molecular formula C4H9NO2S B031012 D-Homocysteine CAS No. 6027-14-1

D-Homocysteine

Cat. No.: B031012
CAS No.: 6027-14-1
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Homocysteine is a non-proteinogenic stereoisomer of the endogenous amino acid L-Homocysteine, serving as a critical research tool for investigating homocysteine metabolism and its pathophysiological implications. Unlike its L-form, the D-configuration is not naturally incorporated into mammalian proteins, making it a valuable compound for delineating stereospecific enzymatic processes and for use as a negative control in assays specific for L-Homocysteine. Its primary research value lies in the study of hyperhomocysteinemia, a condition linked to cardiovascular disease, neurodegenerative disorders, and endothelial dysfunction. Scientists utilize this compound to probe the mechanisms of homocysteine toxicity, oxidative stress, and its impact on cellular methylation cycles without interfering with protein synthesis pathways. This compound is instrumental in biochemical and cell-based assays to understand the role of homocysteine in one-carbon metabolism, folate and cobalamin cycles, and as a precursor in the transsulfuration pathway. By providing a high-purity, well-characterized standard, D-H-Homocysteine enables researchers to advance our understanding of homocysteine-related biology and disease mechanisms with greater precision and specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209020
Record name D-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-14-1
Record name D-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTEINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dichotomy of Homocysteine: A Technical Guide to the Biological Roles of D- and L-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, exists as two stereoisomers: D-homocysteine and L-homocysteine. While structurally similar, their biological roles diverge dramatically. This technical guide provides an in-depth exploration of the distinct biological activities of D- and L-homocysteine, with a focus on the well-established pathological effects of the L-isomer and the largely inert nature of its D-counterpart. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways implicated in homocysteine's physiological and pathological functions. The available evidence overwhelmingly points to L-homocysteine as the biologically active and often detrimental isomer, implicated in a range of pathologies including cardiovascular disease and neurotoxicity.[1] Conversely, this compound is generally considered biologically inactive, a characteristic attributed to its metabolic fate.

Comparative Biological Activity: A Tale of Two Isomers

The central nervous system and the cardiovascular system are the primary targets of L-homocysteine's toxic effects. In contrast, this compound exhibits a notable lack of biological activity.

Neurotoxicity

L-homocysteine is a recognized neurotoxin, primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][2] Over-activation of NMDA receptors by L-homocysteine leads to excessive calcium influx, triggering a cascade of neurotoxic events including oxidative stress, apoptosis, and DNA damage.[1][2] It's important to note that L-homocysteine also acts as a partial antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[3] This dual action means that its neurotoxic (agonist) effects are more pronounced under conditions of elevated glycine, such as during stroke or head trauma.[3]

While direct comparative studies are limited, the consensus in the scientific literature is that this compound is biologically inert in the context of neurotoxicity.[1] The neurotoxic effects observed with the racemic mixture DL-homocysteine are predominantly attributed to the L-isomer.[1]

Table 1: Quantitative Analysis of Neurotoxic Effects of L-Homocysteine

Biological EffectCell Type/ModelL-Homocysteine ConcentrationObserved EffectReference
Neuronal Cell Death (Apoptosis)Rat Hippocampal Neurons0.5 µMInduction of apoptosis.[4]
Neuronal Damage (Delayed)Rat Cerebrocortical Cultures500 µM25 ± 10% cell death after 24 hours.[3][5]
Increased Intracellular CalciumRat Cortical Neurons100-150 µM (with elevated glycine)Significant increases in intracellular Ca2+.[3][5]
NMDA Receptor Activation (EC50)HEK293T cells (GluN1/2A)9.7 ± 1.8 µMHigh-affinity agonist activity.[5][6]
NMDA Receptor Activation (EC50)HEK293T cells (GluN1/2B)61.8 ± 8.9 µMLower affinity agonist activity compared to GluN1/2A.[5][6]
Cardiovascular Effects

Elevated levels of L-homocysteine (hyperhomocysteinemia) are an independent risk factor for cardiovascular disease.[7][8] L-homocysteine exerts its detrimental effects on the vasculature through multiple mechanisms, including:

  • Endothelial Dysfunction: It impairs the function of endothelial cells, the inner lining of blood vessels, reducing the bioavailability of nitric oxide (NO), a critical vasodilator.[9][10]

  • Vascular Smooth Muscle Cell (VSMC) Proliferation: L-homocysteine stimulates the growth of VSMCs, a key event in the development of atherosclerotic plaques.[7][8][11][12]

  • Oxidative Stress: It promotes the generation of reactive oxygen species (ROS), leading to cellular damage.[13]

  • Inflammation: L-homocysteine can induce an inflammatory response in vascular cells.[14]

There is a lack of evidence to suggest that this compound contributes to cardiovascular pathology.

Table 2: Quantitative Analysis of L-Homocysteine Effects on Vascular Cells

Biological EffectCell TypeL-Homocysteine ConcentrationObserved EffectReference
Increased DNA SynthesisRat Aortic Smooth Muscle Cells0.1 mM25% increase in DNA synthesis.[8][12]
Increased DNA SynthesisRat Aortic Smooth Muscle Cells1 mM4.5-fold increase in DNA synthesis.[8][12]
Decreased DNA SynthesisHuman Umbilical Vein Endothelial CellsDose-dependentInhibition of endothelial cell growth.[7][8]
Increased ROS ProductionMouse Aorta & HUVECs100 µMSignificant elevation of ROS.[13]

Metabolism: The Basis for Divergent Roles

The stark difference in the biological activity of D- and L-homocysteine can be largely attributed to their distinct metabolic fates in mammals.

L-Homocysteine Metabolism

L-homocysteine is a crucial intermediate in the metabolism of methionine, an essential amino acid.[14] Its concentration is tightly regulated through two primary pathways:

  • Remethylation: L-homocysteine is converted back to methionine. This pathway is dependent on folate and vitamin B12.

  • Transsulfuration: L-homocysteine is irreversibly converted to cysteine, a precursor for the antioxidant glutathione. This pathway requires vitamin B6.

Disruptions in these metabolic pathways, often due to genetic factors or vitamin deficiencies, can lead to the accumulation of L-homocysteine and subsequent pathologies.

This compound Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of homocysteine isomers.

Chiral Separation of D- and L-Homocysteine by HPLC

Objective: To separate and quantify D- and L-homocysteine in biological samples.

Method: Indirect Separation via Chiral Derivatization with Marfey's Reagent (FDAA) [18]

  • Sample Preparation:

    • Collect blood and separate plasma or serum.

    • Reduce disulfide bonds by treating the sample with a reducing agent (e.g., TCEP).

    • Precipitate proteins with an acid (e.g., trichloroacetic acid).

    • Centrifuge to pellet the proteins and collect the supernatant.

  • Derivatization:

    • To 100 µL of the supernatant, add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.

    • Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • HPLC Analysis:

Assessment of Neurotoxicity: Apoptosis Assay

Objective: To quantify homocysteine-induced apoptosis in neuronal cultures.

Method: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [4][19]

  • Cell Culture and Treatment:

    • Culture primary neurons or neuronal cell lines to the desired confluency.

    • Treat cells with varying concentrations of L-homocysteine or this compound for a specified duration.

  • Cell Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in cells treated with homocysteine.

Method: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Staining [20][21][22]

  • Cell Culture and Treatment:

    • Seed adherent cells in a multi-well plate and allow them to attach overnight.

    • Treat cells with L-homocysteine or this compound.

  • Staining:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., DMEM).

    • Add the DCFH-DA working solution (typically 10 µM) to each well and incubate at 37°C for 30 minutes.

    • Remove the DCFH-DA solution and wash the cells.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

    • Alternatively, visualize ROS production using a fluorescence microscope.

Analysis of Signaling Protein Activation by Western Blot

Objective: To detect changes in the phosphorylation state or expression level of specific proteins in a signaling pathway.

Method: Standard Western Blot Protocol [23][24][25][26]

  • Protein Extraction:

    • Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38 MAPK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to homocysteine research.

L_Homocysteine_Neurotoxicity L_Hcy L-Homocysteine NMDA_R NMDA Receptor L_Hcy->NMDA_R Agonist Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx ROS ↑ ROS Production Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis DNA_damage DNA Damage ROS->DNA_damage Mito_dys->Apoptosis DNA_damage->Apoptosis

Caption: L-Homocysteine induced neurotoxic signaling cascade.

Hcy_Vascular_Effects cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell L_Hcy_endo L-Homocysteine eNOS ↓ eNOS activity L_Hcy_endo->eNOS NO ↓ Nitric Oxide eNOS->NO Vaso Vasoconstriction NO->Vaso L_Hcy_vsmc L-Homocysteine p38_MAPK ↑ p38 MAPK L_Hcy_vsmc->p38_MAPK ROS_vsmc ↑ ROS p38_MAPK->ROS_vsmc Akt ↑ Akt ROS_vsmc->Akt Proliferation Proliferation Akt->Proliferation

Caption: L-Homocysteine's effects on vascular cells.

Chiral_Separation_Workflow start Biological Sample (Plasma/Serum) reduction Reduction of Disulfide Bonds start->reduction precipitation Protein Precipitation reduction->precipitation derivatization Derivatization with Chiral Reagent (FDAA) precipitation->derivatization hplc HPLC Analysis (C18 Column) derivatization->hplc quantification Quantification of D- and L-Homocysteine hplc->quantification

Caption: Workflow for chiral separation of homocysteine.

Conclusion and Future Directions

The scientific evidence robustly establishes L-homocysteine as a key player in the pathophysiology of cardiovascular and neurological diseases. Its mechanisms of action, primarily centered around NMDA receptor activation, induction of oxidative stress, and promotion of vascular cell proliferation, are well-documented. In stark contrast, this compound is widely regarded as biologically inert, likely due to its efficient metabolic clearance by D-amino acid oxidase.

For researchers and drug development professionals, this distinction is critical. Therapeutic strategies aimed at mitigating the harmful effects of hyperhomocysteinemia should focus on lowering L-homocysteine levels or blocking its specific downstream signaling pathways. Future research should aim to definitively quantify the biological (in)activity of this compound through direct comparative studies to further solidify our understanding of its metabolic fate and lack of toxicity. A deeper investigation into the substrate kinetics of D-amino acid oxidase with this compound would also provide valuable insights. Such studies will not only enhance our fundamental knowledge but also refine the development of targeted therapies for homocysteine-related pathologies.

References

D-Homocysteine Metabolic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. While the metabolic pathways and physiological implications of its L-enantiomer, L-Homocysteine, are well-established and linked to various pathologies including cardiovascular and neurodegenerative diseases, the metabolic fate of D-Homocysteine is less understood. This technical guide provides a comprehensive analysis of the this compound metabolic pathway, synthesizing current knowledge for researchers, scientists, and professionals in drug development. The guide details the enzymatic reactions, potential downstream metabolites, and relevant experimental protocols for studying this pathway.

Core Metabolic Pathway of this compound

The primary route for the metabolism of most D-amino acids in mammals is through oxidative deamination catalyzed by D-amino acid oxidase (DAO), a flavoenzyme with broad substrate specificity for neutral D-amino acids.[1][2] While direct and extensive studies on this compound are limited, its structural similarity to other known DAO substrates strongly suggests it undergoes a similar metabolic cascade.

The proposed metabolic pathway for this compound is initiated by the action of D-amino acid oxidase (DAO), which converts this compound into its corresponding α-keto acid, 2-keto-4-mercaptobutyric acid, along with the production of ammonia (B1221849) and hydrogen peroxide.[3][4] The subsequent fate of 2-keto-4-mercaptobutyric acid is not definitively established but is hypothesized to involve transamination or decarboxylation, common metabolic routes for α-keto acids.

D_Homocysteine_Metabolism D_Hcy This compound DAO D-Amino Acid Oxidase (DAO) D_Hcy->DAO Keto_Acid 2-Keto-4-mercaptobutyric acid Transamination Transamination Keto_Acid->Transamination Decarboxylation Decarboxylation Keto_Acid->Decarboxylation NH3 Ammonia (NH₃) H2O2 Hydrogen Peroxide (H₂O₂) DAO->Keto_Acid + O₂ + H₂O DAO->NH3 DAO->H2O2 Metabolites1 Further Metabolites (e.g., L-Amino Acids) Transamination->Metabolites1 Metabolites2 Further Metabolites (e.g., 3-Mercaptopropionate) Decarboxylation->Metabolites2

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data on D-Amino Acid Oxidase Activity

Substrate (D-Amino Acid)Apparent Km (mM)Apparent Vmax (U/mg)Source
D-Serine1.8 - 191.5 - 25[5]
D-Alanine0.7 - 5.518 - 45[5]
D-Valine0.3 - 1.210 - 30[5]
D-Methionine0.2 - 1.020 - 50[5]
D-Leucine0.2 - 0.815 - 40[5]
D-Cysteine~0.7High[5]

Table 1: Apparent kinetic parameters of human D-amino acid oxidase with various D-amino acid substrates. (Note: Values are approximate ranges compiled from different studies and conditions).

Experimental Protocols

D-Amino Acid Oxidase Activity Assay

This protocol outlines a common method for determining DAO activity by measuring the production of hydrogen peroxide using a coupled enzymatic reaction with horseradish peroxidase (HRP).[3][6]

DAO_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reaction Mixture: - this compound (Substrate) - Assay Buffer (e.g., Sodium Pyrophosphate) - HRP - Amplex Red Reagent Add_DAO Initiate reaction by adding D-Amino Acid Oxidase (DAO) Reagents->Add_DAO Incubate Incubate at 37°C (protected from light) Add_DAO->Incubate Measure Measure fluorescence at Ex/Em = 530-560/590 nm Incubate->Measure

Figure 2: Experimental workflow for DAO activity assay.

Materials:

  • This compound

  • D-Amino Acid Oxidase (from porcine kidney or recombinant)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ probe)

  • Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a standard curve: Use a known concentration of hydrogen peroxide to create a standard curve for quantifying H₂O₂ production.

  • Reaction Setup: In each well of the microplate, add:

    • 50 µL of assay buffer

    • 10 µL of this compound solution (at various concentrations to determine kinetic parameters)

    • 10 µL of Amplex Red/HRP working solution.

  • Initiate Reaction: Add 20 µL of DAO solution to each well to start the reaction. For a negative control, add buffer instead of the enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis: Calculate the rate of H₂O₂ production from the standard curve and determine the enzyme activity.

Analysis of D- and L-Homocysteine by HPLC

This protocol provides a general workflow for the chiral separation of D- and L-Homocysteine using high-performance liquid chromatography (HPLC) after derivatization.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis Reduction 1. Reduction of disulfide bonds (e.g., with TCEP or DTT) Deproteinization 2. Deproteinization (e.g., with perchloric acid) Reduction->Deproteinization Derivatization 3. Derivatization with a chiral reagent (e.g., OPA/chiral thiol) Deproteinization->Derivatization Injection 4. Injection onto a reversed-phase C18 column Derivatization->Injection Separation 5. Gradient elution to separate diastereomers Injection->Separation Detection 6. Fluorescence detection Separation->Detection

Figure 3: Workflow for chiral separation of Homocysteine enantiomers.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Reducing agent (e.g., TCEP or DTT)

  • Deproteinizing agent (e.g., perchloric acid)

  • Derivatizing agents (e.g., o-phthaldialdehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Reduction: Treat the sample with a reducing agent to break disulfide bonds and release free homocysteine.

  • Deproteinization: Precipitate proteins by adding a deproteinizing agent and centrifuge to collect the supernatant.

  • Derivatization: React the supernatant with OPA and a chiral thiol to form fluorescent diastereomeric derivatives.

  • HPLC Analysis: Inject the derivatized sample onto a C18 column. Use a gradient elution program with a suitable mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol) to separate the diastereomers.

  • Detection: Detect the separated diastereomers using a fluorescence detector. The retention times will differentiate between the D- and L-enantiomers.

  • Quantification: Quantify the amounts of D- and L-Homocysteine by comparing the peak areas to those of known standards.

Toxicity and Physiological Significance

The toxicity of homocysteine is primarily associated with the L-isomer.[7] High levels of L-Homocysteine are linked to endothelial dysfunction, oxidative stress, and an increased risk for cardiovascular and neurodegenerative diseases.[8][9] In contrast, this compound is generally considered to be less biologically active and less toxic.[7] The production of hydrogen peroxide during the metabolism of this compound by DAO could, however, contribute to localized oxidative stress if this compound were present in significant concentrations.

Conclusion

The metabolic pathway of this compound is primarily initiated by D-amino acid oxidase, leading to the formation of 2-keto-4-mercaptobutyric acid. While the subsequent metabolic fate of this α-keto acid is not fully elucidated, it likely involves transamination and/or decarboxylation. The development of more specific analytical methods and in vivo tracing studies are needed to fully characterize this pathway and its physiological relevance. Understanding the complete metabolism of this compound will provide valuable insights for researchers and drug development professionals working in areas related to amino acid metabolism, oxidative stress, and associated pathologies.

References

Stereospecific Effects of Homocysteine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of homocysteine, known as hyperhomocysteinemia, are an established risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] This technical guide provides an in-depth analysis of the stereospecific effects of homocysteine isomers, L-homocysteine and D-homocysteine. It has become increasingly evident that the biological and toxicological effects of homocysteine are primarily attributable to the L-isomer, the naturally occurring form.[3] This document summarizes quantitative data on their differential effects, details key experimental protocols for their study, and visualizes the core signaling pathways involved.

Introduction: The Stereospecificity of Homocysteine's Biological Impact

While commercial preparations of homocysteine are often a racemic mixture (DL-homocysteine), research strongly indicates that L-homocysteine is the primary bioactive and neurotoxic agent.[3][4] The D-isomer is largely considered to be biologically inert.[3] Therefore, the neurotoxic effects observed with the DL-racemic mixture are predominantly attributed to the activity of L-homocysteine.[3] The principal mechanisms underlying L-homocysteine-induced cellular damage include NMDA receptor-mediated excitotoxicity, the induction of oxidative stress, and the initiation of apoptotic pathways.[3][5][6]

Quantitative Analysis of Homocysteine Isomer Effects

The following tables summarize quantitative data from various studies investigating the neurotoxic and cellular effects of homocysteine. It is important to note the general lack of extensive research on this compound, with most studies focusing on the biologically relevant L-isomer or the racemic DL-mixture.

Table 1: Effects of Homocysteine Isomers on Neuronal Calcium Homeostasis and Viability

Isomer(s)ConcentrationCell TypeKey FindingReference
D,L-Homocysteine5 mMRat Cortical NeuronsIncreased intracellular Ca2+ by 97 ± 13 nM. This effect was blocked by NMDA receptor antagonists.[7]
D,L-Homocysteine10 mM (with 50 µM glycine)Rat Cortical NeuronsEnhanced the Ca2+ response by 181 ± 33%.[7]
L-Homocysteine100-150 µM (with elevated glycine)Rat Cortical NeuronsEvoked increases in neuronal intracellular Ca2+ or whole-cell currents.
D,L-Homocysteine~20 µM (5-day exposure)Neuronal-like differentiated SH-SY5Y cellsResulted in a 35% loss of cell viability.[8]

Table 2: Effects of Homocysteine Isomers on Oxidative Stress Markers

Isomer(s)ConcentrationCell Type/SystemKey FindingReference
L-HomocysteineMicromolar levelsCultured Endothelial CellsStereospecifically increased lipid peroxidation and intracellular reactive oxygen species (ROS).[9]
D,L-Homocysteine~20 µM (5-day exposure)Neuronal-like differentiated SH-SY5Y cellsCaused a fourfold increase in reactive oxygen species levels.[8]
D,L-Hcy, DL-Hcy thiolactone, L-Hcy TLHC10 µMIsolated Rat HeartAll isoforms induced depression of cardiac contractility and a drop in coronary flow.[10]

Table 3: Effects of Homocysteine Isomers on NMDA Receptor Currents

Isomer(s)ConcentrationReceptor SubunitKey FindingReference
L-Homocysteine50 µM (effective)GluN1 + GluN2A24% increase in peak amplitude of NMDAR currents.[4]
L-Homocysteine50 µM (effective)GluN1 + GluN2BDecrease in peak amplitude of NMDAR currents.[4]
L-Homocysteine50 µM (effective)GluN1 + GluN2A/B/DReduced desensitization of NMDAR currents.[4]

Experimental Protocols

Chiral Separation and Quantification of Homocysteine Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of D- and L-homocysteine.

  • Sample Preparation (Human Serum):

    • Collect blood samples and separate the serum.

    • To release free homocysteine, treat the serum with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.

    • Precipitate proteins using an acid such as trichloroacetic acid (TCA).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Filter the supernatant before injection into the HPLC system.[11]

  • Indirect Separation via Chiral Derivatization (Marfey's Reagent):

    • Derivatization: React the homocysteine enantiomers in the sample with a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), to form diastereomers.[11]

    • HPLC Conditions:

  • Direct Separation on Chiral Stationary Phases (CSPs):

    • This method utilizes an HPLC column with a chiral selector immobilized on the stationary phase to directly resolve the enantiomers. Teicoplanin-based CSPs are effective for separating underivatized amino acids, with the D-enantiomer typically being retained longer.[11]

Assessment of Neurotoxicity in Cell Culture
  • Cell Culture:

    • Primary cortical or hippocampal neurons are cultured from embryonic rodents.[12]

    • Cells are plated on poly-D-lysine coated coverslips in a suitable medium like Neurobasal™ supplemented with B-27.[12]

    • Experiments are typically performed after 10-15 days in culture.[12]

  • Treatment:

    • Prepare stock solutions of L-homocysteine, this compound, or DL-homocysteine.

    • Expose the cultured neurons to the desired concentrations of homocysteine isomers for a specified duration.

  • Measurement of Intracellular Calcium ([Ca2+]i):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).

    • Perform digital calcium imaging using a fluorescence microscope to monitor changes in [Ca2+]i upon application of homocysteine.[7]

  • Whole-Cell Patch-Clamp Recordings:

    • Perform whole-cell patch-clamp recordings to measure membrane currents in response to homocysteine application. This is particularly useful for studying effects on NMDA receptor-mediated currents.[7][12]

  • Assessment of Oxidative Stress:

    • Measure reactive oxygen species (ROS) production using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate.[13]

    • Quantify lipid peroxidation products, such as thiobarbituric acid reactive substances (TBARS).[10]

Signaling Pathways and Experimental Workflows

L-Homocysteine-Induced NMDA Receptor-Mediated Excitotoxicity

NMDA_Receptor_Excitotoxicity L_Hcy L-Homocysteine NMDA_R NMDA Receptor (Glutamate Site) L_Hcy->NMDA_R Agonist Binding Channel_Open Channel Opening NMDA_R->Channel_Open Ca_Influx Excessive Ca2+ Influx Channel_Open->Ca_Influx Downstream Activation of Proteases, Kinases, and Mitochondrial Dysfunction Ca_Influx->Downstream Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity ROS Increased ROS Production Downstream->ROS ROS->Excitotoxicity

Caption: L-Homocysteine acts as an agonist at the NMDA receptor, leading to excitotoxicity.

L-Homocysteine-Induced Oxidative Stress

Oxidative_Stress_Pathway L_Hcy L-Homocysteine eNOS Endothelial Nitric Oxide Synthase (eNOS) L_Hcy->eNOS Modulates NADPH_Oxidase NADPH Oxidase Activation L_Hcy->NADPH_Oxidase Activates Superoxide Superoxide (O2-) Production eNOS->Superoxide NADPH_Oxidase->Superoxide Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage

Caption: L-Homocysteine promotes oxidative stress through multiple enzymatic pathways.

General Experimental Workflow for Studying Homocysteine Effects

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., Cortical, Hippocampal) Treatment Incubation of Cells with Homocysteine Cell_Culture->Treatment Hcy_Prep Preparation of Homocysteine Isomer Solutions Hcy_Prep->Treatment Viability Cell Viability Assays (e.g., MTT, LDH) Treatment->Viability Calcium Calcium Imaging (e.g., Fura-2) Treatment->Calcium Oxidative_Stress Oxidative Stress Assays (e.g., ROS, TBARS) Treatment->Oxidative_Stress Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology

Caption: A generalized workflow for investigating the cellular effects of homocysteine isomers.

Conclusion and Future Directions

References

D-Homocysteine Thiolactone: A Technical Guide on Formation, Reactivity, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine thiolactone (HTL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine.[1][2] It is a reactive metabolite formed primarily through an error-editing mechanism by methionyl-tRNA synthetase, which prevents the incorrect incorporation of homocysteine into proteins.[1][3] While the L-isomer of homocysteine is the substrate for this enzymatic reaction, the resulting D- and L-stereoisomers of homocysteine thiolactone exhibit similar chemical reactivity towards protein lysine (B10760008) residues.[1] This high reactivity, leading to a post-translational modification known as N-homocysteinylation, implicates HTL in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] Beyond its biological significance, HTL's unique dual amino and thioester functionalities make it a versatile building block in organic synthesis, particularly in polymer science and the development of theranostic agents.[1][4] This guide provides an in-depth overview of the formation, reactivity, and analytical methodologies related to D-homocysteine thiolactone.

Formation of this compound Thiolactone

The formation of homocysteine thiolactone can occur both biologically and through chemical synthesis.

Biological Formation

The primary biological route to homocysteine thiolactone is an error-editing process by aminoacyl-tRNA synthetases, principally methionyl-tRNA synthetase (MetRS).[1] Because of its structural similarity to methionine, homocysteine (Hcy) can be mistakenly activated by MetRS to form an Hcy~AMP intermediate.[2] To prevent its incorporation into polypeptide chains, the synthetase edits this error by catalyzing an intramolecular cyclization, where the sulfhydryl group of homocysteine attacks the activated carboxyl group.[1] This reaction forms the stable, five-membered homocysteine thiolactone ring and releases AMP.[1] This editing mechanism is a crucial cellular quality control step.[1][5]

Biological_Formation_of_HTL Met Methionine MetRS Methionyl-tRNA synthetase (MetRS) Met->MetRS Correct Substrate Hcy Homocysteine Hcy->MetRS Incorrect Substrate Hcy_AMP Hcy~AMP (Activated Intermediate) MetRS->Hcy_AMP Activation (Error) Protein Protein Synthesis MetRS->Protein Correct Incorporation HTL Homocysteine Thiolactone (HTL) Hcy_AMP->HTL Editing & Cyclization (Error Correction) Hcy_AMP->Protein Incorrect Incorporation (Prevented)

Biological formation of homocysteine thiolactone (HTL).
Chemical Synthesis

DL-homocysteine thiolactone hydrochloride is commonly prepared in the laboratory through several synthetic routes.

  • From DL-Methionine via Reduction: A prevalent method involves the reduction of DL-methionine using a strong reducing agent like sodium metal in liquid ammonia (B1221849). The reaction is typically performed at low temperatures (-35 to -40°C).[6][7] Following the reduction, the reaction is quenched with ammonium (B1175870) chloride. The resulting DL-homocysteine is then cyclized to the thiolactone under acidic conditions (pH 1) using concentrated hydrochloric acid.[6]

  • From DL-Methionine via Oxidation/Cyclization: An alternative route involves heating DL-methionine with iodine and ammonia water under pressure. This process facilitates the formation and subsequent cyclization to DL-homocysteine thiolactone hydrochloride.[6]

  • Electrochemical Synthesis: Electrochemical methods offer a cleaner alternative to chemical reagents. The electrochemical reduction of D,L-homocystine can be performed in a batch continuous recirculation reactor to yield homocysteine, which can then be cyclized.[8] This approach avoids heavy-metal cathodes, which is advantageous for pharmaceutical applications.[8][9]

Chemical Reactivity and Mechanisms

The reactivity of homocysteine thiolactone is dominated by the electrophilic nature of its thioester carbonyl carbon, making it susceptible to nucleophilic attack. This leads to the opening of the five-membered ring.

Hydrolysis

In aqueous solutions, homocysteine thiolactone undergoes hydrolysis to form homocysteine. This reaction is pH-dependent. The thiolactone is relatively stable in acidic to neutral conditions (up to pH 7) but hydrolyzes more rapidly in alkaline media (pH > 7).[10][11][12] At physiological pH (7.4), 1 mM homocysteine thiolactone is hydrolyzed to approximately 0.71 mM homocysteine within 24 hours.[11]

Aminolysis and N-Homocysteinylation

The most significant reaction in a biological context is aminolysis, where a primary amine acts as the nucleophile. The ε-amino groups of lysine residues on proteins are key targets.[3][13] This reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the homocysteine carboxyl group and the lysine amino group, releasing a free sulfhydryl group onto the protein.[1][2]

The mechanism of aminolysis involves the formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[13][14] The reaction is first-order with respect to the amine concentration.[13] This modification can drastically alter a protein's structure and function.[15][16]

Chemical_Reactivity_of_HTL cluster_hydrolysis Hydrolysis cluster_aminolysis Aminolysis (N-Homocysteinylation) HTL Homocysteine Thiolactone (HTL) Hcy Homocysteine (Ring-Opened) HTL->Hcy Nucleophilic Attack NHcy_Protein N-Homocysteinylated Protein (New Thiol Group) HTL->NHcy_Protein Nucleophilic Attack H2O H₂O / OH⁻ Lysine Protein-Lys-NH₂

Primary chemical reactions of homocysteine thiolactone.

Biological Effects and Pathophysiological Relevance

The modification of proteins by homocysteine thiolactone has profound biological consequences.

Alteration of Protein Structure and Function

N-homocysteinylation introduces a new, reactive thiol group into proteins, which can alter their redox status, structure, and function.[1] This modification has been shown to:

  • Induce Aggregation: HCTL induces structural changes and aggregation in proteins like insulin (B600854), causing a transition from alpha-helical structures to beta-sheets.[15]

  • Impair Function: Homocysteinylation can lead to enzyme inactivation and loss of normal biological activity.[16]

  • Increase Oxidative Stress: The introduction of new thiol groups can make proteins more susceptible to oxidation, contributing to cellular oxidative stress.[1][17] Human serum albumin (HSA), for instance, becomes more prone to oxidation and aggregation after N-homocysteinylation.[4]

Toxicity and Role in Disease

Homocysteine thiolactone is significantly more toxic than homocysteine itself and has been shown to induce apoptosis even at low concentrations.[1] Its detrimental effects are linked to a variety of diseases:

  • Cardiovascular Disease: HTL is considered a risk factor for atherosclerosis and cardiovascular disease.[2][13] It can modify proteins like fibrinogen, leading to the formation of more tightly packed fibrin (B1330869) structures that are resistant to lysis.[18]

  • Neurodegenerative Disorders: N-homocysteinylation of proteins such as α-synuclein and DJ-1 has been linked to the pathology of Parkinson's disease by exacerbating protein aggregation and neurotoxicity.[3] It is also associated with Alzheimer's disease.[5]

  • Insulin Resistance: HTL can impair insulin signaling by inhibiting the tyrosine phosphorylation of the insulin receptor and its downstream substrates (IRS-1).[17] This effect appears to be mediated by oxidative stress and can be reversed by antioxidants like glutathione (B108866).[17]

Insulin_Signaling_Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 Phosphorylation IR->IRS1 PI3K PI3-Kinase Activity IRS1->PI3K Glycogen Glycogen Synthesis PI3K->Glycogen HTL Homocysteine Thiolactone OxStress Oxidative Stress HTL->OxStress OxStress->IR Inhibition OxStress->IRS1 Inhibition

Inhibition of insulin signaling by homocysteine thiolactone.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity, pharmacokinetics, and physiological concentrations of this compound thiolactone.

Table 1: Toxicity and Pharmacokinetic Data

ParameterSpeciesValueReference(s)
LD50 (Intravenous) Mouse297 mg/kg[19]
Rat389 mg/kg[19]
Plasma Half-life (t½) Mouse5.1 minutes[5]

Table 2: Physiological Concentrations and Effects

ParameterCondition / MatrixValueReference(s)
Plasma Concentration Healthy Humans (n=60)0 - 34.8 nM (Average: 2.82 nM)[20]
Effect on Cardiac Function Isolated Rat Heart (10 µM)Decrease in dp/dt max, SLVP, and Coronary Flow[21][22]
Protein Thiol Content N-Hcy-Serum Protein0.18 - 2.74 mol N-linked Hcy/mol protein[23]

Table 3: Analytical Method Performance

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
HPLC with Fluorescence 0.36 nM-[20]
GC/MS with NCI 1.7 nmol/L5.2 nmol/L[24]
Automated Flow (ZF) 100 nmol/L-[25]

Experimental Protocols

Protocol 1: Synthesis of DL-Homocysteine Thiolactone Hydrochloride from DL-Methionine

This protocol is adapted from procedures involving reduction in liquid ammonia.[6][7]

  • Preparation: Pre-cool a 3-liter three-necked flask or cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

  • Dissolution: Add 100 g of DL-methionine to the cooled reactor. Slowly introduce dry ammonia gas until the condensed liquid ammonia completely dissolves the DL-methionine.

  • Reduction: While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.

  • Quenching: Upon completion, stop stirring and allow the mixture to settle. Carefully transfer the upper clear liquid layer to another flask. Quench the reaction by adding ammonium chloride to neutralize excess sodium.

  • Ammonia Removal: Allow the reaction mixture to warm to room temperature, which will cause the ammonia to evaporate completely. This can be done in a well-ventilated fume hood.

  • Purification: The resulting solid is a mixture of DL-homocysteine sodium salt, NaCl, and NH₄Cl. Dissolve the solid in water and pass it through a cation exchange resin to remove sodium ions.

  • Cyclization and Isolation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid. This acidic condition promotes the cyclization of homocysteine to its thiolactone. Concentrate the solution under vacuum to obtain solid DL-homocysteine thiolactone hydrochloride. The expected yield is approximately 79-95%.[6]

Protocol 2: Quantification of Homocysteine Thiolactone in Plasma

This protocol is based on HPLC with post-column fluorescence detection.[20][26]

  • Sample Preparation: Separate plasma from whole blood. To remove macromolecules, ultrafilter the plasma sample through a membrane with a molecular weight cutoff of ~10 kDa.

  • Extraction (Optional): For further purification, perform a liquid-liquid extraction of the ultrafiltrate with a chloroform/methanol mixture.

  • Chromatographic Separation:

    • System: Use a high-performance liquid chromatography (HPLC) system.

    • Column: Employ a cation exchange microbore column for separation.

    • Mobile Phase: Use an appropriate isocratic ion-pairing mobile phase.

  • Post-Column Derivatization:

    • After the column, introduce an alkaline solution (e.g., NaOH) into the flow path to hydrolyze the thiolactone ring, converting HTL to homocysteine.

    • Next, mix the eluate with an o-phthalaldehyde (B127526) (OPA) reagent solution. OPA reacts with the primary amine and the newly freed thiol of homocysteine to form a highly fluorescent derivative.

  • Detection:

    • Detector: Use a fluorescence detector.

    • Wavelengths: Set the excitation wavelength to ~370 nm and the emission wavelength to ~480 nm.[25]

  • Quantification: Create a calibration curve using known concentrations of homocysteine thiolactone standards. Quantify the amount of HTL in the plasma sample by comparing its peak area to the standard curve.

Experimental_Workflow_Analysis Plasma Plasma Sample UF Ultrafiltration (Remove Proteins) Plasma->UF HPLC HPLC Separation (Cation Exchange) UF->HPLC Hydrolysis Alkaline Hydrolysis (Ring Opening) HPLC->Hydrolysis OPA OPA Derivatization Hydrolysis->OPA Fluor Fluorescence Detection OPA->Fluor Quant Quantification Fluor->Quant

Workflow for the analysis of HTL in biological samples.
Protocol 3: In Vitro N-Homocysteinylation of Insulin

This protocol outlines a method to study the structural effects of HTL on a model protein like insulin.[15]

  • Protein Preparation: Prepare a stock solution of bovine pancreatic insulin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Determine the exact protein concentration using UV absorbance at 280 nm.

  • Incubation: Prepare a series of insulin samples and add increasing concentrations of homocysteine thiolactone hydrochloride (e.g., 0 µM, 50 µM, 100 µM, 250 µM, 500 µM). Incubate the mixtures at 37°C for a defined period (e.g., 24 hours).

  • Structural Analysis (Circular Dichroism):

    • After incubation, dilute the samples to an appropriate concentration for circular dichroism (CD) spectroscopy.

    • Record far-UV CD spectra (e.g., from 200-250 nm) to monitor changes in the secondary structure (α-helix vs. β-sheet content).

  • Aggregation Analysis (Fluorescence/Light Scattering):

    • Thioflavin T (ThT) Assay: Add ThT to the incubated samples. Measure the fluorescence emission at ~485 nm (excitation at ~440 nm). An increase in fluorescence indicates the formation of amyloid-like β-sheet aggregates.

    • Light Scattering: Measure light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer or fluorometer to monitor the formation of larger protein aggregates over time.

  • Data Analysis: Compare the spectroscopic data from the HTL-treated samples to the untreated control to characterize the dose-dependent effect of HTL on insulin structure and aggregation propensity.

References

D-Homocysteine: A Comprehensive Technical Guide on its Discovery, History, and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homocysteine, a sulfur-containing amino acid, has been the subject of extensive research due to the established association of its L-enantiomer with a range of cardiovascular and neurological disorders. However, the scientific landscape surrounding its stereoisomer, D-Homocysteine, is markedly different. This technical guide provides an in-depth exploration of the discovery, history, and research pertaining to this compound. It consolidates the available, albeit limited, scientific knowledge, highlighting its synthesis, biological activity (or lack thereof), and the analytical methods for its study. The prevailing consensus, supported by the available evidence, is that this compound is largely biologically inert, a stark contrast to the pathogenic profile of L-Homocysteine. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound, to inform future research directions, and to underscore the importance of stereospecificity in the study of amino acids.

Discovery and History of this compound Research

The history of this compound is intrinsically linked to the broader discovery of amino acid stereoisomers. While L-amino acids were identified as the primary building blocks of proteins in the early 19th century, the existence and significance of their D-counterparts were not recognized until much later.

Early Developments in Amino Acid Stereochemistry:

The foundational work on stereochemistry by Louis Pasteur in the 19th century laid the groundwork for understanding that molecules could exist as non-superimposable mirror images, or enantiomers. However, it was not until the 1950s that the presence of D-amino acids in biological systems was first reported, with Auclair and Patton's discovery of these "unnatural" isomers in the blood of insects and mollusks.[1] This finding opened a new avenue of research into the potential roles and metabolic fates of D-amino acids in living organisms.

The Emergence of this compound in the Scientific Consciousness:

While a specific date for the "discovery" of this compound is not well-documented, its existence as the stereoisomer of L-Homocysteine would have been inferred following the elucidation of homocysteine's structure. The initial synthesis and characterization of homocysteine were focused on the racemic mixture (DL-Homocysteine). Subsequent research that aimed to resolve and study the individual enantiomers led to the isolation and investigation of this compound.

The majority of early and contemporary research on homocysteine has centered on the L-isomer due to its clear biological activity and association with disease. This has resulted in a significant knowledge gap regarding this compound. The prevailing hypothesis that has guided research is that D-amino acids, including this compound, are not readily metabolized by the same enzymatic pathways as their L-counterparts in mammals and are therefore considered largely biologically inert.

Comparative Biological Activity: this compound vs. L-Homocysteine

The most striking aspect of this compound research is the consistent finding of its biological inertness when compared to the potent and often detrimental effects of L-Homocysteine.

Key Differences in Biological Impact:

  • Toxicity: L-Homocysteine is a known neurotoxin and is associated with endothelial dysfunction, oxidative stress, and apoptosis. In contrast, studies have shown this compound to be non-toxic. A key study on rodent embryos demonstrated that L-Homocysteine is embryotoxic, whereas this compound exhibited no such toxic effects.

  • Signaling Pathways: L-Homocysteine is known to interact with various signaling pathways, including the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[1][2][3][4] There is no significant evidence to suggest that this compound engages these pathways in a similar manner.

  • Metabolism: L-Homocysteine is a central intermediate in the methionine cycle, being either remethylated to methionine or converted to cysteine via the transsulfuration pathway.[5] These pathways are highly stereospecific. The metabolic fate of this compound in mammals is presumed to be primarily through the action of D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[6][7] However, the specific kinetics of this compound as a substrate for DAO are not well-characterized.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the effects of D- and L-Homocysteine. The scarcity of data for this compound is a direct reflection of the limited research focus on this isomer.

ParameterL-HomocysteineThis compoundReference(s)
Embryotoxicity (Rodent) Embryotoxic, causing neural tube defects and other malformations.No embryotoxic effects observed.
Neurotoxicity Induces neuronal damage via NMDA receptor-mediated excitotoxicity and oxidative stress.Largely considered biologically inert.[2]
ParameterDL-Homocysteine (Effects attributed primarily to L-isomer)Reference(s)
Neuronal Cell Death (in vitro) Dose-dependent reduction in cell viability.[8]
Endothelial Cell Adhesion Upregulates expression of adhesion molecules (ICAM-1, E-selectin).[9]
NMDA Receptor Activity Acts as a partial antagonist at the glycine (B1666218) site and an agonist at the glutamate (B1630785) site.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the analytical separation of its enantiomers, crucial for any researcher entering this field.

Synthesis of this compound from D-Methionine

A common method for the synthesis of optically active this compound involves the use of D-methionine as a starting material.[10]

Protocol:

  • Reaction of D-Methionine: D-Methionine is reacted with dichloroacetic acid in concentrated hydrochloric acid under reflux. This reaction leads to the formation of (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride ((4R)-TDC·HCl).

  • Treatment with Hydroxylamine (B1172632): The resulting (4R)-TDC·HCl is then treated with hydroxylamine to yield this compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain optically pure this compound.

Chiral Separation of D- and L-Homocysteine by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers of homocysteine. Two primary strategies are employed: direct and indirect separation.

This method utilizes an HPLC column with a chiral selector immobilized on the stationary phase.

Experimental Workflow:

Caption: Workflow for direct chiral separation of homocysteine enantiomers by HPLC.

Protocol:

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, serum).

    • Reduce disulfide bonds to release free homocysteine using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

    • Precipitate proteins with an acid such as trichloroacetic acid (TCA).

    • Centrifuge and filter the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample onto an HPLC system equipped with a chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like Chirobiotic TAG).

    • Use an appropriate mobile phase, optimized for chiral resolution.

    • Detect the separated enantiomers using a suitable detector, such as an electrochemical or fluorescence detector.

This method involves reacting the homocysteine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[11]

Experimental Workflow:

G cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Sample containing D/L-Homocysteine Marfey Add Marfey's Reagent Sample->Marfey Incubate Incubate to form Diastereomers Marfey->Incubate Injection Inject Derivatized Sample Incubate->Injection RP_Column Reversed-Phase C18 Column Injection->RP_Column Detection UV Detection RP_Column->Detection Quantification Quantification of Diastereomers Detection->Quantification

Caption: Workflow for indirect chiral separation via derivatization.

Protocol:

  • Derivatization:

    • To the sample containing homocysteine, add a solution of Marfey's reagent in a suitable solvent (e.g., acetone).

    • Adjust the pH to alkaline conditions (e.g., with sodium bicarbonate) to facilitate the reaction.

    • Incubate the mixture to allow for the formation of diastereomers.

    • Stop the reaction by adding acid.

  • HPLC Analysis:

    • Inject the derivatized sample onto a standard reversed-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient to separate the diastereomers.

    • Detect the separated diastereomers using a UV detector.

Signaling Pathways and Metabolic Routes

The known signaling and metabolic pathways involving homocysteine are almost exclusively characterized for the L-isomer. The lack of significant biological activity of this compound suggests its limited interaction with these pathways.

L-Homocysteine Metabolism

L-Homocysteine stands at a critical juncture of two major metabolic pathways:

  • Remethylation Pathway: L-Homocysteine is remethylated to form L-methionine. This process is crucial for the regeneration of the universal methyl donor, S-adenosylmethionine (SAM). The reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betaine-homocysteine methyltransferase (BHMT).

  • Transsulfuration Pathway: L-Homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine. This pathway is dependent on vitamin B6.

Homocysteine_Metabolism Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine L-Homocysteine SAH->Homocysteine Adenosine Homocysteine->Methionine Remethylation (Vit B12, Folate) Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration (Vit B6) Cysteine Cysteine Cystathionine->Cysteine

Caption: Simplified overview of L-Homocysteine metabolism.

Putative Metabolism of this compound

Given the stereospecificity of the enzymes in the methionine cycle and transsulfuration pathway, it is highly unlikely that this compound is a substrate for these enzymes. The primary route for the metabolism of D-amino acids in mammals is through the action of D-amino acid oxidase (DAO).[6][7]

D_Homocysteine_Metabolism D_Homocysteine This compound Imino_Acid Corresponding α-imino acid D_Homocysteine->Imino_Acid D-Amino Acid Oxidase (DAO) H2O2 Hydrogen Peroxide (H2O2) D_Homocysteine->H2O2 DAO Keto_Acid α-keto-γ-mercaptobutyric acid Imino_Acid->Keto_Acid Spontaneous Hydrolysis Ammonia (B1221849) Ammonia (NH3) Imino_Acid->Ammonia

Caption: Postulated metabolic pathway of this compound via D-amino acid oxidase.

DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. While DAO has broad substrate specificity for neutral D-amino acids, detailed kinetic studies on this compound are lacking. The presumed products of this compound oxidation by DAO would be α-keto-γ-mercaptobutyric acid, ammonia, and hydrogen peroxide.

Role in Drug Development

The stark difference in the biological activity of D- and L-Homocysteine has significant implications for drug development.

  • Racemic Mixtures: Historically, many drugs have been developed and marketed as racemic mixtures. The case of homocysteine underscores the critical need to evaluate the pharmacological and toxicological properties of individual enantiomers. The toxicity observed with DL-Homocysteine is almost entirely attributable to the L-isomer.[2]

  • Targeting L-Homocysteine Metabolism: Given the role of elevated L-Homocysteine in various diseases, the enzymes in its metabolic pathways are potential drug targets. Understanding the stereospecificity of these enzymes is crucial for designing effective and specific inhibitors or modulators.

  • D-Amino Acids in Therapeutics: While this compound itself appears to be inert, other D-amino acids have found therapeutic applications. For example, D-serine is a co-agonist at the NMDA receptor and is being investigated for its potential in treating schizophrenia. The study of D-amino acids, therefore, remains a relevant area in pharmacology.

Future Research Directions and Conclusion

  • Metabolic Fate: Detailed in vivo studies are needed to definitively trace the metabolic fate of this compound and to quantify its metabolism by D-amino acid oxidase.

  • High-Dose Effects: The toxicological profile of this compound at high concentrations has not been thoroughly investigated.

  • Potential for Biomarkers: The presence and concentration of this compound in biological fluids and tissues in various physiological and pathological states are unknown and could potentially serve as a biomarker.

  • Enzymatic Interactions: A systematic investigation of the interaction (or lack thereof) of this compound with the enzymes of the methionine cycle and transsulfuration pathway would provide valuable biochemical data.

References

An In-depth Technical Guide to the Physico-chemical Properties of D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homocysteine is the dextrorotatory enantiomer of the sulfur-containing, non-proteinogenic amino acid homocysteine. While its stereoisomer, L-homocysteine, is a well-studied intermediate in methionine metabolism with significant implications in cardiovascular and neurodegenerative diseases, the specific biological roles and physico-chemical characteristics of this compound are less elucidated. This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known involvement in biological pathways, tailored for researchers, scientists, and drug development professionals.

Physico-chemical Properties of this compound

The fundamental physico-chemical properties of this compound are crucial for its handling, analysis, and understanding its behavior in biological systems. These properties are summarized in the tables below. It is important to note that some data is derived from studies on the racemic mixture (DL-homocysteine) or the L-enantiomer, and this is indicated where applicable.

Identifier Value
IUPAC Name(2R)-2-amino-4-sulfanylbutanoic acid
CAS Number6027-14-1[1]
PubChem CID134603[1]
Molecular FormulaC4H9NO2S[1]
Physical and Chemical Properties Value
Molecular Weight135.18 g/mol [2]
Melting Point232-233 °C (decomposes) for DL-form[3][4][5]
AppearanceWhite crystalline powder[2]
SolubilitySoluble in water[2][5]. The solubility of L-homocysteine in PBS (pH 7.2) is approximately 5 mg/mL[6]. Data for DL-homocystine indicates its solubility is influenced by ionic strength[7].
pKa Values (for DL-form at 25°C)pK1 (α-carboxyl): 2.22, pK2 (α-amino): 8.87, pK3 (sulfhydryl): 10.86[3][4]
Specific Optical Rotation ([α]D)-21.5° (c=1, for the thiolactone hydrochloride derivative)[4]

Signaling and Metabolic Pathways

Homocysteine, in general, is a critical junction point in two major metabolic pathways: remethylation and transsulfuration. While most research has focused on L-homocysteine, it is plausible that this compound may interact with or influence these pathways, although its specific metabolic fate is not well-defined.

Homocysteine Metabolism

The metabolism of homocysteine is crucial for maintaining cellular homeostasis. Disruptions in these pathways can lead to hyperhomocysteinemia, a condition linked to various pathologies.

Homocysteine Metabolism General Metabolic Pathways of Homocysteine cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine Met->SAM ATP SAH S-Adenosylhomocysteine SAM->SAH Methyl acceptor Hcy Homocysteine SAH->Hcy H2O Hcy->Met Methionine Synthase Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Hcy->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Cystathionine->Cysteine THF Tetrahydrofolate MTHF 5-Methyltetrahydrofolate MTHF->THF MTHF->THF B12 Vitamin B12 B12->Hcy B6 Vitamin B6 B6->Hcy

General Metabolic Pathways of Homocysteine
Neurotoxic Signaling of Homocysteine

Elevated levels of homocysteine are associated with neurotoxicity, primarily through mechanisms involving the N-methyl-D-aspartate (NMDA) receptor, oxidative stress, and apoptosis. While most studies use L-homocysteine or a racemic mixture, this compound is also implicated in NMDA receptor interactions.[3][8]

Homocysteine Neurotoxicity Proposed Neurotoxic Mechanisms of Homocysteine Hcy Elevated Homocysteine NMDAR NMDA Receptor Activation Hcy->NMDAR Agonist activity Oxidative_Stress Oxidative Stress Hcy->Oxidative_Stress Direct pro-oxidant effects Ca_influx ↑ Intracellular Ca2+ NMDAR->Ca_influx Ca_influx->Oxidative_Stress Apoptosis Apoptosis Ca_influx->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuronal_damage Neuronal Damage / Death Oxidative_Stress->Neuronal_damage DNA_damage DNA Damage ROS->DNA_damage Apoptosis->Neuronal_damage DNA_damage->Apoptosis

Proposed Neurotoxic Mechanisms of Homocysteine

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and clinical applications. The following sections detail established methodologies.

Chiral Separation of D- and L-Homocysteine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying homocysteine enantiomers. This typically involves pre-column derivatization to create diastereomers that can be resolved on a standard reversed-phase column.

Workflow for Chiral HPLC Analysis:

Chiral HPLC Workflow Workflow for Chiral HPLC Analysis of Homocysteine Sample Biological Sample (e.g., Plasma) Reduction Reduction of Disulfides (e.g., with TCEP or DTT) Sample->Reduction Deproteinization Protein Precipitation (e.g., with TCA) Reduction->Deproteinization Derivatization Chiral Derivatization (e.g., with Marfey's Reagent) Deproteinization->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC Detection Detection (e.g., UV or Fluorescence) HPLC->Detection Quantification Quantification of D- and L-Homocysteine Detection->Quantification

Workflow for Chiral HPLC Analysis of Homocysteine

Detailed Protocol for Derivatization with Marfey's Reagent (FDAA): [2]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes to reduce disulfide-bound homocysteine.

    • Precipitate proteins by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA).

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To 50 µL of the supernatant, add 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool to room temperature and add 50 µL of 2 M HCl to stop the reaction.

  • HPLC Conditions:

Analysis of Total Homocysteine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of total homocysteine.

Protocol Outline: [9][10]

  • Sample Preparation:

    • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., D4-homocysteine).

    • Add 50 µL of a reducing agent (e.g., DTT or TCEP) and incubate for 5-10 minutes at room temperature.

    • Add 200 µL of a precipitation reagent (e.g., methanol (B129727) or acetonitrile) to remove proteins.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for homocysteine and the internal standard.

Enzymatic Assay for Total Homocysteine

Enzymatic assays provide a high-throughput and cost-effective method for measuring total homocysteine. These assays are often based on the conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then measured.[1][5]

Assay Principle: [1]

  • Reduction: Disulfide forms of homocysteine in the sample are reduced to free homocysteine.

  • Conversion: Homocysteine reacts with S-adenosylmethionine (SAM) in a reaction catalyzed by a homocysteine S-methyltransferase to form methionine and SAH.

  • Detection: The amount of SAH produced is measured through a series of coupled enzymatic reactions that result in a change in absorbance or fluorescence, which is proportional to the initial homocysteine concentration.

Stability and Storage

Proper sample handling and storage are critical for accurate homocysteine measurement due to its instability in whole blood. After blood collection, homocysteine is continuously produced and released by red blood cells, leading to an artificial increase in its plasma concentration.[11][12]

  • Whole Blood: Samples should be placed on ice immediately after collection and centrifuged to separate plasma within one hour.[11]

  • Stabilizers: Blood collection tubes containing stabilizers like acidic citrate (B86180) or 3-deazaadenosine (B1664127) can be used to inhibit homocysteine production for several hours at room temperature.[13][14]

  • Plasma/Serum: Once separated, homocysteine is stable in plasma or serum for several days at 4°C and for longer periods when frozen at -20°C or -80°C.[15]

Conclusion

This technical guide provides a detailed overview of the physico-chemical properties of this compound, along with established experimental protocols for its analysis and a summary of its known biological context. While much of the existing research has focused on L-homocysteine or the racemic mixture, the methodologies presented here, particularly for chiral separation, provide a foundation for more specific investigations into the distinct roles of this compound. For researchers and professionals in drug development, a thorough understanding of these properties and analytical techniques is essential for advancing our knowledge of this intriguing molecule and its potential impact on human health.

References

D-Homocysteine's Dance with the Cellular Border: An In-depth Technical Guide to its Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of D-Homocysteine's interaction with cellular membranes. Recognizing the limited direct research on the D-isomer, this paper synthesizes available data, contrasts it with the more extensively studied L-Homocysteine, and presents detailed experimental protocols to facilitate further investigation into this critical area. A significant knowledge gap exists regarding the direct biophysical effects of this compound on the lipid bilayer, a gap this guide aims to highlight and equip researchers to address.

Introduction: Homocysteine and the Significance of Stereoisomerism at the Cell Surface

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of its primary biological isomer, L-Homocysteine, in the plasma (hyperhomocysteinemia) are an established independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] The cellular membrane is a primary site of interaction for extracellular molecules, governing transport, signal transduction, and the maintenance of cellular integrity. Therefore, understanding how homocysteine isomers interact with this vital barrier is paramount to elucidating their physiological and pathological roles. While L-Homocysteine's detrimental effects are widely attributed to the induction of oxidative stress and endoplasmic reticulum (ER) stress, the specific contributions and direct membrane interactions of its stereoisomer, this compound, are less understood.[2][3] This guide will delve into the knowns and unknowns of this compound's engagement with cellular membranes.

Membrane Transport of this compound: A Non-Stereospecific Entry

The passage of homocysteine across the cellular membrane is a crucial first step in its intracellular activity. Studies have shown that the transport of homocysteine is not stereospecific. Both D- and L-Homocysteine are effective competitors for the same transport systems.[4] This suggests that this compound can enter cells and potentially influence intracellular processes, even if its downstream effects differ from those of the L-isomer.

Homocysteine is transported into cells by both sodium-dependent and sodium-independent carrier systems.[4] In human aortic endothelial cells, for instance, this compound competes with L-Homocysteine for uptake, indicating shared transport mechanisms.[4]

Table 1: Homocysteine Transport Characteristics

Cell TypeTransport Systems InvolvedStereospecificityReference
Human Aortic Endothelial CellsSodium-dependent and sodium-independent carriersNo[4]
Human Aortic Smooth Muscle CellsSodium-dependent and sodium-independent carriersNo[4]
Human PlacentaSystems L, A, and y+LNot explicitly stated for D-isomer[5][6]
HeLa and Hepatoma CellsSystems A and Xc-Not explicitly stated for D-isomer[7]

Direct Interactions with the Lipid Bilayer: A Research Frontier

Currently, there is a significant lack of direct biophysical studies on the interaction of this compound with model lipid membranes. The effects of this compound on fundamental membrane properties such as fluidity, permeability to ions, and lipid packing remain largely unexplored. This represents a critical knowledge gap. Understanding these direct physical interactions is essential to determine if this compound can alter membrane integrity or the function of embedded proteins independently of its metabolic or signaling roles.

In contrast, L-Homocysteine has been shown to induce oxidative stress at the membrane, which can indirectly affect its biophysical properties. For instance, L-Homocysteine stereospecifically increases lipid peroxidation in endothelial cells.[8] This process, which this compound does not appear to initiate, can lead to changes in membrane fluidity and permeability.

Signaling Pathways at the Membrane: The Stereospecificity of Oxidative Stress

A key distinction between D- and L-Homocysteine at the cellular membrane lies in their ability to trigger specific signaling cascades, particularly those related to oxidative stress.

4.1. L-Homocysteine-Induced Lipid Peroxidation

Research has demonstrated that L-Homocysteine, but not this compound, stereospecifically induces lipid peroxidation in endothelial cells.[8] This effect is dependent on the presence of endothelial nitric oxide synthase (eNOS) and the generation of superoxide.[8] This finding strongly suggests that the pro-oxidant effects of homocysteine at the membrane are primarily, if not exclusively, mediated by the L-isomer.

4.2. L-Homocysteine and Lipid Raft Signaling

L-Homocysteine has been shown to promote the clustering of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids.[9] This clustering can lead to the formation of redox signaling platforms by bringing together components of the NADPH oxidase enzyme complex, a major source of cellular reactive oxygen species (ROS).[9] The impact of this compound on lipid raft formation and signaling has not been reported.

Below is a diagram illustrating the proposed signaling pathway for L-Homocysteine-induced oxidative stress at the cellular membrane.

L_Homocysteine_Signaling L_Hcy L-Homocysteine Transport Amino Acid Transporters L_Hcy->Transport Enters cell LipidRaft Lipid Raft L_Hcy->LipidRaft Promotes clustering eNOS eNOS L_Hcy->eNOS L_Hcy_in Intracellular L-Homocysteine Transport->L_Hcy_in NADPHox NADPH Oxidase LipidRaft->NADPHox Recruits Superoxide Superoxide (O2⁻) NADPHox->Superoxide Produces eNOS->Superoxide Contributes to Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Induces

L-Homocysteine Signaling Pathway at the Cell Membrane.

Experimental Protocols

To facilitate further research into the membrane interactions of this compound, this section provides detailed methodologies for key experiments.

5.1. Protocol for Amino Acid Transport Assay

This protocol is adapted from methods used to study amino acid uptake in cultured cells.[4][5][7]

Transport_Assay_Workflow start Start: Seed cells in multi-well plates culture Culture cells to confluence start->culture wash1 Wash cells with transport buffer culture->wash1 preincubate Pre-incubate with or without unlabeled D- or L-Homocysteine (competitor) wash1->preincubate add_radiolabeled Add radiolabeled Homocysteine (e.g., [35S]-L-Homocysteine) preincubate->add_radiolabeled incubate Incubate for defined time points add_radiolabeled->incubate wash2 Wash cells with ice-cold buffer to stop uptake incubate->wash2 lyse Lyse cells wash2->lyse scintillation Measure radioactivity via liquid scintillation counting lyse->scintillation analyze Analyze data to determine uptake kinetics and competition scintillation->analyze end End analyze->end

Workflow for a competitive amino acid transport assay.

Materials:

  • Cultured cells (e.g., Human Aortic Endothelial Cells)

  • Multi-well culture plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled homocysteine (e.g., [35S]-L-Homocysteine)

  • Unlabeled this compound and L-Homocysteine

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Liquid scintillation cocktail and counter

Procedure:

  • Seed cells in multi-well plates and grow to confluence.

  • Aspirate the culture medium and wash the cell monolayers twice with pre-warmed transport buffer.

  • For competition studies, pre-incubate the cells for 10-15 minutes in transport buffer containing various concentrations of unlabeled this compound or L-Homocysteine. For baseline uptake, use transport buffer alone.

  • Initiate the uptake by adding the transport buffer containing a fixed concentration of radiolabeled homocysteine.

  • Incubate the plates at 37°C for various time points (e.g., 2, 5, 10, 20 minutes).

  • Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.

  • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of parallel wells to normalize the uptake data.

  • Calculate the rate of homocysteine uptake and assess the inhibitory effect of D- and L-Homocysteine.

5.2. Protocol for Measuring Lipid Peroxidation

This protocol is based on the measurement of malondialdehyde (MDA), a common marker of lipid peroxidation.[8][10]

Materials:

  • Cultured cells or tissue homogenates

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or fluorometer

Procedure:

  • Harvest cells or tissue and homogenize in ice-cold PBS containing BHT.

  • Precipitate proteins by adding TCA solution to the homogenate.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and add TBA reagent.

  • Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples on ice and measure the absorbance (at 532 nm) or fluorescence (excitation 530 nm, emission 550 nm) of the adduct.

  • Prepare a standard curve using the MDA standard.

  • Quantify the amount of MDA in the samples by comparing to the standard curve and normalize to the protein concentration of the initial homogenate.

Summary of Quantitative Data

The following table summarizes available quantitative data, primarily for L-Homocysteine, due to the scarcity of research on the D-isomer.

Table 2: Quantitative Effects of Homocysteine on Cellular Parameters

ParameterHomocysteine IsomerCell Type/SystemConcentration RangeObserved EffectReference
Membrane Transport
Competition for UptakeThis compound vs. L-HomocysteineHuman Aortic Endothelial and Smooth Muscle Cells100-fold excessSimilar competitive inhibition[4]
Lipid Peroxidation
InductionL-HomocysteineCultured Endothelial CellsMicromolar levelsStereospecific increase[8]
InductionThis compoundCultured Endothelial CellsMicromolar levelsNo significant effect[8]
Ion Channel Modulation
Sodium Channel CurrentHomocysteine (isomer not specified)Human Atrial MyocytesPathological concentrationsSignificant increase[11]
Resting Membrane PotentialHomocysteine (isomer not specified)Human Atrial MyocytesPathological concentrationsDepolarization[11]
Calcium InfluxHomocysteine (isomer not specified)Rat Cortical Neurons50 µMInward currents, oscillatory Ca2+ responses[12][13]
Mitochondrial Membrane PotentialHomocysteine (isomer not specified)Rat Cortical Neurons50 µMDelayed decrease[12][13]
Lipid Raft Signaling
NADPH Oxidase Subunit Enrichment in Lipid RaftsHomocysteine (isomer not specified)Glomerular Endothelial CellsNot specifiedIncreased enrichment[9]
Cell Monolayer PermeabilityHomocysteine (isomer not specified)Glomerular Endothelial CellsNot specifiedSignificant increase[9]

Conclusion and Future Directions

The interaction of this compound with cellular membranes is a nascent field of study with significant implications for understanding the full spectrum of homocysteine's biological activity. While this compound appears to enter cells via the same transport mechanisms as its L-isomer, its downstream effects at the membrane, particularly concerning the induction of oxidative stress, are demonstrably different. The lack of direct biophysical data on this compound's interaction with the lipid bilayer is a major impediment to a complete understanding of its cellular impact.

Future research should prioritize biophysical studies using model membrane systems, such as liposomes and supported lipid bilayers, to quantitatively assess the effects of this compound on membrane fluidity, permeability, and lipid organization. Furthermore, the impact of this compound on membrane-associated proteins and signaling pathways beyond those directly linked to oxidative stress warrants thorough investigation. This in-depth technical guide serves as a foundational resource and a call to action for the scientific community to illuminate the nuanced and potentially distinct role of this compound at the cellular frontier.

References

The Enigmatic Presence of D-Homocysteine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in the metabolism of methionine. While the L-enantiomer of homocysteine is a well-established component of mammalian metabolism and its elevated levels are linked to various pathologies, the natural occurrence and physiological significance of its stereoisomer, D-homocysteine, remain largely uncharted territory. This technical guide provides an in-depth exploration of the current scientific understanding of this compound in biological systems, focusing on its detection, potential metabolic pathways, and biological effects. The prevailing evidence suggests that L-homocysteine is the naturally occurring enantiomer, with the D-isomer being largely considered biologically inert. Neurotoxic effects observed with DL-homocysteine mixtures are predominantly attributed to the L-isomer.

Natural Occurrence and Abundance

Current scientific literature does not provide significant evidence for the natural occurrence of this compound in substantial amounts in mammalian biological systems. Metabolic pathways are highly stereospecific, and the enzymes involved in methionine metabolism are configured to process L-amino acids. While trace amounts of D-amino acids can be found in mammals, originating from diet, the gut microbiome, and non-enzymatic racemization of L-amino acids, specific data on endogenous this compound levels are scarce.

The gut microbiota is known to influence the metabolism of homocysteine by affecting the production of folate, a key cofactor.[1][2] While bacteria can produce a variety of D-amino acids, a direct link to significant in vivo production of this compound has not been established.

Analytical Methodologies for Enantiomeric Separation

The accurate detection and quantification of this compound, especially in the overwhelming presence of its L-isomer, requires highly specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the chiral separation of homocysteine enantiomers.

Experimental Protocols

Protocol 1: Direct Separation using Chiral Stationary Phases (CSPs)

This method utilizes HPLC columns with a chiral selector immobilized on the stationary phase to directly resolve the enantiomers.

  • Column: Chirobiotic TAG (Teicoplanin AGLYCON) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, water, and formic acid. The exact ratio needs to be optimized for baseline separation.

  • Detection: Electrochemical detection is often employed for its sensitivity to thiols.

  • Procedure:

    • Prepare standards of D-, L-, and DL-homocysteine.

    • For biological samples (e.g., plasma, urine), perform a reduction step to convert disulfide-bound homocysteine to its free thiol form. This is typically achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Precipitate proteins from the sample, for example, with acetonitrile (B52724) or perchloric acid.

    • Centrifuge the sample and filter the supernatant.

    • Inject the prepared sample onto the HPLC system.

    • The L-enantiomer typically elutes before the D-enantiomer on this type of column.

Protocol 2: Indirect Separation via Chiral Derivatization

This method involves reacting the homocysteine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

  • Derivatizing Agent: o-Phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine. This reaction forms fluorescent diastereomeric isoindoles.

  • Column: A standard reversed-phase C18 column.

  • Detection: Fluorescence detection, offering high sensitivity.

  • Procedure:

    • Reduce the sample as described in Protocol 1.

    • To a specific volume of the reduced sample, add the OPA/chiral thiol derivatizing reagent.

    • Allow the reaction to proceed for a defined time at a specific temperature.

    • Inject the derivatized sample onto the HPLC system.

    • The resulting diastereomers will have different retention times on the achiral column.

Table 1: Quantitative Data on Total Homocysteine Levels in Human Plasma

CategoryConcentration (µmol/L)
Normal5 - 15
Mild Hyperhomocysteinemia15 - 30
Intermediate Hyperhomocysteinemia30 - 100
Severe Hyperhomocysteinemia> 100

Note: These values represent total homocysteine (L-form predominantly) and are provided for context. There is no established quantitative data for natural this compound levels in biological fluids.

Potential Metabolic Pathways

While specific metabolic pathways for this compound have not been elucidated in mammals, its metabolism can be hypothesized based on the known functions of enzymes that act on D-amino acids.

Role of D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. DAAO is present in various tissues, with the highest activity in the kidney and brain. It is plausible that if this compound were present, it could be a substrate for DAAO.

Hypothetical this compound Metabolism via DAAO

D_Homocysteine_Metabolism D_Hcy This compound DAAO D-Amino Acid Oxidase (DAAO) + O2, H2O D_Hcy->DAAO Keto_Acid α-keto-γ-mercaptobutyric acid NH3 Ammonia (NH3) H2O2 Hydrogen Peroxide (H2O2) DAAO->Keto_Acid DAAO->NH3 DAAO->H2O2

Caption: Hypothetical metabolic pathway of this compound via D-amino acid oxidase.

Experimental Workflow for Investigating DAAO Activity on this compound

DAAO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified D-Amino Acid Oxidase (DAAO) Incubation Incubate Enzyme, Substrate, and Cofactor at 37°C Enzyme->Incubation Substrate This compound Solution Substrate->Incubation Cofactor FAD (Cofactor) Cofactor->Incubation Product_Detection Detect α-keto acid formation (e.g., by HPLC or spectrophotometry) Incubation->Product_Detection H2O2_Assay Measure Hydrogen Peroxide Production (e.g., using Amplex Red assay) Incubation->H2O2_Assay

Caption: Experimental workflow to test this compound as a substrate for D-amino acid oxidase.

L-Homocysteine Metabolism: A Comparative Framework

To understand the context of this compound, it is essential to be familiar with the well-established metabolic pathways of L-homocysteine. L-homocysteine stands at a critical metabolic crossroads and is primarily metabolized through two pathways: remethylation and transsulfuration.

L-Homocysteine Metabolic Pathways

L_Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine L-Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine L-Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF B12 Vitamin B12 MTHF->B12 B12->Homocysteine B6 Vitamin B6 B6->Homocysteine Serine Serine Serine->Homocysteine

Caption: Overview of the major metabolic pathways of L-homocysteine.

Biological Effects and Toxicity

While L-homocysteine has been extensively studied for its association with cardiovascular and neurodegenerative diseases, data on the specific biological effects of this compound are limited. Studies using the racemic mixture (DL-homocysteine) have indicated neurotoxic properties; however, these effects are largely attributed to the L-isomer's action as an N-methyl-D-aspartate (NMDA) receptor agonist. The D-isomer is generally considered to be biologically inert in this context.

Conclusion

The natural occurrence of this compound in biological systems remains an open question, with current evidence suggesting it is not a significant endogenous metabolite. The primary focus of research and clinical diagnostics remains on L-homocysteine due to its established roles in metabolism and disease. However, the development of robust analytical methods for separating homocysteine enantiomers provides the necessary tools to investigate the potential for trace levels of this compound in various physiological and pathological states. Future research, potentially leveraging the gut microbiome's metabolic capabilities or investigating non-enzymatic racemization, may shed more light on the existence and potential relevance of this enigmatic stereoisomer. For now, this compound serves primarily as a tool in research settings to probe the stereospecificity of biological processes related to its L-counterpart.

References

Enzymatic Reactions Involving D-Homocysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-homocysteine, the D-enantiomer of the sulfur-containing amino acid homocysteine, is a less abundant and studied isomer compared to its L-counterpart. However, emerging research into the roles of D-amino acids in biological systems necessitates a deeper understanding of the enzymatic processes governing this compound metabolism. This technical guide provides a comprehensive overview of the core enzymatic reactions involving this compound, with a focus on the primary enzyme responsible for its degradation, D-amino acid oxidase (DAAO). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts in this area.

Core Enzymatic Reaction: The Role of D-Amino Acid Oxidase (DAAO)

The primary enzyme responsible for the metabolism of this compound is D-amino acid oxidase (DAAO), a flavoprotein that catalyzes the oxidative deamination of various D-amino acids. The reaction proceeds as follows:

This compound + O₂ + H₂O → α-keto-γ-mercaptobutyrate + NH₃ + H₂O₂

This reaction is critical for the detoxification of D-amino acids and the regulation of their levels in the body. The products of this reaction, particularly α-keto-γ-mercaptobutyrate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂), are themselves biologically active molecules that can influence cellular signaling pathways.

Quantitative Data for D-Amino Acid Oxidase Activity
SubstrateApparent K_m_ (mM)Apparent k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
D-Cysteine0.74057,143[1][2]
D-Alanine2825893[3]
D-Serine181.583[3]
D-Kynurenine0.7--[1]
D-DOPA1.2~40~33,333[3]
D-Tryptophan-high-[1][3]
D-Phenylalanine-high-[1][3]

Note: The kinetic parameters are designated as "apparent" as they were determined at a fixed oxygen concentration (air saturation). The absence of specific data for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

Spectrophotometric Assay for D-Amino Acid Oxidase Activity with this compound (Adapted Protocol)

This protocol is adapted from established methods for assaying DAAO activity with other D-amino acids and can be used to determine the kinetic parameters of DAAO for this compound.[4][5] The principle involves monitoring the production of α-keto-γ-mercaptobutyrate, hydrogen peroxide, or the consumption of oxygen.

a) Oxygen Consumption Method

This is a direct and continuous assay that measures the rate of oxygen consumption during the oxidative deamination of this compound.

  • Materials:

    • Purified D-amino acid oxidase (recombinant or from a commercial source)

    • This compound (substrate)

    • Oxygen electrode system (e.g., Clark-type electrode)

    • Reaction buffer: 75 mM sodium pyrophosphate, pH 8.5

    • FAD (flavin adenine (B156593) dinucleotide) solution (e.g., 10 mM stock)

  • Procedure:

    • Prepare a range of this compound concentrations in the reaction buffer.

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C or 37°C) in the oxygen electrode chamber.

    • Add FAD to the buffer to a final concentration of 10-20 µM.

    • Add a known amount of DAAO to the chamber and allow the baseline oxygen level to stabilize.

    • Initiate the reaction by adding a specific concentration of this compound.

    • Record the rate of oxygen consumption.

    • Repeat for each this compound concentration.

    • Calculate the initial reaction rates and determine K_m_ and k_cat_ using Michaelis-Menten kinetics.

b) Coupled Spectrophotometric Assay (Hydrogen Peroxide Detection)

This assay indirectly measures DAAO activity by quantifying the production of hydrogen peroxide using a coupled enzymatic reaction.

  • Materials:

    • Purified D-amino acid oxidase

    • This compound

    • Horseradish peroxidase (HRP)

    • A suitable chromogenic substrate for HRP (e.g., Amplex Red, 4-aminoantipyrine (B1666024) with phenol)

    • Reaction buffer: 50-100 mM sodium phosphate (B84403) or pyrophosphate buffer, pH 7.4-8.5

    • FAD solution

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, HRP, the chromogenic substrate, and FAD.

    • Add a known amount of DAAO to the reaction mixture.

    • Initiate the reaction by adding this compound.

    • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.

    • Calculate the rate of hydrogen peroxide production, which is proportional to DAAO activity.

Workflow for Investigating this compound Metabolism

The following workflow outlines a logical sequence of experiments for a comprehensive investigation of this compound's enzymatic reactions and biological effects.

G cluster_0 Enzyme Kinetics cluster_1 Cellular Assays cluster_2 Signaling Pathway Analysis A Purify DAAO B Determine Kinetic Parameters (Km, kcat) for this compound A->B C Treat Neuronal Cells with this compound B->C Inform cellular concentration range D Measure ROS Production C->D E Assess NMDA Receptor Activity C->E F Measure Cell Viability C->F G Analyze Downstream Effectors of ROS and NMDA Receptor Activation D->G E->G H Western Blot for Phosphorylated Signaling Proteins G->H

Caption: Experimental workflow for studying this compound metabolism and its cellular effects.

Signaling Pathways

The enzymatic degradation of this compound by DAAO produces metabolites that are known to modulate key cellular signaling pathways, particularly in the nervous system. The neurotoxic effects of elevated homocysteine levels are often attributed to excitotoxicity and oxidative stress.[6][7]

This compound-Induced Excitotoxicity via NMDA Receptor Modulation

Homocysteine and its derivatives can act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neuronal function.[6][7] Overactivation of NMDA receptors leads to excessive calcium influx, which can trigger a cascade of neurotoxic events.

G DHcy This compound NMDAR NMDA Receptor DHcy->NMDAR Agonist Ca_influx Increased Ca²⁺ Influx NMDAR->Ca_influx NOS nNOS Activation Ca_influx->NOS Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity NO Nitric Oxide (NO) NOS->NO NO->Excitotoxicity contributes to Ammonia Ammonia (NH₃) (from DAAO reaction) Ammonia->NMDAR Modulates Activity

Caption: this compound-mediated excitotoxicity through NMDA receptor activation.

Oxidative Stress Induced by this compound Metabolism

The DAAO-catalyzed reaction itself generates hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). H₂O₂ can directly damage cellular components and also act as a signaling molecule, activating various stress-response pathways that can lead to apoptosis.[8][9][10]

G DHcy This compound DAAO DAAO DHcy->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 produces OxidativeStress Oxidative Stress H2O2->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito Apoptosis Apoptosis OxidativeStress->Apoptosis Mito->Apoptosis

Caption: Oxidative stress pathway initiated by this compound metabolism.

Implications for Drug Development

The central role of DAAO in D-amino acid metabolism has made it an attractive target for drug development, particularly in the context of neurological and psychiatric disorders.

Targeting D-Amino Acid Oxidase

The majority of drug development efforts targeting DAAO have focused on the design of inhibitors.[11][12][13][14] The rationale behind this approach is to increase the levels of endogenous D-amino acids that have beneficial functions, such as D-serine, which is a co-agonist of the NMDA receptor. By inhibiting DAAO, the degradation of D-serine is reduced, leading to its accumulation and enhanced NMDA receptor function. This strategy is being explored for the treatment of schizophrenia and other conditions associated with NMDA receptor hypofunction.[12][14]

While these efforts are not directly focused on this compound, they provide a valuable framework for considering the therapeutic potential of modulating its metabolism. For instance, in conditions where this compound accumulation might be neurotoxic, enhancing DAAO activity could be a potential therapeutic strategy. Conversely, if the products of this compound metabolism by DAAO are found to have beneficial signaling roles at low concentrations, controlled inhibition of DAAO might be desirable.

Future Directions

The field of this compound research is still in its infancy. Key areas for future investigation include:

  • Elucidation of DAAO kinetics for this compound: Determining the precise K_m_ and k_cat_ values is essential for understanding the efficiency of its metabolism.

  • Identification of other enzymes: Investigating whether other enzymes, such as D-cysteine desulfhydrase, can metabolize this compound.

  • Specific signaling pathways: Delineating the specific cellular responses to this compound and its metabolites.

  • Pharmacological modulation: Exploring the therapeutic potential of modulating this compound levels through DAAO activators or inhibitors in relevant disease models.

This technical guide provides a foundational understanding of the enzymatic reactions involving this compound. Further research in this area holds the potential to uncover novel therapeutic targets and strategies for a range of pathological conditions.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of D-Homocysteine using High-Performance Liquid Chromatography (HPLC). Homocysteine, a crucial intermediate in methionine metabolism, exists as two enantiomers: L-homocysteine, the naturally occurring form, and this compound.[1] The accurate quantification of this compound is essential for research into its physiological and pathological roles, which may be significant in areas such as disease biomarker discovery and drug development.[1]

HPLC is a robust and reliable technique for the chiral separation and quantification of homocysteine enantiomers.[1] The primary strategies involve either direct separation on a chiral stationary phase or indirect separation following derivatization with a chiral agent.[1] This note will focus on indirect separation methods, which are widely applicable and utilize common reversed-phase HPLC systems.

Summary of Quantitative HPLC Methods

Various HPLC methods have been developed for the quantification of homocysteine, often focusing on total homocysteine (D- and L-forms). These methods can be adapted for chiral separation by employing a chiral derivatizing agent. The following table summarizes the performance of several methods, providing a comparative overview of their key quantitative parameters.

MethodDerivatizing AgentDetectionColumnLinearity Range (µM)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Method 1 Marfey's Reagent (FDAA)UVReversed-Phase C18Not SpecifiedNot SpecifiedNot Specified[1]
Method 2 o-Phthalaldehyde (OPA) + Chiral ThiolFluorescenceReversed-Phase C18Not SpecifiedNot SpecifiedNot Specified[1]
Method 3 SBD-FFluorescenceSupelcosil LC 18 DB< 2 - 100Not Specified< 2 µM[2][3]
Method 4 Ellman's ReagentUV (330 nm)Reversed-PhaseNot Specified0.4 ng (on column)Not Specified[4][5]
Method 5 None (Direct Detection)Mass SpectrometryReversed-Phase C18250-3000 ng/mLNot Specified250 ng/mL[6]
Method 6 None (Direct Detection)Tandem Mass SpectrometryNot SpecifiedNot Specified9.6 nM (for Se-derivatized Hcy)Not Specified[7]
Method 7 Two-Dimensional HPLCElectrochemicalChirobiotic TAGNot Specified0.05 - 0.50 µg/mL0.17 - 1.67 µg/mL[1]
Method 8 SBD-FFluorescenceNot Specified6-1003.12 µM6.25 µM[8]

Experimental Protocol: Indirect Chiral Separation of this compound via Derivatization with FDAA (Marfey's Reagent)

This protocol details the quantification of this compound by forming diastereomers with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), followed by separation on a standard reversed-phase HPLC column.[1]

Materials and Reagents
  • D,L-Homocysteine standard

  • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Acetone (B3395972)

  • Hydrochloric acid (HCl)

  • Water (HPLC grade)

  • Plasma/serum samples

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)[9]

  • Protein precipitation agent (e.g., Perchloric acid or Trichloroacetic acid)[2][10]

Sample Preparation
  • Sample Collection: Collect blood samples in EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.[11][12]

  • Reduction of Disulfides: To measure total this compound, disulfide bonds must be reduced. To 100 µL of plasma, add a solution of a reducing agent like DTT or TCEP. Incubate as required by the specific reagent's protocol.[9]

  • Protein Precipitation: Add 100 µL of 0.8 M perchloric acid to the reduced plasma sample. Vortex vigorously and centrifuge at 1700 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step.[2][12]

Derivatization Procedure
  • pH Adjustment: Adjust the pH of the supernatant to approximately 9.0 with a sodium bicarbonate solution.

  • Derivatization Reaction: Add a solution of FDAA in acetone to the pH-adjusted supernatant. A typical molar excess of FDAA is used to ensure complete reaction.

  • Incubation: Incubate the mixture at 40-60°C for 1 hour.[2] The reaction involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the primary amine of homocysteine, forming stable diastereomers.

  • Reaction Quenching: Stop the reaction by adding a small amount of a strong acid, such as HCl, to lower the pH.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.[12]

HPLC Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[11]

  • Detection: UV detector set at 340 nm.

  • Injection Volume: 20 µL.[2]

Quantification

Prepare a calibration curve using standard solutions of this compound of known concentrations that have undergone the same reduction and derivatization process. The concentration of this compound in the samples is determined by comparing the peak area of the this compound-FDAA derivative to the calibration curve. The L-homocysteine-FDAA derivative will have a different retention time, allowing for the specific quantification of the D-enantiomer.

Visualizations

Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Reduction Reduction of Disulfides (e.g., with DTT/TCEP) Sample->Reduction Precipitation Protein Precipitation (e.g., with Perchloric Acid) Reduction->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Derivatization Derivatization with Chiral Reagent (e.g., FDAA) Supernatant->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection HPLC Injection Diastereomers->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: General workflow for the quantification of this compound by HPLC with pre-column derivatization.

Derivatization of this compound with FDAA (Marfey's Reagent)

G cluster_reactants Reactants cluster_product Product D_Hcy This compound Diastereomer This compound-L-Alaninamide (Diastereomer) D_Hcy->Diastereomer + FDAA (pH 9.0, 40-60°C) FDAA FDAA (Marfey's Reagent)

References

Application Notes and Protocols for the Mass Spectrometric Detection of D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, is a key intermediate in the metabolism of methionine. While the L-enantiomer is the common, naturally occurring form, the presence and concentration of D-homocysteine are of increasing interest in biomedical and pharmaceutical research. The accurate and sensitive quantification of this compound can be crucial for understanding its potential roles in pathology, as a biomarker, or in the context of drug metabolism and safety. Mass spectrometry (MS), coupled with liquid chromatography (LC) or gas chromatography (GC), offers a powerful platform for the selective and sensitive detection of this compound.

This document provides detailed application notes and protocols for the detection and quantification of this compound using two primary mass spectrometry-based methodologies:

  • Indirect Analysis via Chiral Derivatization: This approach involves reacting homocysteine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated by standard (achiral) chromatography and detected by MS/MS.

  • Direct Analysis using Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) column to directly separate the D- and L-enantiomers of homocysteine prior to their detection by MS/MS.

Homocysteine Metabolic Pathway

The primary metabolic pathways involve L-homocysteine. It stands at a critical juncture, where it can either be remethylated to methionine or undergo transsulfuration to form cysteine. These pathways are essential for one-carbon metabolism, DNA methylation, and the synthesis of the antioxidant glutathione. Currently, a distinct metabolic pathway for this compound is not well-established.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases L_Hcy L-Homocysteine SAH->L_Hcy SAH Hydrolase L_Hcy->Methionine Methionine Synthase (Vitamin B12) L_Hcy->Methionine Betaine-Homocysteine Methyltransferase (BHMT) Cystathionine Cystathionine L_Hcy->Cystathionine Cystathionine β-synthase (CBS) (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) (Vitamin B6) Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG BHMT

Figure 1: L-Homocysteine Metabolic Pathways.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of total homocysteine by LC-MS/MS. While specific data for this compound is limited, these values provide a benchmark for the expected sensitivity and performance of the described methods.

Table 1: Performance Characteristics for Total Homocysteine by LC-MS/MS

ParameterValueReference
Limit of Detection (LOD)0.039 µmol/L[1]
Limit of Quantification (LOQ)0.117 µmol/L[1]
Linearity Range0.117 - 50.70 µmol/L[1]
Inter-assay Precision (%CV)≤ 3.3%[1]
Intra-assay Precision (%CV)≤ 2.0%[1]
Accuracy (%Bias)3.7% to 5.2%[1]

Table 2: Additional Reported Quantitative Ranges for Total Homocysteine

MethodLinearity RangeMatrixReference
LC-MS/MS2.5 - 60 µmol/LPlasma/Urine[2]
UHPLC-MS/MS250 - 3000 ng/mLPlasma[3]
LC-MS/MS50 - 5000 ng/mLPlasma[4]

Experimental Workflow Overview

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) IS_Spike Spike with Internal Standard (e.g., d4-Homocysteine) Sample->IS_Spike Reduction Reduction of Disulfide Bonds (e.g., TCEP, DTT) Deproteinization Protein Precipitation (e.g., Acetonitrile (B52724), TCA) Reduction->Deproteinization IS_Spike->Reduction Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Indirect Method: Chiral Derivatization (e.g., Marfey's Reagent) Supernatant->Derivatization Option 1 Chiral_LC Direct Method: Chiral LC Separation Supernatant->Chiral_LC Option 2 Achiral_LC Achiral LC Separation Derivatization->Achiral_LC MSMS Tandem Mass Spectrometry (MS/MS) Detection Achiral_LC->MSMS Chiral_LC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Figure 2: General experimental workflow.

Method 1: Indirect Analysis via Chiral Derivatization with Marfey's Reagent

This method involves the derivatization of D- and L-homocysteine with a chiral reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reversed-phase HPLC column.

Experimental Protocol

1. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., 10 µM d4-L-homocysteine).

  • Add a reducing agent to cleave disulfide bonds. For example, add 20 µL of 100 mM Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT). Vortex and incubate at room temperature for 30 minutes.[4]

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[4] Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for derivatization.

2. Chiral Derivatization [5]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of 1 M sodium bicarbonate.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Vortex and incubate the mixture at 40°C for 1 hour in the dark.[5]

  • After incubation, cool the sample to room temperature.

  • Stop the reaction by adding 20 µL of 2 M HCl.[5]

  • The sample is now ready for LC-MS/MS analysis. Dilute with the initial mobile phase if necessary.

3. LC-MS/MS Conditions

  • LC Column: Standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the diastereomers, and then re-equilibrate. (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive. Negative mode is often more sensitive for dinitrophenyl derivatives.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 3: Theoretical MRM Transitions for FDAA-Derivatized Homocysteine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
FDAA-D/L-Homocysteine370.07To be determined empiricallyNegative
FDAA-d4-L-Homocysteine (IS)374.09To be determined empiricallyNegative

Note: The exact product ions should be determined by infusing a derivatized standard of homocysteine into the mass spectrometer.

Method 2: Direct Analysis using Chiral Chromatography

This method utilizes a chiral stationary phase (CSP) to resolve the D- and L-enantiomers of underivatized homocysteine. This approach simplifies sample preparation by eliminating the derivatization step.

Experimental Protocol

1. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., 10 µM d4-L-homocysteine).

  • Add a reducing agent (TCEP or DTT) as described in Method 1 (Step 1.2). Vortex and incubate at room temperature for 30 minutes.[4]

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[4] Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC Column: Chiral Stationary Phase column, e.g., Chirobiotic TAG (based on teicoplanin macrocyclic glycopeptide).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: An isocratic or gradient elution may be used, depending on the column and required separation. Optimization is required.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 4: Established MRM Transitions for Underivatized Homocysteine [1][3]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Ionization Mode
D/L-Homocysteine136.1890.2556.15Positive
d4-L-Homocysteine (IS)140.2594.2360.25Positive

Conclusion

The mass spectrometry-based methods outlined provide robust and sensitive platforms for the detection and quantification of this compound. The choice between the indirect derivatization method and the direct chiral chromatography method will depend on the specific application, available instrumentation, and desired sample throughput. The indirect method offers the flexibility of using standard LC columns, while the direct method simplifies sample preparation. Both approaches, when properly validated, can serve as invaluable tools for researchers and scientists in the fields of drug development, biomarker discovery, and metabolic research.

References

Application Notes and Protocols: Induction of Hyperhomocysteinemia with DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hyperhomocysteinemia, an abnormally high level of total homocysteine (tHcy) in the blood (typically >15 µmol/L), is an established independent risk factor for a variety of pathologies, including cardiovascular disease, thrombosis, and neurodegenerative disorders.[1][2] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[3][4] Its concentration is tightly regulated by remethylation and trans-sulfuration pathways, which depend on cofactors like folic acid (vitamin B9), vitamin B12, and vitamin B6.[3][5] Deficiencies in these vitamins or genetic defects in the enzymes involved in these pathways can lead to elevated homocysteine levels.[3][6]

Animal models are indispensable for investigating the causal mechanisms linking hyperhomocysteinemia to disease and for evaluating potential therapeutic interventions.[2][7] Inducing hyperhomocysteinemia in these models can be achieved through genetic modification or dietary manipulation, such as high-methionine diets or diets deficient in B vitamins.[5][8] A direct and rapid method for elevating plasma homocysteine is the administration of exogenous homocysteine.[7] These application notes provide detailed protocols for inducing hyperhomocysteinemia in research animals using DL-Homocysteine, summarize key quantitative data, and illustrate the associated metabolic and signaling pathways.

Background: Homocysteine Metabolism and Pathophysiology

Homocysteine sits (B43327) at a critical junction of two metabolic pathways:

  • Remethylation Pathway: Homocysteine is converted back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (derived from folate) as a methyl donor.[3][5] In the liver and kidneys, an alternative remethylation pathway exists, utilizing betaine (B1666868) as the methyl donor, catalyzed by betaine-homocysteine methyltransferase (BHMT).[3][5]

  • Trans-sulfuration Pathway: Homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine. This pathway is dependent on the enzyme cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor.[5][9] Cysteine is a precursor for the synthesis of the critical intracellular antioxidant, glutathione (B108866) (GSH).[9]

Elevated homocysteine disrupts cellular function through several mechanisms, including the promotion of oxidative stress, endothelial dysfunction, inflammation, and apoptosis.[3][10][11]

Signaling Pathways in Hyperhomocysteinemia

Hyperhomocysteinemia contributes to pathology by activating multiple signaling cascades. Homocysteine's tendency to auto-oxidize generates reactive oxygen species (ROS), leading to oxidative stress.[3] This state depletes antioxidants like glutathione and impairs nitric oxide (NO) bioavailability, causing endothelial dysfunction.[12] Homocysteine can also directly activate pro-inflammatory and pro-thrombotic pathways, contributing to the pathogenesis of vascular diseases.[3][6]

Homocysteine_Metabolism_and_Pathology Homocysteine Metabolism and Pathological Signaling Pathways cluster_metabolism Normal Metabolism cluster_remethylation Remethylation cluster_transsulfuration Trans-sulfuration cluster_pathology Pathological Consequences of Hyperhomocysteinemia (HHcy) Methionine Methionine (from diet) Hcy Homocysteine Methionine->Hcy Metabolism MS Methionine Synthase (MS) Hcy->MS CBS Cystathionine β-synthase (CBS) Hcy->CBS HHcy High Homocysteine (Hyperhomocysteinemia) Hcy->HHcy Accumulation MS->Methionine Regenerates Vitamins_remeth Folate (B9) Vitamin B12 Vitamins_remeth->MS Cofactors Cysteine Cysteine CBS->Cysteine GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Vitamin_B6 Vitamin B6 Vitamin_B6->CBS Cofactor Oxidative_Stress Oxidative Stress (↑ ROS, ↓ GSH) HHcy->Oxidative_Stress Endo_Dys Endothelial Dysfunction (↓ NO) HHcy->Endo_Dys Thrombosis Thrombosis HHcy->Thrombosis Apoptosis Apoptosis HHcy->Apoptosis Inflammation Inflammation HHcy->Inflammation Oxidative_Stress->Endo_Dys Experimental_Workflow General Experimental Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_observation Phase 3: Observation & Intervention cluster_analysis Phase 4: Analysis A Animal Model Selection (e.g., Rat, Mouse strain) B Acclimatization & Baseline Measurements A->B C Randomization into Groups (Control vs. Treatment) B->C D Induction of Hyperhomocysteinemia (e.g., DL-Homocysteine i.p. injection, in drinking water, or special diet) C->D E Control Group Administration (e.g., Saline injection, normal water/diet) C->E F Experimental Period (Acute or Chronic) D->F E->F G Optional: Therapeutic Intervention F->G H Sample Collection (Blood, Tissues) F->H If no intervention G->H I Biochemical Analysis (Plasma tHcy, Oxidative Stress Markers) H->I J Pathological/Functional Assessment (e.g., Histology, Behavioral Tests) H->J K Data Analysis & Interpretation I->K J->K

References

Application Notes and Protocols: The Use of D-Homocysteine in Neuronal Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a sulfur-containing amino acid, has been extensively studied for its neurotoxic properties, particularly in the context of hyperhomocysteinemia, a condition linked to various neurodegenerative diseases.[1] While the L-isomer of homocysteine is recognized as the primary bioactive and neurotoxic agent, researchers often utilize the racemic mixture, DL-homocysteine, in experimental settings.[1] The D-isomer is generally considered to be biologically inert.[1] These application notes provide a comprehensive overview of the use of D-homocysteine, primarily as part of a DL-racemic mixture, in neuronal cell culture studies. The neurotoxic effects observed with the DL-racemic mixture are predominantly attributed to the activity of L-Homocysteine.[1]

The primary mechanisms of homocysteine-induced neurotoxicity involve excitotoxicity through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx.[2][3] This triggers a cascade of detrimental events, including oxidative stress, DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[4][5][6] Understanding these pathways is crucial for developing therapeutic strategies for neurodegenerative disorders.

Key Signaling Pathways in Homocysteine-Induced Neurotoxicity

Elevated levels of homocysteine trigger a complex signaling cascade that culminates in neuronal cell death. The primary pathways are detailed below.

NMDA Receptor-Mediated Excitotoxicity

Homocysteine and its derivatives act as agonists at the NMDA receptor, a subtype of glutamate (B1630785) receptor.[2][7] This binding leads to a sustained influx of calcium ions (Ca²⁺) into the neuron.[3] While transient Ca²⁺ influx is essential for normal synaptic function, prolonged and excessive intracellular Ca²⁺ levels overwhelm the cell's buffering capacity, leading to excitotoxicity.[6]

Homocysteine D/L-Homocysteine NMDAR NMDA Receptor Homocysteine->NMDAR Agonist Binding Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Homocysteine-induced excitotoxicity pathway.

Oxidative Stress and Mitochondrial Dysfunction

The excessive intracellular calcium resulting from NMDA receptor overactivation leads to the generation of reactive oxygen species (ROS), overwhelming the neuron's antioxidant defenses and causing oxidative stress.[8][9] This, in turn, damages mitochondria, the cell's primary energy producers, leading to mitochondrial dysfunction.[10]

Ca_Influx Excessive Ca²⁺ Influx ROS Increased ROS Production Ca_Influx->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria

Induction of oxidative stress by homocysteine.

DNA Damage and Apoptosis

Homocysteine exposure can lead to DNA strand breaks in neurons.[4][5] This DNA damage activates the enzyme poly-ADP-ribose polymerase (PARP), which, in an attempt to repair the DNA, depletes the cell's energy stores (NAD+ and ATP).[5] This energy crisis, coupled with mitochondrial dysfunction, activates a cascade of enzymes called caspases, which execute the apoptotic program, leading to programmed cell death.[4][5]

Homocysteine D/L-Homocysteine DNA_Damage DNA Strand Breaks Homocysteine->DNA_Damage PARP PARP Activation DNA_Damage->PARP NAD_Depletion NAD⁺/ATP Depletion PARP->NAD_Depletion Caspase Caspase Activation NAD_Depletion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Apoptotic pathway triggered by homocysteine.

Quantitative Data on Neurotoxic Effects

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of homocysteine. It is important to note that these results are compiled from different studies using varied experimental models, cell types, and conditions. Therefore, direct comparisons of potency should be made with caution.

Table 1: Effects of DL-Homocysteine on Neuronal Viability

Cell TypeConcentration (µM)Exposure TimeEffectReference
Hippocampal Neurons0.5 - 25028 - 96 hoursDose-dependent increase in apoptosis[5][11]
Cortical Neurons5018 hours~45% apoptotic cells[11]
SH-SY5Y (differentiated)~205 days35% loss of cell viability[12]
Cerebrocortical Cultures10 - 1006 daysDose-dependent neurotoxicity[13]

Table 2: Effects of DL-Homocysteine on Biochemical Markers

Cell Type/ModelConcentration (µM)Exposure TimeMarkerChangeReference
Hippocampal Slices30 - 1001 hourReactive Oxygen Species (ROS)Increased[14]
SH-SY5Y (differentiated)~205 daysReactive Oxygen Species (ROS)Four-fold increase[12]
Rat Hippocampal Neurons2501 hourDNA Strand Breaks (Comet Assay)Numerous comet-positive neurons[5]
Cortical Neurons505 minutesPhosphorylated ERK2Increased[11]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for common assays used to assess the effects of D/L-homocysteine on neuronal cells.

General Experimental Workflow

A typical workflow for investigating the effects of D/L-homocysteine on neuronal cells involves several key steps from cell culture to data analysis.

Culture Primary Neuronal Cell Culture Treatment DL-Homocysteine Treatment Culture->Treatment Assay Viability/Toxicity Assay Treatment->Assay Analysis Data Analysis Assay->Analysis Conclusion Conclusion Analysis->Conclusion

General workflow for homocysteine studies.

Protocol 1: Primary Neuronal Cell Culture
  • Cell Source: Establish primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse embryos.[15]

  • Dissociation: Mechanically and/or enzymatically dissociate the dissected brain tissue into a single-cell suspension.[15]

  • Plating: Seed the dissociated neurons onto plates or coverslips pre-coated with an adhesion factor such as poly-L-lysine.[15]

  • Culture Medium: Maintain the neurons in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.[15]

  • Maintenance: Keep the cultures at 37°C in a humidified incubator with 5% CO₂. Experiments are typically performed on mature cultures (e.g., 7-10 days in vitro).[15]

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[6]

Materials:

  • Neuronal cell culture

  • DL-Homocysteine

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere.[6]

  • Treatment: Prepare various concentrations of DL-Homocysteine in the cell culture medium. Replace the existing medium with 100 µL of the treatment medium. Include untreated control wells.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[6]

  • Formazan (B1609692) Formation: Return the plate to the incubator for 2 to 4 hours, allowing for the formation of a purple precipitate.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 3: Apoptosis Detection (Hoechst Staining)

This method uses a fluorescent DNA-binding dye to visualize nuclear morphology and identify apoptotic cells.

Materials:

  • Neuronal cultures on coverslips or imaging plates

  • DL-Homocysteine

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 staining solution

  • Fluorescence microscope

Procedure:

  • Treatment: Treat neuronal cultures with the desired concentrations of DL-homocysteine for the specified duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then incubate with Hoechst 33342 solution for 10-15 minutes at room temperature, protected from light.[15]

  • Visualization: Wash the cells with PBS and mount the coverslips on slides. Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.[15]

  • Quantification: Quantify the percentage of apoptotic cells by counting in multiple fields.[15]

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe that becomes fluorescent upon oxidation by ROS.

Materials:

  • Neuronal cultures

  • DL-Homocysteine

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Fluorescence microscope or plate reader

Procedure:

  • Treatment: Treat neuronal cultures with DL-homocysteine for the desired time.

  • Probe Loading: Load the cells with the H₂DCFDA probe according to the manufacturer's instructions.

  • Incubation: Incubate the cells to allow for de-esterification of the probe.

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS levels.[15]

Conclusion

The use of this compound, typically as part of a DL-racemic mixture, in neuronal cell culture studies provides a valuable model for investigating the molecular mechanisms underlying hyperhomocysteinemia-associated neurodegeneration. While the L-isomer is the primary neurotoxic agent, understanding the downstream effects of NMDA receptor overactivation, oxidative stress, and apoptosis is critical for the development of novel therapeutic interventions for a range of neurological disorders. The protocols and data presented here serve as a guide for researchers in this important field of study.

References

D-Homocysteine as an Agonist for NMDA Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homocysteine, a sulfur-containing amino acid, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a key target for therapeutic intervention.[1][2] this compound exhibits a complex dual action at the NMDA receptor, acting as an agonist at the glutamate binding site and a partial antagonist at the glycine (B1666218) co-agonist site.[3][4][5] This dual functionality underscores the compound's potential for both neurotoxic and, under specific conditions, neuroprotective effects, warranting detailed investigation for drug development and neuroscience research.

Elevated levels of homocysteine in the brain, a condition known as hyperhomocysteinemia, are associated with an increased risk of neurodegenerative diseases and stroke.[3][6] The neurotoxicity of homocysteine is largely attributed to its overstimulation of NMDA receptors, leading to excessive calcium (Ca2+) influx, the generation of reactive oxygen species, and subsequent neuronal damage.[3][4][5] The agonist activity of this compound at the NMDA receptor is particularly pronounced in the presence of elevated glycine concentrations, which can occur during pathological conditions like stroke.[3][4]

These application notes provide a comprehensive overview of this compound's interaction with the NMDA receptor, including its pharmacological properties and the downstream signaling pathways it modulates. Detailed protocols for key experimental techniques to characterize this interaction are also provided to facilitate further research into its physiological and pathological roles.

Pharmacological Profile of this compound at the NMDA Receptor

This compound's interaction with the NMDA receptor is multifaceted. It binds to the glutamate recognition site on the GluN2 subunit, initiating channel opening.[3][7] However, it also interacts with the glycine binding site on the GluN1 subunit, where it acts as a partial antagonist.[3][4][5] The overall effect of this compound is therefore dependent on the concentration of both this compound and the co-agonist, glycine or D-serine.

Quantitative Data on this compound Activity

The following table summarizes the quantitative data regarding the potency and efficacy of this compound at the NMDA receptor. It is important to note that the effective concentrations and observed effects are highly dependent on the experimental conditions, particularly the concentration of the co-agonist glycine.

ParameterValueConditionsSource
Neurotoxic Concentration Millimolar rangePhysiological glycine levels[3][4][5]
Neurotoxic Concentration 10-100 µMPathological (elevated) glycine levels[3][4][5]
EC50 (as D,L-Homocysteine) ~1 mM1 µM glycine[3]
EC50 (as D,L-Homocysteine) No significant change50 µM glycine[3]
Maximal Response (vs. NMDA) Significantly lower1 µM glycine[3]
Maximal Response (vs. NMDA) Approaches NMDA's maximum≥50 µM glycine[3]
Current Evocation (as L-Homocysteine) Measurable currents at 100 µMElevated glycine[3]
Inward Current Induction (as L-Homocysteine) Sufficient at 50 µM100 µM glycine[8]

Signaling Pathways Modulated by this compound

Activation of the NMDA receptor by this compound triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca2+.[1] This leads to the activation of various downstream effectors that can influence neuronal survival and plasticity.

NMDA Receptor Activation and Downstream Signaling

The binding of this compound (in the presence of a co-agonist) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Na+ and Ca2+.[1] The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a multitude of signaling pathways.[9]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Hcy This compound NMDAR NMDA Receptor (GluN1/GluN2) D-Hcy->NMDAR Agonist Glycine Glycine / D-Serine Glycine->NMDAR Co-agonist Ca_ion Ca²⁺ NMDAR->Ca_ion Influx ERK ERK MAP Kinase Ca_ion->ERK Activates CREB CREB ERK->CREB Phosphorylates Neuronal_Death Neuronal Death ERK->Neuronal_Death Sustained activation leads to Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Promotes

Caption: this compound mediated NMDA receptor signaling pathway.

One of the key pathways implicated in homocysteine-induced neurotoxicity involves the extracellular signal-regulated kinase (ERK) MAP kinase pathway.[10][11] Sustained activation of ERK by this compound-mediated NMDA receptor stimulation can lead to neuronal cell death.[10][11][12] Interestingly, while ERK is activated, the downstream pro-survival transcription factor, cAMP response-element binding protein (CREB), is only transiently activated, suggesting a feedback mechanism that shifts the balance towards neurotoxicity.[10][11]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in response to this compound application.

Objective: To determine the potency and efficacy of this compound as an NMDA receptor agonist.

Materials:

  • Cultured neurons (e.g., cortical or hippocampal neurons) or HEK293 cells expressing specific NMDA receptor subunits.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (nominally Mg2+-free Hanks' balanced salt solution): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 20 mM HEPES, 20 mM glucose, 1 µM tetrodotoxin, and varying concentrations of glycine (e.g., 1 µM and 50 µM). Adjust pH to 7.2.[3][8]

  • Internal (pipette) solution: 120 mM CsCl, 20 mM tetraethylammonium (B1195904) chloride, 2 mM MgCl2, 1 mM CaCl2, 2.25 mM EGTA, and 10 mM HEPES. Adjust pH to 7.2 with CsOH.[3][8]

  • This compound stock solution.

  • NMDA and specific NMDA receptor antagonists (e.g., APV, MK-801) for control experiments.

Procedure:

  • Prepare cultured cells on coverslips suitable for microscopy and recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron under voltage-clamp mode, holding the membrane potential at -60 mV.[3]

  • Apply this compound at various concentrations to the cell using a rapid perfusion system. Co-apply with a fixed concentration of glycine.

  • Record the inward currents evoked by this compound.

  • Construct dose-response curves by plotting the peak current amplitude against the concentration of this compound.

  • Calculate the EC50 and maximal response relative to a saturating concentration of NMDA.

  • To confirm the involvement of NMDA receptors, perform experiments in the presence of specific antagonists.

Patch_Clamp_Workflow A Prepare Cultured Neurons/ HEK293 Cells C Establish Whole-Cell Configuration (V-clamp at -60mV) A->C B Pull Patch Pipettes (3-5 MΩ) B->C E Apply this compound (various concentrations) C->E D Perfuse with External Solution (+ Glycine) D->C F Record Inward Currents E->F G Data Analysis: Dose-Response Curve, EC50 F->G

Caption: Workflow for whole-cell patch-clamp experiments.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation by this compound.

Objective: To visualize and quantify the increase in intracellular calcium mediated by this compound.

Materials:

  • Cultured neurons or other suitable cell types.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-5F).[13][14]

  • Fluorescence microscopy imaging system.

  • External solution as described for patch-clamp experiments.

  • This compound and control compounds.

Procedure:

  • Plate cells on glass-bottom dishes or coverslips.

  • Load the cells with a Ca2+ indicator dye (e.g., incubate with 1 µM Fura-2 AM for 30-60 minutes at 37°C).[15]

  • Wash the cells to remove excess dye and place them in the imaging chamber with the external solution.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with the external solution containing this compound and glycine.

  • Capture fluorescence images at regular intervals to monitor changes in [Ca2+]i.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the relative change in [Ca2+]i.[13]

  • Quantify the peak change in fluorescence as a measure of the Ca2+ response.

  • Perform control experiments with NMDA receptor antagonists to confirm the specificity of the response.

Calcium_Imaging_Workflow A Plate Cells on Glass-Bottom Dish B Load Cells with Ca²⁺ Indicator Dye (e.g., Fura-2) A->B C Wash and Place in Imaging Chamber B->C D Acquire Baseline Fluorescence C->D E Apply this compound + Glycine D->E F Capture Time-Lapse Fluorescence Images E->F G Analyze Fluorescence Ratio/Intensity Changes F->G

Caption: Workflow for calcium imaging experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the NMDA receptor binding sites. A competition binding assay is typically performed.

Objective: To determine the inhibition constant (Ki) of this compound for the glutamate binding site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes or cell membranes expressing NMDA receptors.[16]

  • Radiolabeled NMDA receptor antagonist that binds to the glutamate site (e.g., [3H]CGP 39653).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled glutamate site ligand).

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[16]

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[16]

  • Calculate the specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Membrane Homogenates B Incubate Membranes with Radioligand and varying [D-Hcy] A->B C Incubate to Equilibrium B->C D Rapid Filtration and Washing C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Competition Curve, IC50, Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound presents a complex pharmacological profile at the NMDA receptor, with its dual agonist and partial antagonist activities having significant implications for neuronal function and pathology. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate the nuanced role of this compound. A thorough understanding of its interaction with the NMDA receptor and the downstream signaling pathways it modulates is crucial for elucidating its contribution to neurological disorders and for the potential development of novel therapeutic strategies targeting the glutamatergic system.

References

Application Notes: Fluorescent Probes for D-Homocysteine Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism.[1] Elevated levels of Hcy, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a variety of human diseases, including cardiovascular and Alzheimer's diseases, osteoporosis, and pregnancy complications.[2][3][4] Consequently, the ability to selectively detect and visualize Hcy in biological systems is of paramount importance for understanding its physiological and pathological roles and for the early diagnosis of related diseases.[3][5] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, simplicity of use, and potential for real-time imaging in living cells.[2][3]

Sensing Mechanisms for D-Homocysteine

The selective detection of homocysteine over other structurally similar biothiols like cysteine (Cys) and glutathione (B108866) (GSH) is a significant challenge.[6] Probes are often designed to exploit the unique structural features and reactivity of Hcy. The primary sensing mechanisms include:

  • Nucleophilic Addition-Cyclization: This is the most common strategy. Hcy reacts with an aldehyde group on the probe to form a seven-membered thiazinane ring. In contrast, Cys forms a five-membered thiazolidine (B150603) ring.[4] This structural difference can lead to distinct photophysical responses, allowing for selective detection.[2] Acrylate groups can also serve as recognition sites, undergoing a similar addition-cyclization process.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The thiol group of Hcy can act as a nucleophile, attacking an electron-deficient aromatic ring (like 7-nitrobenz-2-oxa-1,3-diazole, NBD) on the probe.[5][9] This is often followed by a rearrangement or cyclization step that triggers a significant change in fluorescence.[5]

  • Intramolecular Charge Transfer (ICT) Modulation: Probes can be designed with a donor-acceptor structure. The reaction of Hcy with a recognition site (e.g., an aldehyde) can inhibit the ICT process, leading to a dramatic shift in the fluorescence emission wavelength and a ratiometric response.[3]

  • Metal Complex-Based Sensing: The interaction of Hcy with a metal complex can displace a ligand or change the metal's coordination environment, altering the complex's fluorescent properties.[1][8]

Quantitative Data of Selected Hcy Fluorescent Probes

The following table summarizes the key performance metrics of several recently developed fluorescent probes for homocysteine detection.

Probe NameExcitation (λex)Emission (λem)Detection Limit (LOD)Response TimeSelectivityReference
P-Hcy-1 350 nm~450 nm1.94 µM10 minSelective for Hcy over Cys and GSH.[2]
P-Hcy-2 350 nm~450 nm1.44 µM< 20 minSelective for Hcy over Cys and GSH.[2]
BQM-NBD Not SpecifiedNot Specified8.4 x 10⁻⁸ MNot SpecifiedGood selectivity for Cys/Hcy over GSH.[5]
TCF-SBD Not SpecifiedYellow Emission0.23 µMNot SpecifiedGood selectivity for Hcy over Cys and GSH.[5]
Probe 2 Not SpecifiedNot Specified7.7 x 10⁻⁶ MNot SpecifiedSelective for Hcy over other biothiols, especially Cys.[5]
Probe 1 (pH 7.6) 447 nm499 nm (Hcy)Not Specified< 60 minDiscriminates Hcy (turn-on) from Cys (ratiometric).[7]
NL Probe Not Specified501 nm0.828 µM< 10 minSelective for Cys/Hcy over GSH.[6]

Experimental Protocols

Protocol 1: General Procedure for in vitro Fluorescence Spectroscopy

This protocol describes a general method for evaluating the response of a fluorescent probe to this compound.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the fluorescent probe in DMSO.

    • Prepare 10 mM stock solutions of this compound, L-Cysteine, Glutathione, and other amino acids in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Spectroscopic Measurements:

    • In a quartz cuvette, add 2.0 mL of the buffer solution.

    • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly.

    • Record the fluorescence spectrum of the probe alone using a spectrofluorometer. Set the excitation wavelength as appropriate for the specific probe and record the emission spectrum over the desired range.

    • Add a specific amount of the this compound stock solution (e.g., 10-100 equivalents) to the cuvette.

    • Incubate the solution for the required reaction time (e.g., 10-30 minutes) at room temperature or 37°C.

    • Record the fluorescence spectrum of the probe in the presence of Hcy.

  • Selectivity and Competition Experiments:

    • Repeat step 2.4-2.6 using other biothiols (Cys, GSH) and amino acids to assess the probe's selectivity.

    • For competition experiments, add potential interfering species to the probe solution before introducing this compound and record the fluorescence response.

Protocol 2: Cellular Imaging of this compound

This protocol outlines the steps for visualizing intracellular this compound using a fluorescent probe and confocal microscopy.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or HepG2 cells) on glass-bottom dishes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

    • Incubate the cells at 37°C in a humidified atmosphere containing 5% CO₂ until they reach 70-80% confluency.

  • Control Experiment (Thiol Depletion):

    • To confirm the probe responds to intracellular thiols, pre-treat a control group of cells with 0.5-1.0 mM N-ethylmaleimide (NEM), a known thiol-scavenging agent, for 30 minutes.[3][10]

    • Wash the cells three times with phosphate-buffered saline (PBS, pH 7.4).

  • Probe Loading and Hcy Treatment:

    • Wash the cells (both control and experimental groups) three times with PBS.

    • For the experimental group, incubate the cells with a solution of this compound (e.g., 20-250 µM) in serum-free DMEM for 30 minutes.[2][10]

    • Wash the cells again with PBS.

    • Incubate all cell groups with the fluorescent probe (e.g., 5-10 µM) in serum-free DMEM for 20-30 minutes.[2][10]

  • Confocal Fluorescence Imaging:

    • Wash the cells three times with PBS to remove any excess probe.

    • Add fresh PBS or cell imaging buffer to the dishes.

    • Image the cells using a confocal laser scanning microscope. Use the appropriate laser line for excitation and set the emission detector to collect the fluorescence signal from the probe. Capture images from different channels if using a ratiometric probe.

Visualizations

Hcy Sensing Mechanism cluster_0 Probe + Hcy Reaction cluster_1 Fluorescence Response Probe Fluorophore-Aldehyde (Low Fluorescence) Product Fluorophore-Thiazinane (High Fluorescence) Probe->Product + Hcy (Cyclization) Hcy Homocysteine (HS-R-NH2) High ON Low OFF Low->High Signal Turn-On

Caption: Aldehyde-based probe sensing mechanism for Hcy detection.

Metabolic Pathway Met Methionine SAM S-adenosylmethionine Met->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (Remethylation) Cys Cysteine Hcy->Cys CBS/CGL (Transsulfuration) GSH Glutathione Cys->GSH

Caption: Simplified metabolic pathway involving homocysteine.

Experimental Workflow A 1. Seed Cells on Glass-Bottom Dish B 2. Treat with Hcy (or NEM for control) A->B C 3. Incubate with Fluorescent Probe B->C D 4. Wash to Remove Excess Probe C->D E 5. Image with Confocal Microscope D->E F 6. Analyze Fluorescence Intensity E->F

Caption: Workflow for intracellular Hcy imaging using a fluorescent probe.

References

Application Notes and Protocols: D-Homocysteine Administration in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Homocysteine (often administered as a racemic mixture, DL-Homocysteine) in animal models of stroke. The document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways to facilitate the investigation of hyperhomocysteinemia's role in stroke pathophysiology.

Introduction

Elevated plasma levels of homocysteine, a condition known as hyperhomocysteinemia (HHcy), are recognized as an independent and modifiable risk factor for ischemic stroke.[1] Animal models are indispensable tools for elucidating the mechanisms through which HHcy exacerbates stroke-induced brain injury and for evaluating potential therapeutic interventions.[1] The administration of homocysteine in conjunction with stroke models, such as the middle cerebral artery occlusion (MCAO) model, allows for the controlled study of its pathological effects.[1] Homocysteine is believed to contribute to neurotoxicity through various mechanisms, including overstimulation of the N-methyl-D-aspartate (NMDA) receptor, induction of oxidative stress, and promotion of neuroinflammation.[2][3][4]

Data Presentation: Effects of Homocysteine on Stroke Outcomes

The following tables summarize representative quantitative data from studies utilizing homocysteine in rat models of MCAO-induced stroke.

Table 1: Effect of Homocysteine on Infarct Volume

Treatment Group Animal Model Duration of Ischemia Infarct Volume (mm³) (Mean ± SD) % of Hemisphere Infarcted (Mean ± SD) p-value Reference
Control (Saline) Rat, MCAO 90 min 180.5 ± 25.3 32.4 ± 4.5 < 0.05 [1]

| DL-Homocysteine | Rat, MCAO | 90 min | 250.2 ± 30.1 | 45.1 ± 5.4 | < 0.05 |[1] |

Table 2: Effect of Homocysteine on Neurological Deficit Scores

Treatment Group Animal Model Time Point Neurological Score (Mean ± SD) Scoring System p-value Reference
SHAM Rat, MCAO 24h post-MCAO 0.25 ± 0.45 5-point scale < 0.05 [4]
MCAO Rat, MCAO 24h post-MCAO 2.50 ± 0.52 5-point scale < 0.05 [4]

| MCAO + Hcy | Rat, MCAO | 24h post-MCAO | 3.55 ± 0.65 | 5-point scale | < 0.05 |[4] |

Experimental Protocols

Protocol 1: Chronic Systemic Administration of DL-Homocysteine

This protocol is designed to induce a state of chronic hyperhomocysteinemia prior to the induction of stroke.

Materials:

  • DL-Homocysteine

  • Sterile Saline

  • Sprague-Dawley rats (male, 180-220 g)

  • Standard animal housing and diet

Procedure:

  • Acclimatize animals for at least 7 days before the start of the experiment.

  • Prepare a stock solution of DL-Homocysteine in sterile saline.

  • Administer DL-Homocysteine at a dose of 1.6 mg/kg/day via tail vein injection.

  • Continue daily injections for a period of 28 days to establish hyperhomocysteinemia prior to MCAO surgery.

  • On the day of surgery (day 29), proceed with the MCAO procedure as described in Protocol 3.

Protocol 2: Acute Central Administration of DL-Homocysteine

This method allows for the direct and rapid delivery of homocysteine to the brain, bypassing the blood-brain barrier.

Materials:

  • DL-Homocysteine

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical drill

Procedure:

  • Anesthetize the rat and securely place it in the stereotaxic apparatus.

  • Dissolve DL-Homocysteine in aCSF to the desired concentration (e.g., 2 µmol/µl).[1]

  • Make a midline scalp incision to expose the skull.

  • Drill a small burr hole over the target injection site (e.g., the lateral ventricle).

  • Slowly inject the DL-Homocysteine solution into the lateral ventricle using a Hamilton syringe. The injection can be performed before or after the MCAO procedure, depending on the experimental design.[1]

  • Withdraw the needle slowly, suture the incision, and allow the animal to recover from anesthesia.

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Surgery

The MCAO model is a standard and widely used method for inducing focal cerebral ischemia that mimics human stroke.[1]

Materials:

  • Anesthetized rat

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Microsurgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • Suture materials

Procedure:

  • Anesthetize the rat and place it in a supine position, maintaining body temperature at 37°C.[1]

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

  • Ligate the distal ECA and the CCA.[1]

  • Gently insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt. This indicates the occlusion of the origin of the middle cerebral artery.[1]

  • After the desired duration of occlusion (e.g., 90 minutes), carefully withdraw the filament to allow for reperfusion.[1]

  • Suture the incision and allow the animal to recover in a warm, clean cage.

Protocol 4: Assessment of Stroke Outcomes

A. Infarct Volume Assessment using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to distinguish between viable (red) and infarcted (white) brain tissue.[1]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software

Procedure:

  • At a predetermined time point (e.g., 24 or 72 hours post-MCAO), euthanize the rat and carefully remove the brain.[1][5]

  • Chill the brain at -20°C for 20 minutes to firm the tissue for slicing.[1]

  • Slice the brain into 2 mm coronal sections using a brain matrix.[1]

  • Immerse the slices in the 2% TTC solution at 37°C for 30 minutes in the dark.[1]

  • Capture high-resolution images of the stained sections.[1]

  • Use image analysis software to quantify the infarct volume (white area) relative to the total hemisphere volume.

B. Neurological Deficit Scoring

Behavioral tests are crucial for assessing the functional deficits caused by stroke.

Procedure:

  • At various time points post-MCAO, evaluate the animals using a standardized neurological scoring system.

  • A common 5-point scale is as follows:

    • 0: No observable neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully (a mild focal deficit).

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

Signaling Pathways and Mechanisms

Hyperhomocysteinemia exacerbates stroke-induced brain injury through multiple interconnected signaling pathways. The diagrams below illustrate a typical experimental workflow and the key molecular mechanisms involved.

G cluster_workflow Experimental Workflow for Hcy in Stroke Models A 1. Animal Acclimatization (7 days) B 2. Chronic Hcy Administration (e.g., Tail Vein, 28 days) A->B C 3. MCAO Surgery (e.g., 90 min occlusion) B->C D 4. Post-Operative Care & Neurological Scoring C->D E 5. Euthanasia & Brain Collection (e.g., 24h post-MCAO) D->E F 6. Outcome Analysis (TTC Staining, Histology) E->F G HCY D,L-Homocysteine NMDA NMDA Receptor (Glutamate Site Agonist) HCY->NMDA Activates Ca ↑ Intracellular Ca²⁺ Influx NMDA->Ca Causes ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ca->ROS Leads to ERK Sustained ERK/MAP Kinase Activation Ca->ERK Leads to Death Neuronal Cell Death (Neurotoxicity) ROS->Death CREB Transient CREB Activation ERK->CREB Leads to ERK->Death CREB->Death Feedback loop shuts off pro-survival signal G HCY Elevated Homocysteine (Post-Ischemia) Microglia Microglia Activation HCY->Microglia Exaggerates STAT3 ↑ STAT3 Overactivation Microglia->STAT3 via Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) STAT3->Cytokines Induces release of Inflammation Neuroinflammation Cytokines->Inflammation Injury Exacerbated Brain Injury Inflammation->Injury

References

Application Note: Electrochemical Detection of D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy), a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. While the L-isomer of homocysteine is the biologically relevant form and has been extensively studied as a biomarker for various diseases, including cardiovascular and neurodegenerative disorders, the presence and role of D-Homocysteine (D-Hcy) are less understood. The ability to selectively detect and quantify D-Hcy is crucial for advancing research into its potential physiological or pathological significance. This application note provides a detailed overview of electrochemical methods for the detection of homocysteine, with a specific focus on strategies for the selective determination of the D-isomer.

Electrochemical sensors offer several advantages for the detection of biomolecules, including high sensitivity, rapid response times, and the potential for miniaturization for point-of-care applications. This document outlines the principles of direct electrochemical detection of total homocysteine and presents a detailed protocol for a highly selective biosensor-based approach for this compound.

Principles of Electrochemical Detection

The electrochemical detection of homocysteine typically relies on its oxidation at the surface of a modified electrode. The thiol group (-SH) in the homocysteine molecule is electroactive and can be oxidized to form a disulfide bond (homocystine). However, the direct oxidation of homocysteine on bare electrodes often requires a high overpotential, leading to poor sensitivity and susceptibility to fouling. To overcome these limitations, various nanomaterials have been employed to modify the electrode surface, enhancing the catalytic activity and improving the analytical performance of the sensor.

For the selective detection of this compound, a biosensor approach utilizing an enzyme with stereospecificity is necessary. D-amino acid oxidase (DAAO) is an ideal candidate as it specifically catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide (H₂O₂), an α-keto acid, and ammonia. The electrochemical detection of the generated H₂O₂ provides a direct measure of the this compound concentration.

Quantitative Data Summary

The following tables summarize the performance of various electrochemical sensors for the detection of homocysteine.

Table 1: Performance of Electrochemical Sensors for Total Homocysteine Detection

Electrode ModificationDetection MethodLinear Range (µM)Limit of Detection (LOD) (µM)SensitivityReference
Gold Nanoparticle/Reduced Graphene Oxide/GCEAmperometry2 - 14,0006.914.8 nA/µM[1][2]
Carbon Nanotube Modified GCEAmperometryUp to 600.06Not Specified[3]
Reduced Graphene Oxide-TiO₂/GCEAmperometryUp to 800.024Not Specified[4]
Gold Nanoparticle-Cysteamine-Carbon Paste ElectrodeAmperometry (with HPLC)Not Specified0.03Not Specified[5]
Catechol/Carbon Nanotube Modified GCESquare Wave Voltammetry0 - 100.660.20 µA/µM[6][7]
Molecularly Imprinted Polymer/CNT/Chitosan/IL/SPCEDifferential Pulse Voltammetry5.0 - 1501.2Not Specified[8][9]
Gold Nanoparticles/Acetylene Black/GCEAmperometry3.0 - 10000.618 nA/µmol/L[10]
Cytochrome c/Gold Nanoparticle/SPEAmperometry0.4 - 7000.33.8 nA/µM/cm²[11]

GCE: Glassy Carbon Electrode, CNT: Carbon Nanotube, IL: Ionic Liquid, SPCE: Screen-Printed Carbon Electrode, SPE: Screen-Printed Electrode.

Table 2: Typical Performance of D-Amino Acid Oxidase (DAAO) Biosensors for D-Amino Acids

D-Amino AcidElectrode/TransducerLinear Range (mM)Limit of Detection (mM)Reference
General D-amino acidsScreen-Printed ElectrodeNot Specified0.25[1]

Performance for this compound is expected to be in a similar range, dependent on the specific activity of DAAO towards it.

Experimental Protocols

Protocol 1: Electrochemical Detection of Total Homocysteine using a Gold Nanoparticle/Reduced Graphene Oxide Modified Glassy Carbon Electrode (AuNP/rGO/GCE)

This protocol is based on the method described by Rajaram and Mathiyarasu (2018).[2]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Phosphate (B84403) buffer saline (PBS, pH 7.0)

  • Homocysteine standard solutions

  • Alumina (B75360) slurry (0.05 µm)

  • Potassium ferrocyanide/ferricyanide solution ([Fe(CN)₆]³⁻/⁴⁻)

2. Electrode Preparation: a. Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes. b. Sonicate the polished GCE sequentially in ethanol (B145695) and deionized water for 2 minutes each to remove any adsorbed particles. c. Prepare a GO dispersion (e.g., 1 mg/mL in deionized water). d. Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the GCE surface and allow it to dry at room temperature to form a GO/GCE. e. Electrochemically reduce the GO to reduced graphene oxide (rGO) by cyclic voltammetry in a deaerated PBS solution. f. Synthesize gold nanoparticles (AuNPs) on the rGO/GCE by immersing the electrode in a HAuCl₄ solution and applying a constant potential until a desired charge is passed. g. Characterize the modified electrode using techniques such as SEM, XRD, and cyclic voltammetry in a [Fe(CN)₆]³⁻/⁴⁻ solution.[1]

3. Electrochemical Measurement (Amperometry): a. Place the AuNP/rGO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing a known volume of PBS (pH 7.0). b. Apply a constant oxidation potential (e.g., +0.12 V vs. Ag/AgCl).[1][2] c. After the background current stabilizes, add successive aliquots of homocysteine standard solution into the cell with stirring. d. Record the steady-state current response after each addition. e. Plot the current response versus the homocysteine concentration to obtain a calibration curve.

Protocol 2: Selective Electrochemical Detection of this compound using a D-Amino Acid Oxidase (DAAO) Biosensor

This protocol is a proposed method based on the principles of DAAO biosensors.[1][12]

1. Materials and Reagents:

  • Screen-Printed Carbon Electrode (SPCE) or Glassy Carbon Electrode (GCE)

  • D-Amino Acid Oxidase (DAAO) from a suitable source (e.g., Rhodotorula gracilis)[1]

  • This compound standard solutions

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438) solution (2.5%)

  • Phosphate buffer (pH ~7.4)

  • Nafion solution (optional, for interference rejection)

2. Biosensor Fabrication: a. Pre-treat the working electrode of the SPCE or a polished GCE. b. Prepare a DAAO enzyme solution by dissolving a known amount of DAAO and BSA (as a stabilizer) in phosphate buffer. c. Drop-cast a small volume (e.g., 5 µL) of the enzyme solution onto the working electrode surface. d. Expose the electrode to glutaraldehyde vapor in a sealed container for a short period (e.g., 20 minutes) to cross-link the enzyme and immobilize it on the electrode surface. e. Gently rinse the electrode with phosphate buffer to remove any unbound enzyme. f. (Optional) A layer of Nafion can be drop-casted on top of the enzyme layer to prevent interference from anionic species. g. Store the biosensor at 4°C when not in use.

3. Electrochemical Measurement (Amperometry): a. Set up a three-electrode system with the DAAO-modified electrode as the working electrode. b. Fill the electrochemical cell with phosphate buffer. c. Apply a potential suitable for the detection of H₂O₂ (e.g., a reduction potential if a mediator is used, or an oxidation potential). d. Allow the background current to stabilize. e. Add aliquots of this compound standard solution to the cell and record the change in current. The DAAO will catalyze the oxidation of this compound, producing H₂O₂, which is then electrochemically detected. f. Construct a calibration curve by plotting the current response against the this compound concentration.

Visualizations

Experimental_Workflow_Total_Hcy cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Deposit GO p1->p2 p3 Electrochemically Reduce GO to rGO p2->p3 p4 Electrodeposit AuNPs p3->p4 m1 Set up 3-electrode cell with modified GCE p4->m1 m2 Apply Oxidation Potential m1->m2 m3 Add Homocysteine Aliquots m2->m3 m4 Record Amperometric Response m3->m4 a1 Plot Calibration Curve (Current vs. [Hcy]) m4->a1 a2 Determine LOD and Sensitivity a1->a2

Caption: Workflow for total homocysteine detection.

DAAO_Signaling_Pathway DHcy This compound DAAO D-Amino Acid Oxidase (DAAO) DHcy->DAAO O2 O₂ O2->DAAO KetoAcid α-keto-γ-mercaptobutyrate DAAO->KetoAcid H2O2 H₂O₂ DAAO->H2O2 NH3 NH₃ DAAO->NH3 Electrode Electrode Surface H2O2->Electrode (detected) Signal Electrochemical Signal Electrode->Signal

Caption: D-Hcy detection via DAAO enzymatic reaction.

Selectivity_Logic Problem Challenge: Differentiating Homocysteine Isomers Direct_Method Direct Electrochemical Oxidation Problem->Direct_Method Solution Proposed Solution: Biosensor Approach Problem->Solution Limitation Not Stereoselective (Detects both D- and L-Hcy) Direct_Method->Limitation Enzyme Use of Stereospecific Enzyme (D-Amino Acid Oxidase) Solution->Enzyme Outcome Selective Detection of this compound Enzyme->Outcome

References

Synthesis of D-Homocysteine Thiolactone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homocysteine thiolactone hydrochloride is a chiral cyclic thioester derivative of the amino acid this compound. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a valuable tool in medicinal chemistry and drug development. Its reactivity, stemming from the strained thiolactone ring, allows for facile nucleophilic attack, making it a versatile intermediate for the introduction of the homocysteine moiety. This document provides detailed protocols for the chemical synthesis of this compound thiolactone hydrochloride, along with relevant data and diagrams to support its application in a research and development setting.

Chemical Properties and Data

A summary of the key chemical properties and typical analytical data for this compound thiolactone hydrochloride is presented below.

PropertyValue
Molecular Formula C₄H₇NOS · HCl
Molecular Weight 153.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 201-202°C
Solubility Soluble in water
Purity (Typical) ≥99.0%
Yield (Typical) 75-80%

Experimental Protocols

The following protocol details the synthesis of this compound thiolactone hydrochloride starting from D-methionine. This method is adapted from established procedures for the synthesis of the racemic mixture.[1][2][3]

Protocol 1: Synthesis of this compound Thiolactone Hydrochloride via Sodium/Ammonia (B1221849) Reduction

This protocol involves the demethylation of D-methionine using sodium metal in liquid ammonia, followed by acid-catalyzed cyclization to form the thiolactone.

Materials:

  • D-Methionine

  • Sodium metal

  • Liquid ammonia, anhydrous

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Concentrated hydrochloric acid (HCl)

  • Dry ice

  • Acetonitrile (or other suitable co-solvent)

  • Cation exchange resin (e.g., Dowex 50W)

  • Anhydrous ethanol (B145695)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, add D-methionine (1 equivalent).

  • Demethylation: Cool the flask to -40°C using a dry ice/acetonitrile bath. Condense anhydrous liquid ammonia into the flask until the D-methionine is fully dissolved.

  • Carefully add small pieces of sodium metal (2-3 equivalents) to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Maintain the temperature at -35 to -40°C.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the D-methionine is consumed.

  • Quenching: Once the reaction is complete, cautiously add ammonium chloride to quench the excess sodium metal until the blue color disappears.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up: To the resulting solid residue, add water to dissolve the mixture of this compound sodium salt and inorganic salts.

  • Ion Exchange: Pass the aqueous solution through a column packed with a cation exchange resin to remove sodium ions.

  • Cyclization and Precipitation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

  • Isolation: Concentrate the acidic solution under reduced pressure to induce crystallization of this compound thiolactone hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure product.

  • Drying: Dry the purified crystals under vacuum.

Expected Results:

This procedure is expected to yield this compound thiolactone hydrochloride with a purity of >99% and a yield of approximately 75-80%.

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound thiolactone hydrochloride from D-methionine.

Synthesis_Workflow D_Met D-Methionine Reaction_Vessel Reaction Vessel (-40°C) D_Met->Reaction_Vessel Quench Quenching (NH4Cl) Reaction_Vessel->Quench Demethylation Na_NH3 Sodium in Liquid Ammonia Na_NH3->Reaction_Vessel Evaporation Ammonia Evaporation Quench->Evaporation Workup Aqueous Work-up & Ion Exchange Evaporation->Workup Cyclization Acidification (HCl) & Cyclization Workup->Cyclization Product This compound Thiolactone HCl Cyclization->Product Isolation

Caption: Workflow for the synthesis of this compound thiolactone hydrochloride.

Biological Formation of Homocysteine Thiolactone

In biological systems, homocysteine thiolactone is formed as a result of an error-editing mechanism by methionyl-tRNA synthetase to prevent the misincorporation of homocysteine into proteins.

Biological_Pathway cluster_MetRS Methionyl-tRNA Synthetase (MetRS) Active Site Homocysteine Homocysteine Activated_Hcy Homocysteinyl-AMP (Activated Intermediate) Homocysteine->Activated_Hcy  + ATP ATP ATP ATP->Activated_Hcy Thiolactone Homocysteine Thiolactone Activated_Hcy->Thiolactone Intramolecular Cyclization AMP AMP tRNA_Met tRNA-Met Activated_Hcy->tRNA_Met Incorrect Path (Prevented) Protein Protein Synthesis Thiolactone->Protein Error Prevention: Released from MetRS tRNA_Met->Protein

Caption: Biological pathway of homocysteine thiolactone formation.

Applications in Research and Drug Development

This compound thiolactone hydrochloride is a valuable precursor for the synthesis of a variety of biologically active molecules. Its primary application lies in its use as a synthon for introducing the this compound scaffold.

  • Peptide Modification: The thiolactone can be opened by amines, such as the N-terminus of a peptide or the side chain of lysine, to form a stable amide bond, thereby incorporating a free thiol group for further functionalization.

  • Synthesis of Enzyme Inhibitors: It is used in the development of inhibitors for various enzymes, where the homocysteine moiety is crucial for binding to the active site.

  • Prodrug Design: The thiolactone can be incorporated into prodrugs, which release the active thiol-containing drug upon hydrolysis in vivo.

  • Material Science: It has been used in the synthesis of polymers with thiol side chains for applications in drug delivery and biomaterials.[4]

References

Application Notes and Protocols: The Role of Homocysteine in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Homocysteine Isomers: The following application notes primarily focus on L-Homocysteine and the racemic mixture DL-Homocysteine. While the query specified D-Homocysteine, the vast body of scientific literature has identified L-Homocysteine as the biologically active stereoisomer implicated in the pathophysiology of cardiovascular disease.[1] this compound is generally considered the inactive form.[2] Therefore, to provide scientifically accurate and relevant models, this document details the use of L-Homocysteine or the commonly available DL-Homocysteine mixture to induce and study cardiovascular pathologies.

Introduction

Elevated plasma levels of total homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), is an established independent risk factor for a range of cardiovascular diseases (CVD), including atherosclerosis, thrombosis, and stroke.[3][4][5] Defined as a plasma concentration greater than 15 µmol/L, HHcy exerts its pathological effects primarily by inducing endothelial dysfunction, the initial step in the development of atherosclerosis.[3][6] The mechanisms underlying homocysteine-induced vascular damage are multifactorial and include increased oxidative stress, impaired nitric oxide (NO) bioavailability, promotion of inflammation, and activation of pro-thrombotic pathways.[5][6]

Animal and in vitro models are indispensable tools for dissecting these molecular mechanisms and for the preclinical evaluation of potential therapeutic interventions.[7][8] These models typically involve inducing HHcy through dietary manipulation (e.g., high-methionine diet) or direct administration of homocysteine to replicate the pathological conditions observed in humans.[8][9] These notes provide detailed protocols for establishing such models and summarize key quantitative data from relevant studies.

Data Presentation: Quantitative Summary

The following tables provide a summary of concentrations, durations, and observed effects of homocysteine application in both in vitro and in vivo cardiovascular disease models.

Table 1: Representative Data from In Vitro Cardiovascular Models

Cell TypeHomocysteine Form & ConcentrationDurationKey Pathological FindingsReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)DL-Homocysteine (Pathological Concentrations)Not SpecifiedReduced Nitric Oxide (NO) bioavailability, increased Reactive Oxygen Species (ROS), pro-inflammatory state.[3][3]
Human Umbilical Vein Endothelial Cells (HUVECs)L-Homocysteine (100 µM)6 hoursIncreased endothelial ENaC (epithelial sodium channel) activity.[9]
Human Umbilical Vein Endothelial Cells (HUVECs)L-Homocysteine (µM levels)Not SpecifiedStereospecific increase in lipid peroxidation, dependent on eNOS and superoxide.[1]
Bovine Aortic Endothelial CellsHomocysteine6-24 hoursBiphasic effect: Increased L-arginine uptake at 6h, decreased uptake at 24h; decreased NO formation.[2]
Vascular Smooth Muscle CellsHomocysteineNot SpecifiedInitiates an inflammatory response by stimulating C-reactive protein (CRP) production via the NMDAr-ROS-ERK1/2/p38-NF-κB pathway.[10][10]

Table 2: Representative Data from In Vivo Cardiovascular Models

Animal ModelMethod of HHcy InductionResulting Plasma Hcy LevelKey Cardiovascular PhenotypesReference(s)
Rat, MCAO ModelDL-Homocysteine InjectionNot SpecifiedIncreased infarct volume from 180.5 ± 25.3 mm³ (control) to 250.2 ± 30.1 mm³.[7]
ApoE-/- MiceHigh-Fat, High-Methionine DietNot SpecifiedIncreased IL-1β and IL-18 expression, macrophage infiltration into atherosclerotic lesions.[4]
C57BL/6J MiceL-Methionine Diet (4 weeks)Significantly increased from control levelsImpairment of endothelium-dependent relaxation (EDR).[9]
HumansObservational StudyIncrease of 5 µmol/L0.7 mmHg increase in systolic and 0.5 mmHg increase in diastolic blood pressure in men; 1.2 mmHg and 0.7 mmHg in women.[10][10]
HumansMeta-analysisIncrease of 5 µmol/L~20% increase in the risk of coronary heart disease.[4][4]

Experimental Protocols

Protocol 1: In Vitro Model of Homocysteine-Induced Endothelial Dysfunction

This protocol details the induction of endothelial dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs) using DL-Homocysteine, a widely accepted in vitro model.[3]

A. Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • DL-Homocysteine powder (Sigma-Aldrich or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA solution

  • Cell culture flasks and multi-well plates (6, 24, or 96-well)

  • Humidified incubator (37°C, 5% CO₂)

  • Reagents for downstream analysis (e.g., Griess reagent for NO, DCFDA for ROS)

B. Cell Culture and Seeding

  • Culture HUVECs in T-75 flasks using EGM-2 medium in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, wash with sterile PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet and seed the HUVECs into appropriate culture plates based on the planned assays.

  • Allow cells to adhere and grow to approximately 80% confluency before treatment.[3]

C. Homocysteine Treatment

  • Prepare a sterile stock solution of DL-Homocysteine in PBS or culture medium. The final concentration should be determined based on experimental goals, typically ranging from 20 µM to 80 µM to mimic pathological conditions.[10]

  • Aspirate the growth medium from the confluent HUVEC plates.

  • Add fresh medium containing the desired final concentration of DL-Homocysteine to the treatment wells. For control wells, add medium without homocysteine.

  • Incubate the cells for the desired duration (e.g., 6 to 24 hours).[2]

D. Assessment of Endothelial Dysfunction

  • Nitric Oxide (NO) Bioavailability: Measure nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent assay. A decrease in nitrite indicates reduced NO production.

  • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). An increase in fluorescence, measured by a plate reader or microscopy, indicates elevated intracellular ROS.[3]

  • Inflammatory Markers: Assess the expression or activation of inflammatory mediators like NF-κB, IL-1β, and adhesion molecules (e.g., VCAM-1) using Western blot, qPCR, or ELISA.[4]

Protocol 2: In Vivo Model of Diet-Induced Hyperhomocysteinemia in Mice

This protocol describes the induction of hyperhomocysteinemia in mice, a common model for studying atherosclerosis, by feeding a high-methionine diet.[4][8]

A. Materials

  • Apolipoprotein E-deficient (ApoE-/-) mice or C57BL/6J mice (6-8 weeks old).

  • Standard chow diet (Control).

  • High-methionine diet (e.g., standard chow supplemented with 1.7% L-methionine).

  • Metabolic cages for housing.

  • Equipment for blood collection (e.g., retro-orbital or tail-vein).

  • ELISA or HPLC system for measuring plasma homocysteine levels.

B. Induction Protocol

  • Acclimate mice to the facility for at least one week, providing standard chow and water ad libitum.

  • Divide mice into a control group and a treatment group.

  • Provide the control group with the standard chow diet.

  • Provide the treatment group with the high-methionine diet ad libitum for a period of 4 to 16 weeks, depending on the desired severity of the phenotype.[9]

  • Monitor animal health and body weight regularly throughout the study.

C. Confirmation of Hyperhomocysteinemia

  • At desired time points (e.g., after 4 weeks), collect blood samples from the mice following appropriate institutional animal care guidelines.

  • Separate plasma by centrifugation.

  • Measure total plasma homocysteine concentrations using a commercially available ELISA kit or via HPLC to confirm the successful induction of hyperhomocysteinemia.

D. Assessment of Cardiovascular Phenotype

  • Endothelial Function: Assess endothelium-dependent relaxation in isolated aortic rings using a wire myograph in response to acetylcholine.[9]

  • Atherosclerotic Plaque Formation: At the end of the study, euthanize the animals and perfuse the vascular system. Excise the aorta, stain with Oil Red O, and quantify the lesion area en face or in cross-sections of the aortic root.

  • Vascular Inflammation: Analyze the expression of inflammatory markers in aortic tissue using immunohistochemistry or molecular biology techniques.[4]

Visualization of Pathways and Workflows

Signaling Pathways in Homocysteine-Induced Endothelial Dysfunction

The following diagram illustrates the central mechanisms by which elevated L-Homocysteine contributes to endothelial cell injury and atherosclerosis.

G cluster_ROS Oxidative Stress cluster_NO Reduced NO Bioavailability cluster_Inflammation Inflammation cluster_ER ER Stress & Apoptosis Hcy Elevated L-Homocysteine (Hyperhomocysteinemia) eNOS_uncoupling eNOS Uncoupling Hcy->eNOS_uncoupling NADPH_oxidase NADPH Oxidase Activation Hcy->NADPH_oxidase ER_Stress Endoplasmic Reticulum Stress Hcy->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) (Superoxide) eNOS_uncoupling->ROS NO ↓ Nitric Oxide (NO) eNOS_uncoupling->NO (instead of NO) NADPH_oxidase->ROS NO_scavenging NO Scavenging ROS->NO_scavenging NFkB NF-κB Activation ROS->NFkB Endo_Dysfunction Endothelial Dysfunction ROS->Endo_Dysfunction NO_scavenging->NO NO->Endo_Dysfunction Cytokines ↑ Pro-inflammatory Cytokines (IL-1β) NFkB->Cytokines Cytokines->Endo_Dysfunction Apoptosis Endothelial Cell Apoptosis ER_Stress->Apoptosis Apoptosis->Endo_Dysfunction Atherosclerosis Atherosclerosis Endo_Dysfunction->Atherosclerosis

Key signaling pathways in Hcy-induced endothelial dysfunction.
Experimental Workflow for an In Vivo Hyperhomocysteinemia Model

This diagram outlines the typical experimental process for studying the effects of homocysteine in an animal model of cardiovascular disease.

G A Animal Model Selection (e.g., ApoE-/- or C57BL/6J mice) B Acclimation & Baseline Measurements A->B C Group Allocation (Control vs. Treatment) B->C D Induction of HHcy (e.g., High-Methionine Diet) C->D E Control Diet C->E F Monitoring & In-life Measurements (Body Weight, Blood Pressure) D->F E->F G Blood Collection & Plasma Hcy Analysis F->G H Terminal Procedures (Euthanasia & Tissue Harvest) G->H I Assessment of CVD Phenotype (Aortic Plaque, Vasoreactivity) H->I J Data Analysis & Interpretation I->J

Workflow for an in vivo model of hyperhomocysteinemia.

References

Application Notes and Protocols for In Vitro Assays of D-Homocysteine Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are recognized as a significant risk factor for a variety of neurodegenerative disorders.[1][2] D-Homocysteine (D-Hcy), a component of the racemic mixture often used in research, exerts neurotoxic effects primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4] This activation leads to excessive calcium (Ca2+) influx, triggering a cascade of downstream events including oxidative stress, mitochondrial dysfunction, DNA damage, and ultimately, neuronal apoptosis or necrosis.[1][5]

These application notes provide a comprehensive guide to established in vitro assays for quantifying the neurotoxic effects of this compound. Detailed protocols for assessing cell viability, apoptosis, and oxidative stress are presented, along with a summary of expected quantitative outcomes and visualizations of the key signaling pathways and experimental workflows.

Key Signaling Pathways in this compound Neurotoxicity

This compound's neurotoxicity is initiated by its binding to the NMDA receptor, which leads to an influx of calcium ions.[1] This elevated intracellular calcium activates multiple downstream pathways, including the extracellular signal-regulated kinase (ERK) MAP kinase pathway, contributing to neuronal damage and apoptosis.[1] The overstimulation of NMDA receptors can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress and mitochondrial dysfunction.[3][6]

D_Hcy This compound NMDA_R NMDA Receptor D_Hcy->NMDA_R Binds to & Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel ERK_MAPK ERK MAP Kinase Pathway Ca_Influx->ERK_MAPK Activates Oxidative_Stress Oxidative Stress (ROS Production) Ca_Influx->Oxidative_Stress Leads to Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Leads to Apoptosis Apoptosis / Necrosis ERK_MAPK->Apoptosis Oxidative_Stress->Mito_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation DNA_Damage->Apoptosis Caspase_Activation->Apoptosis Start Start: Neuronal Cell Culture Plating Cell Plating (e.g., 96-well plates) Start->Plating Treatment Treatment with This compound Plating->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Assay Perform In Vitro Assay (Viability, Apoptosis, ROS) Incubation->Assay Data_Collection Data Collection (e.g., Plate Reader, Microscopy) Assay->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for Colorimetric Detection of Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for three common colorimetric methods for the selective detection of homocysteine (Hcy). Elevated levels of homocysteine are an independent risk factor for various diseases, making its accurate and selective detection crucial in clinical diagnostics and drug development.

Nanoparticle-Based Aggregation Method

This method relies on the interaction between homocysteine and functionalized gold or silver nanoparticles, leading to their aggregation and a corresponding color change of the solution from red to blue or purple.[1][2] The specificity for homocysteine over other biothiols like cysteine (Cys) and glutathione (B108866) (GSH) is often achieved through the modulation of reaction conditions such as pH or the use of specific capping agents on the nanoparticles.[2]

Signaling Pathway

The thiol group of homocysteine interacts with the surface of the nanoparticles, displacing the stabilizing agents and inducing aggregation. This change in the nanoparticle plasmon resonance results in a visible color change.

Nanoparticle_Aggregation cluster_initial Initial State cluster_final Final State Dispersed_NPs Dispersed Nanoparticles (Red Solution) Aggregated_NPs Aggregated Nanoparticles (Blue/Purple Solution) Dispersed_NPs->Aggregated_NPs Aggregation Hcy Homocysteine (Hcy) Hcy->Dispersed_NPs Interaction with Nanoparticle Surface

Figure 1: Nanoparticle aggregation mechanism for homocysteine detection.
Quantitative Data Summary

ProbeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Gold Nanoparticles (AuNPs) with Thermoresponsive CopolymersUp to 70.35[3]
1,5-diphenylcarbazide-capped Silver Nanoparticles (AgNPs)0.50 - 20.00.25[2]
Experimental Protocol: Homocysteine Detection using DPC-Capped AgNPs[2]

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 1,5-diphenylcarbazide (DPC)

  • Homocysteine standard solutions

  • Deionized water

  • Human urine samples

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Synthesis of DPC-Capped AgNPs:

    • Prepare a 1.0 mM solution of AgNO₃ in deionized water.

    • Prepare a 2.0 mM solution of NaBH₄ in deionized water, kept on ice.

    • Add 10 mL of the AgNO₃ solution to a flask and stir vigorously.

    • Rapidly add 30 mL of the ice-cold NaBH₄ solution to the AgNO₃ solution. The solution should turn yellow, indicating the formation of AgNPs.

    • Prepare a 0.1 mM solution of DPC in ethanol.

    • Add 5 mL of the DPC solution to the AgNP solution and stir for 2 hours.

  • Colorimetric Assay:

    • Add 10 µL of different concentrations of homocysteine standard solutions (0.5 µM to 20 µM) to the wells of a microplate.

    • For real sample analysis, use 10 µL of human urine samples.

    • Add 1.0 mL of the DPC-capped AgNPs solution to each well.

    • Incubate the plate for 1 minute at room temperature.

    • Observe the color change from yellow to pink.

    • Measure the absorbance at 395 nm and 520 nm using a microplate reader. The ratio of A₅₂₀/A₃₉₅ is used for quantification.

  • Data Analysis:

    • Plot the ratio of A₅₂₀/A₃₉₅ against the logarithm of the homocysteine concentration to generate a calibration curve.

    • Determine the concentration of homocysteine in the unknown samples from the calibration curve.

Enzymatic Cycling Method

Enzymatic methods offer high selectivity and sensitivity for homocysteine detection. A common approach involves an enzymatic cycling reaction where homocysteine is a cofactor or substrate, and the reaction product is a colored or fluorescent compound.[4][5]

Signaling Pathway

In a typical enzymatic cycling assay, oxidized homocysteine is first reduced to its free form. The free homocysteine then participates in a series of enzymatic reactions that lead to the conversion of a substrate into a detectable product. For instance, the conversion of NADH to NAD+ can be monitored by the decrease in absorbance at 340 nm.[4]

Enzymatic_Cycling cluster_reaction Enzymatic Reaction Cascade Hcy_disulfide Homocysteine Disulfide Enzyme1 Enzyme 1 (e.g., Reductase) Hcy_disulfide->Enzyme1 Reduction Hcy_free Free Homocysteine Enzyme2 Enzyme 2 Hcy_free->Enzyme2 Reaction Initiation Enzyme1->Hcy_free Product Product (e.g., NAD+) Enzyme2->Product Substrate Substrate (e.g., NADH) Substrate->Enzyme2 Signal Colorimetric Signal (Absorbance Change at 340 nm) Product->Signal

Figure 2: General workflow for an enzymatic cycling assay for homocysteine.
Quantitative Data Summary

Kit/MethodLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Homocysteine (Hcy) Colorimetric Assay Kit (Enzyme Circulation)0 - 50Not Specified[4]
Elabscience Homocysteine (Hcy) Colorimetric Assay Kit1.95 - 100.01.95[1]
Experimental Protocol: Enzymatic Assay Kit (Example based on a generic kit)[1][4]

Materials:

  • Homocysteine Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate, and Standard)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well microplate

  • Precision pipettes

  • Serum or plasma samples

Procedure:

  • Reagent Preparation:

    • Prepare reagents according to the kit's manual. This typically involves reconstituting lyophilized components with the provided buffers.

    • Prepare a standard curve by diluting the homocysteine standard as instructed in the kit protocol.

  • Sample Preparation:

    • Collect serum or plasma samples. If necessary, centrifuge to remove any precipitates.

    • Dilute samples with normal saline if the expected homocysteine concentration is outside the linear range of the assay.[4]

  • Assay Procedure:

    • Add 20 µL of standards, samples, and a blank (double distilled water) to the respective wells of the 96-well plate.[1]

    • Prepare a reaction working solution by mixing the enzyme and substrate solutions as per the kit's instructions.

    • Add 120 µL of the reaction working solution to each well.[1]

    • Mix thoroughly and incubate at 37°C for a specified time (e.g., 5 minutes).[1]

    • Add a second reaction solution (if required by the kit) to stop the reaction or initiate the color development. For example, add 80 µL of a second reaction working solution and incubate for an additional 2 minutes at 37°C.[1]

    • Measure the absorbance at 340 nm at two time points (e.g., 0 and 2 minutes) to determine the rate of reaction.[4]

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) for each standard and sample.

    • Plot the ΔA of the standards against their concentrations to create a standard curve.

    • Determine the homocysteine concentration in the samples from the standard curve.

Organic Dye-Based Indicator Displacement Assay

This method utilizes a complex formed between a colored organic dye and a metal ion (e.g., Cu²⁺). Homocysteine, having a high affinity for the metal ion, displaces the dye from the complex, causing a distinct color change.[6] This approach offers a simple and rapid way to detect homocysteine.

Signaling Pathway

The initial dye-metal complex has a specific color. When homocysteine is introduced, it binds to the metal ion, releasing the free dye, which has a different color. The change in color is proportional to the concentration of homocysteine.

Dye_Displacement cluster_initial Initial State cluster_final Final State Dye_Cu_Complex Dye-Cu²⁺ Complex (Color A) Hcy_Cu_Complex Hcy-Cu²⁺ Complex Dye_Cu_Complex->Hcy_Cu_Complex Free_Dye Free Dye (Color B) Dye_Cu_Complex->Free_Dye Hcy Homocysteine (Hcy) Hcy->Dye_Cu_Complex Displacement Reaction

Figure 3: Indicator displacement mechanism for homocysteine detection.
Quantitative Data Summary

ProbeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
BrPAPS-Cu²⁺ Complex0 - 201.46[6]
Fluorone black with PPh₃0 - 15Not Specified[7]
Experimental Protocol: BrPAPS-Cu²⁺ Indicator Displacement Assay[6]

Materials:

  • 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (BrPAPS)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Homocysteine standard solutions

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of BrPAPS-Cu²⁺ Probe:

    • Prepare a stock solution of BrPAPS in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ in deionized water.

    • In the buffer solution, mix the BrPAPS and CuSO₄ solutions in a 1:1 molar ratio to form the BrPAPS-Cu²⁺ complex. The solution should change color from yellow to red.

  • Colorimetric Assay:

    • To a cuvette containing the BrPAPS-Cu²⁺ probe solution, add different concentrations of homocysteine standard solutions.

    • Allow the reaction to proceed for a few minutes at room temperature.

    • Observe the color change from red back to yellow.

    • Measure the absorbance spectrum of the solution, monitoring the decrease in absorbance of the complex and the increase in absorbance of the free dye.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the homocysteine concentration to generate a calibration curve.

    • Determine the concentration of homocysteine in unknown samples from the calibration curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and sample types. Always refer to the original research articles and kit manuals for detailed instructions and safety information.

References

Troubleshooting & Optimization

Preventing oxidation of D-Homocysteine in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of D-Homocysteine in experimental solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow?

A slight yellowish tint in your this compound solution could be an indicator of oxidation or the presence of degradation products. This compound, a thiol-containing amino acid, is susceptible to oxidation, which can alter its biological activity. It is crucial to use freshly prepared solutions for consistent experimental results.

Q2: How can I prevent the oxidation of this compound in my stock solutions?

To minimize oxidation, prepare this compound stock solutions immediately before use.[1] It is recommended to dissolve the solid in deoxygenated buffers and store it on ice for short-term use. For longer-term storage, it is best to store this compound as a solid at -20°C.

Q3: What is the recommended solvent for dissolving this compound?

This compound can be dissolved in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.2.[1] The solubility in PBS is approximately 5 mg/mL.[1] For cell culture experiments, it can also be dissolved in a serum-free culture medium.

Q4: Should I be concerned about metal-catalyzed oxidation?

Yes, transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols like this compound.[2][3] It is good practice to use high-purity reagents and to consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester these metal ions.[2][4][5]

Q5: What is the difference between DTT and TCEP for stabilizing this compound solutions?

Both Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are reducing agents that can protect this compound from oxidation. TCEP is generally more stable, odorless, and effective over a wider pH range compared to DTT.[6][7][8][9][10] However, TCEP can be less stable in phosphate (B84403) buffers.[6] DTT is more effective at pH values above 7.[6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results with different batches of this compound solution.

  • Possible Cause: Variable levels of this compound oxidation between batches. The oxidized form, D-Homocystine, will not have the same biological activity as the reduced form.

  • Solution:

    • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

    • Use Deoxygenated Buffers: Prepare buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen, a key contributor to oxidation.[4]

    • Add a Reducing Agent: Include a reducing agent such as DTT or TCEP in your stock solution to maintain this compound in its reduced state.

    • Control for Oxidation: Consider quantifying the amount of free thiol in your solution using methods like Ellman's assay to ensure consistency between batches.

Issue 2: High background signal in assays detecting reactive oxygen species (ROS) after this compound treatment.

  • Possible Cause: The oxidation of this compound in the solution can generate reactive oxygen species, leading to a high background signal. Metal ion contamination in the media can also contribute to this.

  • Solution:

    • Use a Stabilized this compound Solution: Prepare your this compound solution with an antioxidant (DTT or TCEP) and a chelating agent (EDTA) as described in the experimental protocols below.

    • Include a "Vehicle Control": Always include a control with the buffer and any stabilizing agents used to dissolve the this compound to account for any effects of the solution components themselves.

    • Perform a Time-Course Experiment: The timing of your assay is critical. Measure ROS production at different time points after treatment to identify the optimal window and to distinguish between this compound-induced cellular ROS and ROS from solution auto-oxidation.

Data Presentation

Table 1: Comparison of Common Reducing Agents for this compound Stabilization

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Reduces disulfide bonds via thiol-disulfide exchange.Irreversibly reduces disulfide bonds.
Effective pH Range Limited to pH > 7.[6]Wide pH range (1.5 - 8.5).[6]
Stability Prone to air oxidation, especially in the absence of metal chelators.[9]More resistant to air oxidation.[6][7] Less stable in phosphate buffers.[6]
Odor Pungent sulfur smell.[6]Odorless.[6][7]
Interference Can interfere with maleimide-based labeling.[8]Generally does not interfere with maleimide (B117702) chemistry.[7][10]
Typical Working Concentration 1-10 mM1-5 mM

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution stabilized against oxidation.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Nitrogen or Argon gas

  • Ethylenediaminetetraacetic acid (EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Deoxygenated Buffer:

    • Take a desired volume of PBS (pH 7.2) in a sterile glass bottle with a loose cap.

    • Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

    • Immediately after deoxygenation, tighten the cap to prevent re-oxygenation.

  • Prepare Stabilizing Agents:

    • Prepare a 0.5 M stock solution of EDTA in nuclease-free water. Adjust the pH to 8.0 with NaOH to dissolve.

    • Prepare a 1 M stock solution of DTT in nuclease-free water or use a commercially available TCEP solution.

  • Prepare Stabilized Buffer:

    • To your deoxygenated PBS, add EDTA to a final concentration of 1 mM.

    • Add either TCEP to a final concentration of 1 mM or DTT to a final concentration of 5 mM. Mix gently.

  • Prepare this compound Stock Solution:

    • Weigh the required amount of solid this compound in a sterile microcentrifuge tube. For a 100 mM solution, this is 13.52 mg per 1 mL of buffer.

    • Add the appropriate volume of the prepared stabilized buffer to the this compound powder.

    • Vortex briefly until the solid is completely dissolved.

    • Keep the stock solution on ice and use it immediately for preparing working solutions. It is not recommended to store the aqueous solution for more than one day.[1]

Visualizations

D_Homocysteine_Oxidation_Prevention cluster_oxidation Oxidation Pathways cluster_prevention Prevention Strategies This compound (Thiol) This compound (Thiol) D-Homocystine (Disulfide) D-Homocystine (Disulfide) This compound (Thiol)->D-Homocystine (Disulfide) O2, Metal Ions D-Homocystine (Disulfide)->this compound (Thiol) Reduction Reducing Agents (DTT/TCEP) Reducing Agents (DTT/TCEP) Chelating Agents (EDTA) Chelating Agents (EDTA) Metal Ions Metal Ions Chelating Agents (EDTA)->Metal Ions Sequesters

Caption: Mechanism of this compound oxidation and prevention strategies.

experimental_workflow start Start: Prepare Stabilized this compound Solution prepare_buffer 1. Prepare Deoxygenated Buffer (e.g., PBS) start->prepare_buffer add_stabilizers 2. Add EDTA and Reducing Agent (DTT or TCEP) prepare_buffer->add_stabilizers dissolve_hcy 3. Dissolve Solid this compound add_stabilizers->dissolve_hcy prepare_working 4. Prepare Working Dilutions in Culture Medium dissolve_hcy->prepare_working treat_cells 5. Treat Cells with this compound Solution prepare_working->treat_cells assay 6. Perform Downstream Assays (e.g., ROS, Viability) treat_cells->assay end End: Data Analysis assay->end

Caption: Experimental workflow for preparing and using this compound.

References

Improving yield of D-Homocysteine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of D-Homocysteine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the enantioselective synthesis of this compound?

A1: The most common and reliable method for the enantioselective synthesis of this compound is starting from D-methionine. This approach ensures the retention of the desired stereochemistry throughout the synthesis.[1][2]

Q2: What are the key steps in the synthesis of this compound from D-methionine?

A2: The synthesis involves a two-step process:

  • Formation of the Thiazane Intermediate: D-methionine is reacted with dichloroacetic acid in concentrated hydrochloric acid under reflux to form (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride ((4R)-TDC·HCl).[1][2]

  • Hydrolysis to this compound: The (4R)-TDC·HCl intermediate is then treated with hydroxylamine (B1172632) to yield this compound.[1][2]

Q3: What are the potential side products that can lower the yield of this compound?

A3: A potential side reaction is the cyclization of homocysteine to form homocysteine thiolactone.[3] This thiolactone can further react with another molecule of homocysteine thiolactone to form a dimer, piperazinedione.[3] Additionally, oxidation of the thiol group in homocysteine can lead to the formation of homocystine (the disulfide dimer) and other oxidized species, which can reduce the yield of the desired monomeric this compound.

Q4: How can I assess the enantiomeric purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the enantiomeric purity. This can be achieved through two main strategies:

  • Direct Separation: Using a chiral stationary phase (CSP) column, such as a Chirobiotic TAG column, to directly separate the D- and L-enantiomers.[4]

  • Indirect Separation via Derivatization: Reacting the homocysteine sample with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral HPLC column.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound from D-methionine, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of (4R)-TDC·HCl intermediate Incomplete reaction of D-methionine.- Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to ensure it goes to completion.- Optimize temperature: Ensure the reaction is maintained at a consistent reflux temperature.- Check reagent quality: Use high-purity D-methionine, dichloroacetic acid, and concentrated HCl.
Decomposition of the product.- Control reflux temperature: Avoid excessive heating, which could lead to degradation of the intermediate.
Low yield of this compound in the final step Inefficient hydrolysis of the (4R)-TDC·HCl intermediate.- Optimize hydroxylamine reaction conditions: Adjust the concentration of hydroxylamine and the reaction time. Monitor the disappearance of the intermediate to determine the optimal endpoint.- Ensure proper pH: The efficiency of the hydrolysis step can be pH-dependent. Adjust the pH of the reaction mixture as needed.
Formation of side products (e.g., homocysteine thiolactone, homocystine).- Work under inert atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.- Control pH during work-up: Acidic conditions can favor the formation of homocysteine thiolactone.[3] Maintain a neutral or slightly basic pH during purification where possible, while considering the stability of the final product.
Product contains L-Homocysteine impurity Racemization during synthesis.- Avoid harsh basic conditions: Strong bases can potentially lead to racemization. Use milder bases for any necessary pH adjustments.- Verify starting material purity: Ensure the starting D-methionine is of high enantiomeric purity.
Contamination from glassware or reagents.- Use clean and dedicated glassware: Avoid cross-contamination from previous syntheses of L-homocysteine.
Difficulty in isolating pure this compound Presence of unreacted starting materials or side products.- Optimize purification method: Recrystallization is a common method for purifying amino acids. Experiment with different solvent systems to achieve optimal purification.- Consider column chromatography: If recrystallization is ineffective, ion-exchange or silica (B1680970) gel chromatography may be used to separate this compound from impurities.
Product is unstable and degrades upon storage.- Store under inert atmosphere and at low temperature: this compound is susceptible to oxidation. Store the purified product under nitrogen or argon in a freezer.

Experimental Protocols

Synthesis of (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride ((4R)-TDC·HCl) from D-Methionine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-methionine.

  • Reagent Addition: Add concentrated hydrochloric acid and dichloroacetic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required duration. Monitor the reaction progress by TLC or NMR.

  • Work-up: After completion, cool the reaction mixture and isolate the precipitated (4R)-TDC·HCl intermediate by filtration.

  • Purification: Wash the solid with a suitable solvent (e.g., cold acetone (B3395972) or ether) to remove residual acids and byproducts. Dry the product under vacuum.

Synthesis of this compound from (4R)-TDC·HCl
  • Reaction Setup: Dissolve the (4R)-TDC·HCl intermediate in an appropriate solvent in a round-bottom flask.

  • Hydroxylamine Treatment: Add a solution of hydroxylamine to the flask. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitoring: Monitor the hydrolysis of the intermediate by TLC or NMR.

  • Isolation: Once the reaction is complete, adjust the pH of the solution to precipitate the this compound. Collect the solid by filtration.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic pathway and the logical flow of troubleshooting, the following diagrams are provided.

Synthesis of this compound from D-Methionine D_Met D-Methionine TDC_HCl (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride ((4R)-TDC·HCl) D_Met->TDC_HCl Reflux Reagents1 Dichloroacetic Acid, conc. HCl Reagents1->D_Met D_Hcy This compound TDC_HCl->D_Hcy Hydrolysis Reagents2 Hydroxylamine Reagents2->TDC_HCl Hcy_Thiolactone Homocysteine Thiolactone D_Hcy->Hcy_Thiolactone Cyclization (Acidic conditions) Homocystine Homocystine (Disulfide) D_Hcy->Homocystine Oxidation Dimer Piperazinedione (Dimer) Hcy_Thiolactone->Dimer Dimerization

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Logic for Low Yield action_node action_node Low_Yield Low Final Yield? Check_Intermediate Intermediate Yield Low? Low_Yield->Check_Intermediate Check_Hydrolysis Hydrolysis Incomplete? Check_Intermediate->Check_Hydrolysis No Optimize_Step1 Optimize Step 1: - Increase reaction time - Check reagent purity - Control temperature Check_Intermediate->Optimize_Step1 Yes Check_Purity Product Impure? Check_Hydrolysis->Check_Purity No Optimize_Step2 Optimize Step 2: - Adjust hydroxylamine conc. - Optimize pH and time Check_Hydrolysis->Optimize_Step2 Yes Minimize_Side_Rxns Minimize Side Reactions: - Use inert atmosphere - Control pH during work-up Check_Purity->Minimize_Side_Rxns Yes Improve_Purification Improve Purification: - Recrystallization solvent screen - Consider chromatography Minimize_Side_Rxns->Improve_Purification

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Stabilizing D-Homocysteine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Homocysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation is the oxidation of its thiol (-SH) group. This can lead to the formation of disulfide-bridged dimers (homocystine) or mixed disulfides with other thiol-containing molecules. This oxidation can be accelerated by factors such as elevated temperature, exposure to oxygen, and inappropriate pH.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid, lyophilized this compound should be stored at -20°C or below, protected from light, and in a desiccated environment to prevent moisture absorption.[1]

Q3: How should I prepare a this compound stock solution for long-term storage?

A3: To prepare a stable stock solution, it is recommended to dissolve this compound in a de-gassed, oxygen-free buffer. The pH of the buffer should be slightly acidic to neutral, as alkaline conditions can promote thiol oxidation. For extended storage, it is advisable to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]

Q4: Can I add antioxidants to my this compound solution to improve stability?

A4: Yes, the addition of antioxidants can significantly improve the stability of this compound solutions. Thiol-based antioxidants are effective in preventing oxidative damage.[2][3][4] Common choices include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.

Q5: How does pH affect the stability of this compound in an aqueous solution?

A5: The pH of an aqueous solution significantly impacts the stability of this compound. The thiol group is more susceptible to oxidation at alkaline pH. Therefore, maintaining a slightly acidic to neutral pH is generally recommended for enhanced stability.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[1] Store aliquots at -80°C.
Appearance of unexpected peaks in analysis (e.g., HPLC, MS) Formation of homocystine (dimer) or other disulfide species due to oxidation.Confirm the mass of the unexpected peak. If it corresponds to the oxidized dimer, implement stricter anaerobic handling techniques. Use de-gassed buffers and purge the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing and storing. Consider adding a suitable antioxidant like TCEP.
Precipitation of this compound in solution upon thawing The concentration of this compound may exceed its solubility at a lower temperature or the buffer composition may not be optimal.Ensure the concentration of this compound is within its solubility limits for the chosen buffer and storage temperature. Consider using a different buffer system or adding cryoprotectants like glycerol (B35011) for frozen storage, although compatibility with your assay must be verified.
Loss of potency or activity in biological assays Degradation of the active this compound molecule.Perform a stability study by analyzing the purity of the this compound solution over time using a reliable analytical method such as HPLC or LC-MS/MS.[7][8][9][10] This will help determine the viable storage duration under your specific conditions.

Data Presentation: Stability of Homocysteine Under Various Conditions

The following tables summarize data on homocysteine stability, primarily derived from studies on total homocysteine in biological matrices, which can provide insights into the stability of this compound solutions.

Table 1: Influence of Temperature on Homocysteine Stability in Whole Blood (without stabilizers)

Storage TemperatureDuration% Increase in Homocysteine (Mean)
Room Temperature (20-25°C)6 hours29.4%
Room Temperature (20-25°C)168 hours242.6%
Refrigerated (0-4°C)48 hoursNo significant change
Refrigerated (0-4°C)72 hoursNo significant change

Data adapted from a study on total homocysteine in whole blood samples.

Table 2: Effect of Stabilizers on Homocysteine Stability in Whole Blood at Room Temperature

StabilizerDurationOutcome
Acidic CitrateUp to 6 hoursStabilizes homocysteine levels
EDTA + Sodium FluorideUp to several daysEffective in maintaining stability
3-deazaadenosine (3DAA)48 hoursSignificant preservative effect

Data compiled from studies on total homocysteine in whole blood samples.[11]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

  • Materials:

    • This compound (solid, lyophilized powder)

    • High-purity, deionized water

    • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

    • Nitrogen or Argon gas

    • Low-protein-binding microcentrifuge tubes

  • Procedure:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 6.5-7.0) with high-purity water.

    • De-gas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

    • Weigh the desired amount of this compound in a sterile, low-protein-binding tube.

    • Under a stream of inert gas, add the de-gassed buffer to the solid this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex to dissolve the solid completely.

    • Immediately dispense single-use aliquots into pre-chilled, low-protein-binding microcentrifuge tubes.

    • Purge the headspace of each tube with inert gas before sealing tightly.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To determine the purity of a this compound solution over time.

  • Methodology:

    • Prepare a this compound solution according to Protocol 1 and store under the desired conditions (e.g., -20°C, -80°C, 4°C).

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months), thaw a fresh aliquot of the this compound solution.

    • Analyze the sample using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with a suitable detector (e.g., fluorescence or UV).

    • The mobile phase and column specifications should be optimized for the separation of this compound from its potential degradation products, such as homocystine.

    • Quantify the peak area of this compound and any degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

    • Plot the percentage of intact this compound versus time to determine the stability profile.

Visualizations

experimental_workflow Workflow for Preparing and Storing this compound cluster_prep Solution Preparation cluster_aliquot Aliquoting and Freezing cluster_storage Long-Term Storage prep1 Prepare de-gassed buffer (pH 6.5-7.0) prep3 Dissolve in buffer under inert gas prep1->prep3 prep2 Weigh solid this compound prep2->prep3 aliquot1 Dispense single-use aliquots prep3->aliquot1 Immediate aliquot2 Purge headspace with inert gas aliquot1->aliquot2 aliquot3 Flash-freeze aliquots aliquot2->aliquot3 storage1 Store at -80°C aliquot3->storage1 degradation_pathway Primary Degradation Pathway of this compound D_Hcy This compound (R-SH) D_Hcy_dimer D-Homocystine (R-S-S-R) D_Hcy->D_Hcy_dimer Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O2, metal ions) Oxidizing_Agents->D_Hcy_dimer

References

Troubleshooting D-Homocysteine detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting D-homocysteine in complex biological samples.

Frequently Asked Questions (FAQs)

What are the common methods for this compound detection?

The quantitative determination of homocysteine can be achieved through various methods, including high-pressure liquid chromatography (HPLC) with fluorescence or electrochemical detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), immunoassays, and enzymatic assays.[1][2] HPLC with fluorometric detection is one of the most widely used methods for determining total plasma homocysteine concentrations.[1] LC-MS/MS is also considered a potential reference method for analysis.[1]

Why is sample preparation critical for accurate this compound measurement?

In biological samples, particularly plasma, a large portion of homocysteine is bound to proteins or exists in disulfide forms (homocystine or mixed disulfides with cysteine).[1][3] Therefore, a crucial sample preparation step involves the reduction of these disulfide bonds to release free homocysteine for accurate measurement of total homocysteine.[1][3] Additionally, deproteinization is often necessary to prevent interference with the analytical method.[4]

What are the common interferents in this compound assays?

The most common interferents in this compound assays are other thiols, such as cysteine and glutathione (B108866), which are structurally similar and can cross-react with the detection reagents. In enzymatic assays, substances like S-adenosylhomocysteine (SAH) can cause significant positive interference.[5] Hemolysis can also interfere with the analytical recovery of homocysteine.[6]

How can I minimize interference from other thiols?

Several strategies can be employed to minimize interference from other thiols:

  • Chromatographic Separation: Techniques like HPLC are effective at physically separating homocysteine from cysteine and glutathione before detection.[4]

  • Selective Probes/Enzymes: Utilizing assays with probes or enzymes that exhibit higher specificity for homocysteine over other thiols can reduce cross-reactivity.[4]

  • Chemical Modification: Some methods use chemical agents to selectively modify or mask interfering thiols.[4]

  • Optimization of Reaction Conditions: Adjusting parameters such as pH and incubation time can help favor the reaction with homocysteine.[4]

What are the best practices for sample collection and storage?

To ensure accurate and reproducible results, standardized procedures for blood collection and processing are essential.[6] Whole blood should be collected in EDTA or heparin tubes.[4] If plasma cannot be separated immediately, the blood samples should be kept on ice and centrifuged within an hour.[5] For long-term storage, plasma samples are stable at -20°C for several months.[7] It is also important to avoid using hemolyzed or turbid specimens.[5]

Troubleshooting Guides

Problem: Low Signal or Poor Recovery of this compound

This is a common issue that can arise from several factors during sample preparation and analysis.

Are you experiencing a weak or absent signal for your this compound samples?

Follow this troubleshooting workflow to identify and resolve the issue.

LowSignalTroubleshooting start Low or No Signal Detected check_reduction Verify Efficiency of Reducing Agent (e.g., DTT, TCEP) start->check_reduction check_deproteinization Optimize Deproteinization Step check_reduction->check_deproteinization Agent is fresh & at correct concentration? spike_recovery Perform Spike and Recovery Experiment check_deproteinization->spike_recovery Complete protein precipitation? check_instrument Check Instrument Performance (e.g., HPLC, MS) spike_recovery->check_instrument Recovery within acceptable range? solution Problem Resolved check_instrument->solution Instrument functioning correctly?

Caption: Troubleshooting workflow for low this compound signal.

  • Possible Cause: Incomplete reduction of disulfide bonds.

    • Troubleshooting Step: Ensure that your reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is fresh and used at the recommended concentration to effectively cleave the disulfide bonds and release free homocysteine.[4]

  • Possible Cause: Degradation of homocysteine during sample preparation.

    • Troubleshooting Step: Minimize the time between sample collection, processing, and analysis. Store samples appropriately on ice or at -20°C to prevent degradation.[5][7]

  • Possible Cause: Inefficient protein removal.

    • Troubleshooting Step: Inefficient deproteinization can interfere with the assay.[4] Ensure complete protein precipitation and careful separation of the supernatant.

Problem: High or Unexpected this compound Readings

Elevated or inconsistent readings can be due to interference or contamination.

Are your this compound readings unexpectedly high?

Use the following guide to diagnose and address the potential causes.

HighSignalTroubleshooting start Unexpectedly High Readings check_interference Assess Interference from Other Thiols (e.g., Cysteine, Glutathione) start->check_interference check_contamination Check for Reagent/Labware Contamination check_interference->check_contamination Interference minimized? check_method_specificity Verify Assay Specificity check_contamination->check_method_specificity Reagents & labware clean? review_protocol Review Sample Collection & Handling Protocol check_method_specificity->review_protocol Assay specific for homocysteine? solution Problem Resolved review_protocol->solution Protocol followed correctly? SamplePrepWorkflow blood_collection 1. Blood Collection (EDTA/Heparin tube) centrifugation 2. Plasma Separation (2,000 x g, 15 min, 4°C) blood_collection->centrifugation reduction 3. Reduction of Disulfides (Add DTT or TCEP) centrifugation->reduction precipitation 4. Protein Precipitation (e.g., with an acid) reduction->precipitation centrifugation2 5. Centrifugation (10,000 x g, 5 min) precipitation->centrifugation2 supernatant 6. Collect Supernatant for Analysis centrifugation2->supernatant

References

Technical Support Center: Optimizing D-Homocysteine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Homocysteine in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in in vivo studies?

This compound is a homolog of the amino acid cysteine. In research, the racemic mixture, D,L-homocysteine, is frequently used to induce hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood.[1] This is a clinically relevant state as hyperhomocysteinemia is an independent risk factor for various conditions, including cardiovascular diseases, stroke, and neurodegenerative disorders.[1][2] By inducing hyperhomocysteinemia in animal models, researchers can investigate the pathological mechanisms of these diseases and test potential therapeutic interventions.

Q2: What are the common animal models used in this compound studies?

Rats and mice are the most common animal models. Specific strains, such as Sprague-Dawley rats and C57BL/6 mice, are frequently cited in the literature.[2][3] The choice of model often depends on the specific research question, for instance, using transgenic mouse models of Alzheimer's disease to study the impact of hyperhomocysteinemia on disease progression.[1]

Q3: How is D,L-Homocysteine typically administered in in vivo studies?

The administration route depends on the desired outcome (acute vs. chronic effects) and the target organ system. Common methods include:

  • Intraperitoneal (i.p.) injection: For systemic administration to induce hyperhomocysteinemia.[3][4]

  • Intracerebroventricular (i.c.v.) injection: For direct administration to the central nervous system to study neurotoxic effects.[3][5]

  • Tail vein injection: For chronic systemic administration.[2]

  • In drinking water: To induce a sustained state of hyperhomocysteinemia over a longer period.

Q4: What are the known mechanisms of this compound-induced toxicity?

This compound exerts its toxic effects through several mechanisms, primarily:

  • NMDA Receptor-Mediated Excitotoxicity: Homocysteine acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx, which in turn activates downstream pathways that trigger oxidative stress, inflammation, and apoptosis.[6][7]

  • Oxidative Stress: Homocysteine can induce the production of reactive oxygen species (ROS), leading to cellular damage.[8][9] This can involve the depletion of antioxidants like glutathione (B108866) and the suppression of antioxidant enzymes.[8]

  • Endoplasmic Reticulum (ER) Stress: Homocysteine has been shown to induce ER stress, which can contribute to cellular dysfunction and apoptosis.[10]

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Potential Cause: Instability of D,L-homocysteine solutions.

    • Troubleshooting Step: D,L-homocysteine in aqueous solutions can oxidize over time. It is crucial to prepare fresh solutions for each experiment and avoid storing them for more than a day.[11]

  • Potential Cause: Inconsistent animal health or handling.

    • Troubleshooting Step: Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Standardize all handling and injection procedures to minimize stress-induced variability.

Issue 2: Lack of a clear toxic effect at the chosen dosage.

  • Potential Cause: The dosage is too low for the chosen administration route and animal model.

    • Troubleshooting Step: Consult the dosage tables below and the relevant literature to ensure your dosage is within the effective range for your specific experimental setup. Consider performing a dose-response study to determine the optimal concentration.

  • Potential Cause: The duration of exposure is insufficient.

    • Troubleshooting Step: Some of the toxic effects of homocysteine are time-dependent.[1] Consider extending the duration of the treatment.

Issue 3: Unexpected animal mortality.

  • Potential Cause: The dosage is too high, leading to acute toxicity.

    • Troubleshooting Step: Review the dosage and consider reducing it. For systemic administration, starting with a lower dose and gradually increasing it might be necessary. Monitor animals closely for signs of distress after administration.

Quantitative Data Summary

The following tables summarize typical dosage ranges for D,L-Homocysteine in rodent models based on published studies.

Table 1: Systemic Administration of D,L-Homocysteine

Animal ModelAdministration RouteDosageDurationReference
MiceIntraperitoneal (i.p.)50 and 100 mg/100g, daily36 days[3]
RatsIntraperitoneal (i.p.)1.3 mmol/kgSingle injection[4]
RatsTail Vein Injection1.6 mg/kg/day28 days[2]

Table 2: Central Nervous System (CNS) Administration of D,L-Homocysteine

Animal ModelAdministration RouteDosageDurationReference
RatsIntracerebroventricular (i.c.v.)1 or 2 µmol5 days[3]
RatsIntracerebroventricular (i.c.v.)2 µmol/µlSingle injection[5]

Detailed Experimental Protocols

Protocol 1: Induction of Hyperhomocysteinemia via Intraperitoneal (i.p.) Injection in Mice

Objective: To induce a state of hyperhomocysteinemia to study its systemic or neurological effects.

Materials:

  • D,L-Homocysteine powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1 ml syringes with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of D,L-Homocysteine Solution:

    • On the day of injection, prepare a fresh solution of D,L-Homocysteine.

    • Weigh the required amount of D,L-Homocysteine powder.

    • Dissolve in sterile PBS to the desired final concentration (e.g., for a 100 mg/100g dose in a 20g mouse, you would need 20mg. If you inject 0.2ml, the concentration would be 100 mg/ml).

    • Ensure the solution is fully dissolved and at room temperature before injection.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the exact volume of the solution to be injected.

    • Gently restrain the mouse.

    • Administer the D,L-Homocysteine solution via intraperitoneal injection.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of acute toxicity or distress.

    • Continue daily injections for the duration of the study as required.[3]

Protocol 2: Acute Neurotoxicity Study via Intracerebroventricular (i.c.v.) Injection in Rats

Objective: To investigate the direct neurotoxic effects of this compound in the brain.

Materials:

  • D,L-Homocysteine powder

  • Sterile artificial cerebrospinal fluid (aCSF)[2]

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools

Procedure:

  • Preparation of D,L-Homocysteine Solution:

    • Prepare a fresh solution of D,L-Homocysteine in aCSF at the desired concentration (e.g., 2 µmol/µl).[2][5]

  • Surgical Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Following aseptic surgical procedures, expose the skull and drill a small burr hole over the lateral ventricle at the appropriate stereotaxic coordinates.

    • Slowly inject the D,L-Homocysteine solution into the lateral ventricle using a Hamilton syringe.[2]

    • Withdraw the syringe slowly, and suture the incision.

  • Post-operative Care and Analysis:

    • Allow the animal to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for any adverse effects.

    • At the designated time point post-injection, perform behavioral tests or euthanize the animal for brain tissue analysis.

Signaling Pathway and Workflow Diagrams

Homocysteine_NMDA_Pathway Hcy This compound NMDA_R NMDA Receptor Hcy->NMDA_R Agonist Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx ERK_MAPK ERK MAP Kinase Activation Ca_influx->ERK_MAPK Oxidative_Stress Oxidative Stress (ROS Production) Ca_influx->Oxidative_Stress CREB Transient CREB Activation ERK_MAPK->CREB Transient Apoptosis Neuronal Apoptosis ERK_MAPK->Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound-induced neurotoxicity via the NMDA receptor pathway.

Homocysteine_Oxidative_Stress_Pathway Hyperhomocysteinemia Hyperhomocysteinemia Auto_oxidation Homocysteine Auto-oxidation Hyperhomocysteinemia->Auto_oxidation Antioxidant_Depletion Antioxidant Depletion (e.g., Glutathione) Hyperhomocysteinemia->Antioxidant_Depletion ROS Increased ROS (Superoxide, H₂O₂) Auto_oxidation->ROS Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Antioxidant_Depletion->Cellular_Damage

Caption: Homocysteine-induced oxidative stress and cellular damage.

Experimental_Workflow_InVivo Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosage_Prep Prepare Fresh D,L-Homocysteine Solution Animal_Model->Dosage_Prep Administration Administer via Chosen Route (i.p., i.c.v., etc.) Dosage_Prep->Administration Monitoring Monitor Animal Health & Behavior Administration->Monitoring Endpoint Endpoint Analysis: Behavioral Tests, Tissue Collection Monitoring->Endpoint

Caption: General experimental workflow for in vivo this compound studies.

References

Artifacts in D-Homocysteine measurement and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in D-Homocysteine (Hcy) measurement.

Frequently Asked Questions (FAQs)

Pre-Analytical Issues

Q1: My plasma homocysteine levels are unexpectedly high and variable between samples. What are the likely pre-analytical causes?

A1: Falsely elevated and variable homocysteine levels are frequently due to improper sample handling and processing after blood collection. The most significant factor is the delay in separating plasma from blood cells.[1][2][3][4] Erythrocytes continue to produce and release homocysteine in vitro, leading to an artificial increase in its concentration in the plasma.[2][5][6]

Key factors to consider:

  • Delayed Centrifugation: If whole blood is left at room temperature, homocysteine concentrations can increase by approximately 10-14% per hour.[1][2] Some studies report an increase of about 1.0 µmol/L per hour.[2][7]

  • Storage Temperature: Storing whole blood samples on ice (2-8°C) can significantly inhibit the artefactual increase in homocysteine for several hours.[2][5][8][9][10]

  • Anticoagulant Choice: While EDTA is commonly used, acidic citrate (B86180) has been shown to stabilize homocysteine levels at ambient temperatures for several hours.[1][9]

Troubleshooting Steps:

  • Immediate Processing: Separate plasma from blood cells by centrifugation within 30 minutes to one hour of collection.[1][7][10]

  • Cold Storage: If immediate centrifugation is not possible, place the whole blood sample on ice immediately after collection.[5][9][10] This can maintain stability for at least three to four hours.[5][8]

  • Standardize Collection: Ensure a consistent and standardized protocol for blood collection and processing for all samples in your study.

Q2: Does fasting or diet affect homocysteine measurement?

A2: Yes, patient diet and fasting status can influence homocysteine levels. It is recommended that blood samples be collected after a 10 to 12-hour fast.[11] Consuming a heavy meal, particularly one rich in protein, can lead to a 15-20% increase in homocysteine levels.[12] Food consumption, in general, can cause a temporary decrease in plasma homocysteine, which returns to pre-prandial levels after about 8 hours.[8]

Recommendations:

  • Fasting: Instruct subjects to fast for 10-12 hours before blood collection.[11]

  • Avoid Heavy Meals: Advise against consuming heavy, protein-rich meals for 6-12 hours before the blood draw.[12]

  • Consistency: If fasting is not feasible, ensure that the timing of blood collection relative to the last meal is consistent across all participants and all study time points.

Analytical Issues

Q3: I am observing interference in my homocysteine assay, leading to inaccurate results. What are the common interfering substances and how can I mitigate this?

A3: Several endogenous and exogenous substances can interfere with homocysteine assays, leading to either falsely elevated or decreased measurements. The nature of the interference often depends on the analytical method used.

Common Interfering Substances:

  • Other Thiols: Cysteine and glutathione (B108866) are structurally similar to homocysteine and can cross-react in some assays, particularly those with lower specificity.[13][14][15]

  • Cystathionine: This metabolite can cause positive interference in some enzymatic assays.[7]

  • Medications: Certain drugs can alter homocysteine concentrations in vivo or interfere with the assay chemistry. These include methotrexate, carbamazepine, phenytoin, and nitrous oxide.[7][16]

  • Stabilizers: The stabilizer 3-deazaadenosine (B1664127), sometimes used to prevent in vitro homocysteine production, can significantly interfere with some immunoassays.[1][17]

Mitigation Strategies:

  • Chromatographic Separation: Methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) physically separate homocysteine from other interfering thiols before detection, offering high specificity.[13][18][19]

  • Selective Probes/Enzymes: Utilize assays that employ probes or enzymes with high specificity for homocysteine over other thiols.[13]

  • Optimize Reaction Conditions: Adjusting parameters such as pH and incubation time may help to favor the reaction with homocysteine.[13]

  • Careful Sample Selection: Be aware of the medications your study participants are taking and consider their potential impact on homocysteine levels.[7][16]

Q4: My homocysteine measurements are consistently low, or I have poor recovery. What could be the cause?

A4: Low signal or poor recovery of homocysteine can stem from issues during sample preparation and analysis.

Possible Causes and Troubleshooting:

  • Incomplete Reduction: Total homocysteine measurement requires the reduction of disulfide bonds to release free homocysteine.[20] Ensure your reducing agent (e.g., DTT, TCEP) is fresh and used at the recommended concentration.[13]

  • Inefficient Deproteinization: Inadequate removal of proteins can interfere with the assay. Optimize your protein precipitation protocol.[13]

  • Oxidation: Homocysteine is prone to oxidation. Minimize sample exposure to air and consider working in an inert atmosphere if possible.

  • Spike and Recovery Experiment: To assess the efficiency of your entire workflow, add a known amount of homocysteine to your sample matrix before and after sample preparation. This will help pinpoint the step where the loss is occurring.[13]

Troubleshooting Guides

Guide 1: Falsely Elevated Homocysteine Levels
Symptom Possible Cause Recommended Action
High variability between replicatesUneven cell seeding in culture-based assays.[21]Ensure a homogeneous cell suspension before plating.
Consistently high readings across a batchDelayed separation of plasma from blood cells.[1][2]Centrifuge blood samples within 1 hour of collection or store on ice.[7][10]
Unexpectedly high levels in specific samplesInterference from medications (e.g., methotrexate).[7]Review patient medication history.
Interference from other thiols (e.g., cysteine).[13]Use a more specific method like HPLC or LC-MS/MS.[13]
Guide 2: Falsely Low or No Signal for Homocysteine
Symptom Possible Cause Recommended Action
Low signal across all samplesIncomplete reduction of disulfide bonds.[13]Prepare fresh reducing agent (DTT, TCEP) and verify concentration.[13]
Inefficient deproteinization.[13]Optimize protein precipitation method.[13]
Homocysteine solution instability in in vitro assays.[21]Prepare fresh homocysteine solutions for each experiment.[21]
Poor recovery in spike-in experimentsLoss of analyte during sample preparation.Evaluate each step of the extraction and derivatization process.

Data Summary Tables

Table 1: Effect of Sample Storage on Plasma Homocysteine Concentration

Storage Condition Time Approximate Change in Homocysteine Reference
Whole blood at room temperature1 hour+10% to +14%[1][2]
Whole blood at room temperature3 hours+41.9%[2]
Whole blood at 2-8°C (on ice)3-4 hoursNo significant change[5][8]
Separated plasma at room temperature72 hoursStable[8][9]

Table 2: Comparison of Analytical Methods for Homocysteine Measurement

Method Advantages Disadvantages Reference
Immunoassays (EIA, FPIA, CLIA) High throughput, easy to perform.[1][18]Can be prone to interference from other substances.[13][17][18][19]
HPLC with Fluorescence Detection High specificity and sensitivity.[18][19][20]Requires derivatization, more complex sample preparation.[20][18][20]
LC-MS/MS Considered a reference method due to high specificity and accuracy.[20]Requires expensive instrumentation and skilled operators.[20]
Enzymatic Assays Can be automated for high throughput.[20]Can be subject to interference from metabolites like cystathionine.[7][20]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Total Homocysteine Measurement
  • Patient Preparation: Instruct the patient to fast for 10-12 hours prior to blood collection.[11]

  • Blood Collection:

    • Collect whole blood into an EDTA (purple top) or acidic citrate tube.[1][7]

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Immediate Processing (Recommended):

    • Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C within one hour of collection.[7][13]

    • Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene (B1209903) tube.

    • Store the plasma at -20°C or below until analysis.

  • Delayed Processing (If Immediate Centrifugation is Not Possible):

    • Place the whole blood tube on ice immediately after collection.[10]

    • Ensure the sample is transported to the lab on ice and centrifuged within 4 hours.[8]

Protocol 2: Sample Preparation for Total Homocysteine Measurement by HPLC

This protocol outlines the basic steps for preparing plasma samples for the measurement of total homocysteine.

  • Reduction of Disulfides:

    • To 100 µL of plasma, add 10 µL of a 100 mM solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[13]

    • Incubate at room temperature for 30 minutes.

  • Deproteinization:

    • Add 100 µL of 10% trichloroacetic acid (TCA) or another suitable protein precipitating agent.

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization (Example with SBD-F for fluorescence detection):

    • Transfer the deproteinized supernatant to a new tube.

    • Add a derivatizing agent such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) according to the manufacturer's instructions.

    • Incubate at 60°C for 60 minutes in the dark.

    • The sample is now ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase (HPLC Example) blood_collection 1. Blood Collection (Fasting Patient, EDTA tube) storage 2. Immediate Storage (Place on Ice) blood_collection->storage Crucial for stability centrifugation 3. Centrifugation (<1 hr, 4°C) storage->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation reduction 5. Reduction (DTT or TCEP) plasma_separation->reduction Proceed to Analysis deproteinization 6. Deproteinization (TCA) reduction->deproteinization derivatization 7. Derivatization (SBD-F) deproteinization->derivatization hplc_analysis 8. HPLC Analysis derivatization->hplc_analysis

Caption: Workflow for accurate homocysteine measurement.

troubleshooting_logic node_action node_action start Inaccurate Hcy Results? issue_type High or Low Readings? start->issue_type high_readings Consistently High? issue_type->high_readings High low_readings Consistently Low? issue_type->low_readings Low high_cause_preanalytical Delayed Plasma Separation? high_readings->high_cause_preanalytical low_cause_reduction Incomplete Reduction? low_readings->low_cause_reduction high_cause_analytical Interference Suspected? high_cause_preanalytical->high_cause_analytical No action_centrifuge Action: Centrifuge within 1 hr or store on ice. high_cause_preanalytical->action_centrifuge Yes action_change_method Action: Use HPLC or LC-MS/MS. high_cause_analytical->action_change_method Yes low_cause_prep Sample Loss during Prep? low_cause_reduction->low_cause_prep No action_check_reagents Action: Use fresh reducing agent. low_cause_reduction->action_check_reagents Yes action_spike_recovery Action: Perform spike and recovery experiment. low_cause_prep->action_spike_recovery Yes

Caption: Troubleshooting decision tree for homocysteine assays.

homocysteine_pathway methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methylation reactions homocysteine Homocysteine sah->homocysteine remethylation Remethylation Pathway homocysteine->remethylation transsulfuration Transsulfuration Pathway homocysteine->transsulfuration remethylation->methionine b12_folate Vitamin B12, Folate remethylation->b12_folate cysteine Cysteine transsulfuration->cysteine b6 Vitamin B6 transsulfuration->b6

Caption: Simplified homocysteine metabolism pathways.

References

Technical Support Center: Enhancing D-Homocysteine Fluorescent Probe Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Homocysteine (D-Hcy) fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental protocols to enhance the selectivity of D-Hcy detection.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescent probe showing poor selectivity?

A1: The most common reason for poor selectivity is interference from other biologically relevant thiols, such as L-Cysteine (Cys) and Glutathione (GSH).[1][2] These molecules share structural similarities with homocysteine, particularly the thiol group, which is often the reactive site for fluorescent probes.[1][2][3] This structural similarity can lead to cross-reactivity and inaccurate measurements of D-Hcy concentrations.[1] The challenge is compounded by the fact that Cys and GSH are often present in much higher concentrations in biological samples than Hcy.[1][2][4]

Q2: What are the key experimental parameters I can adjust to improve selectivity?

A2: Several parameters can be optimized to enhance the selectivity of your D-Hcy probe:

  • pH: The reactivity of thiols is pH-dependent. Adjusting the pH of your reaction buffer can help to favor the reaction with D-Hcy over other thiols.[5][6][7] Some probes are specifically designed to work at a particular pH to achieve optimal selectivity.[5][6][7]

  • Incubation Time: The reaction kinetics of the probe with different thiols can vary. Optimizing the incubation time may allow for the selective detection of D-Hcy before significant interference from other thiols occurs.[1]

  • Solvent System: The choice of solvent can influence the probe's response. For some probes, a mixture of an organic solvent like DMSO and an aqueous buffer (e.g., PBS or HEPES) is used to achieve optimal performance.[8]

Q3: My sample contains high concentrations of proteins. How can I prevent interference?

A3: High protein concentrations can interfere with fluorescence measurements. It is crucial to perform a deproteinization step to remove proteins from your sample before analysis.[1] A common method is to precipitate proteins using an acid, such as trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation to collect the protein-free supernatant.[1]

Q4: I am observing high background fluorescence in my assay. What could be the cause?

A4: High background fluorescence can stem from several sources:

  • Probe Auto-oxidation: Some fluorescent probes can auto-oxidize, leading to a high background signal. It is recommended to prepare probe solutions fresh and protect them from light.[9]

  • Incomplete Reaction: If the probe has not fully reacted with the target, residual unreacted probe can contribute to background fluorescence. Ensure that the reaction goes to completion by optimizing incubation time and temperature.

  • Contaminated Reagents or Glassware: Ensure all buffers, solvents, and labware are clean and free of fluorescent contaminants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Incomplete reduction of disulfide bonds in the sample.[1]2. Degradation of homocysteine during sample preparation.[1]3. Incorrect excitation/emission wavelengths used.4. Probe concentration is too low.1. Ensure your reducing agent (e.g., TCEP or DTT) is fresh and used at the appropriate concentration.[1]2. Prepare samples fresh and keep them on ice to minimize degradation.3. Verify the correct excitation and emission maxima for your specific probe.4. Optimize the probe concentration; perform a concentration-response curve.
Inconsistent or Non-Reproducible Results 1. Inefficient or variable deproteinization.[1]2. Inconsistent sample handling and preparation.3. Fluctuation in incubation temperature or time.[1]1. Optimize your protein precipitation protocol. Ensure complete precipitation and careful separation of the supernatant.[1]2. Follow a standardized protocol for all samples. Use precise pipetting techniques.3. Use a temperature-controlled incubator or water bath for consistent reaction conditions.
Signal Interference from Other Thiols (Cysteine, Glutathione) 1. Structural similarity leading to cross-reactivity.[1][2]2. High concentrations of interfering thiols in the sample.[1][2]1. Utilize a probe with higher specificity for homocysteine.[10][11]2. Adjust the reaction pH to favor the reaction with Hcy.[5][6]3. Chemically modify or mask interfering thiols using agents like N-ethylmaleimide (NEM) for pre-treatment.[8][12]

Quantitative Data of this compound Fluorescent Probes

Probe NameExcitation (nm)Emission (nm)Detection Limit (nM)Solvent SystemReference
BPC 48056176.6DMSO/PBS (6:4, v/v), pH 7.4[8]
P-Hcy-1 350450144HEPES (0.01 M, pH 7.4) with 10% DMSO
NL Not Specified501Cys: 911, Hcy: 828Not Specified
NIR-4 Not Specified656Not SpecifiedNot Specified[13]
Probe 1 447499Not SpecifiedHepes buffer/DMSO (1:1, v/v), pH 7.8[5]

Experimental Protocols

General Protocol for Sample Preparation from Plasma

This protocol outlines the steps for preparing plasma samples to measure total homocysteine.

  • Sample Collection: Collect whole blood in tubes containing EDTA or heparin.

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Reduction of Disulfides: To 100 µL of plasma, add 10 µL of a 10 mM solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1] Incubate at room temperature for 30 minutes.

  • Deproteinization: Add 10 µL of 10% (w/v) trichloroacetic acid (TCA) to the reduced plasma sample. Vortex vigorously for 1 minute.[1]

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Sample Analysis: Carefully collect the supernatant containing the free thiols and proceed with your fluorescent probe assay.

Protocol for Live Cell Imaging of this compound

This protocol provides a general guideline for imaging intracellular D-Hcy.

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) on a suitable imaging dish or plate and culture overnight.

  • Cell Pre-treatment (Optional): To deplete endogenous thiols and reduce background, you can pre-treat the cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) (e.g., 1 mM for 30 minutes).[8][12] After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Loading with this compound (for exogenous detection): Incubate the cells with a desired concentration of D-Hcy (e.g., 100 µM) for 30-60 minutes.[8]

  • Probe Incubation: Wash the cells with PBS and then incubate them with the fluorescent probe (e.g., 5 µM) in a serum-free medium for 30-60 minutes.[8]

  • Imaging: Wash the cells three times with PBS to remove the excess probe.[8] Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for your probe.

Visual Diagrams

cluster_workflow General Experimental Workflow for D-Hcy Detection Sample Biological Sample (e.g., Plasma, Cells) Reduction Reduction of Disulfides (TCEP or DTT) Sample->Reduction Deproteinization Deproteinization (e.g., TCA) Reduction->Deproteinization Supernatant Protein-free Supernatant Deproteinization->Supernatant Probe Fluorescent Probe Incubation Supernatant->Probe Detection Fluorescence Detection Probe->Detection

Caption: General experimental workflow for the detection of this compound.

cluster_interference Signaling Pathway of Thiol Interference Probe D-Hcy Fluorescent Probe Hcy This compound (Target) Probe->Hcy Desired Reaction Cys L-Cysteine (Interferent) Probe->Cys Cross-reactivity GSH Glutathione (Interferent) Probe->GSH Cross-reactivity Signal Selective Fluorescence Signal Hcy->Signal FalseSignal Non-selective/ False Positive Signal Cys->FalseSignal GSH->FalseSignal

Caption: Logical diagram illustrating the interference of Cysteine and Glutathione.

References

Minimizing off-target effects of D-Homocysteine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of D-Homocysteine in cell culture, with a focus on minimizing potential off-target effects.

This center offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using this compound in cell culture?

A1: While L-Homocysteine is known to have several off-target effects, including excitotoxicity and oxidative stress, this compound is generally considered less biologically active in terms of direct receptor interaction.[1] The primary concern with this compound arises from its metabolism by D-Amino Acid Oxidase (DAAO), an enzyme present in many cell types.[2][3] DAAO catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide (H₂O₂), the corresponding α-keto acid, and ammonia.[4][5] The accumulation of H₂O₂ is a major potential off-target effect that can lead to oxidative stress, cellular damage, and apoptosis.[1]

Q2: How does the metabolism of this compound differ from that of L-Homocysteine?

A2: L-Homocysteine is an intermediate in the methionine cycle and can be converted to methionine or cysteine.[6] Elevated levels of L-Homocysteine can disrupt this cycle, leading to various cytotoxic effects. This compound, on the other hand, is primarily metabolized by DAAO.[2] This enzymatic reaction is the main source of its potential off-target effects.

Q3: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?

A3: Unexpected cytotoxicity when using this compound is likely due to the generation of hydrogen peroxide (H₂O₂) by D-Amino Acid Oxidase (DAAO) activity in your cells.[4][5] This leads to oxidative stress, which can trigger apoptosis and other forms of cell death.[1] The level of DAAO can vary between cell lines, influencing their susceptibility. It is also possible that the this compound reagent contains some L-Homocysteine contamination, which is known to be cytotoxic.[1]

Q4: How can I minimize the off-target effects of this compound?

A4: To minimize off-target effects, consider the following strategies:

  • Use a DAAO inhibitor: Co-treatment with a DAAO inhibitor, such as sodium benzoate (B1203000) or risperidone, can reduce the conversion of this compound to H₂O₂.[2]

  • Include an antioxidant: Supplementing your culture medium with antioxidants like N-acetylcysteine (NAC) or catalase can help neutralize the H₂O₂ produced.

  • Use a lower concentration of this compound: Perform a dose-response curve to determine the optimal concentration for your experiment that minimizes cytotoxicity.

  • Confirm the purity of your this compound: Ensure your reagent is free from L-Homocysteine contamination.

  • Choose a cell line with low DAAO activity: If possible, screen different cell lines for their DAAO expression and activity.

Q5: What are the expected cytotoxic concentration ranges for Homocysteine isomers?

A5: The cytotoxic concentrations can vary significantly depending on the cell type and experimental conditions. However, based on available literature for DL-Homocysteine and the understanding that the L-isomer is the primary toxic component, we can provide a general reference. Direct comparative data for this compound is limited.

Data Presentation: Quantitative Analysis of Homocysteine Cytotoxicity

The following tables summarize quantitative data from studies on the effects of Homocysteine on cell viability. Note that most studies use the DL-racemic mixture or the L-isomer. The effects of this compound are primarily attributed to the byproducts of its enzymatic degradation by DAAO.

Table 1: Effects of DL-Homocysteine on Cell Viability

Cell LineConcentrationIncubation TimeObserved EffectCitation
SH-SY5Y Neuroblastoma20-80 µM5 daysTime and concentration-dependent reduction in cell viability. 80 µM caused 80% cell death.[7]
Neural Stem Cells30-1000 µMNot specifiedInhibited cell proliferation and increased cell injury.[4][6]
H9c2 Cardiomyoblasts0.1 mMNot specifiedNo effect on single-annexin-V-positivity.[8]
H9c2 Cardiomyoblasts1.1 mMNot specifiedSignificant increase in single-annexin-V-positive cells.[8]

Table 2: Effects of L-Homocysteine on Neuronal Apoptosis

Cell TypeConcentrationIncubation TimeObserved Effect (% Apoptotic Nuclei)Citation
Rat Hippocampal Neurons0.5 µM4-6 daysDelayed apoptosis.[9]
Rat Hippocampal Neurons250 µM28 hoursNearly all neurons underwent apoptosis.[9]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

  • Possible Cause: Inconsistent this compound solution stability, uneven cell plating, or variable cell health.

  • Troubleshooting Steps:

    • Solution Stability: Prepare this compound solutions fresh for each experiment.

    • Cell Plating: Ensure a homogenous cell suspension before plating. After plating, gently rock the plate to ensure even distribution.

    • Cell Health: Use cells from a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment.

Issue 2: Unexpected Increase in Reactive Oxygen Species (ROS)

  • Possible Cause: D-Amino Acid Oxidase (DAAO) in your cells is metabolizing this compound and producing hydrogen peroxide (H₂O₂).

  • Troubleshooting Steps:

    • Measure DAAO Activity: Use a DAAO activity assay to determine if your cell line has significant DAAO activity.

    • Inhibit DAAO: Co-treat with a DAAO inhibitor (e.g., sodium benzoate).

    • Scavenge ROS: Add an antioxidant like N-acetylcysteine (NAC) or catalase to the culture medium.

    • Measure Intracellular ROS: Use a fluorescent probe like DCFH-DA to quantify the increase in ROS.

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Variations in cell culture conditions, such as media composition or serum batches.

  • Troubleshooting Steps:

    • Standardize Media: Use the same batch of media and serum for a set of experiments. Be aware that some media components can interact with amino acids.[3][10]

    • Control for Serum Effects: Serum contains various amino acids and other components that can influence the outcome. Consider using dialyzed serum to reduce the concentration of competing unlabeled amino acids.[11]

    • Monitor pH: The metabolism of amino acids can alter the pH of the culture medium. Ensure your buffering system is adequate.[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare fresh solutions of this compound at various concentrations in your cell culture medium. Remove the old medium and add 100 µL of the treatment medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Measurement: Gently mix and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Plating and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay protocol. Include a positive control (e.g., treated with H₂O₂) and a negative control.

  • Labeling: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells three times with warm PBS.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[4][12][13]

Mandatory Visualization

Diagram 1: this compound Metabolism and Potential Off-Target Effects

D_Homocysteine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound D-Homocysteine_in This compound This compound->D-Homocysteine_in Uptake DAAO D-Amino Acid Oxidase (DAAO) D-Homocysteine_in->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 alpha-keto_acid α-keto acid DAAO->alpha-keto_acid Ammonia Ammonia DAAO->Ammonia Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Metabolism of this compound by D-Amino Acid Oxidase (DAAO) leading to the production of hydrogen peroxide and subsequent oxidative stress and apoptosis.

Diagram 2: General Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Start Start Experiment Cell_Culture Seed Cells in Multi-well Plate Start->Cell_Culture Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability Assay (e.g., MTT, LDH) Assay->Viability ROS ROS Detection Assay (e.g., DCFH-DA) Assay->ROS Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ROS->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End H2O2_Signaling cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes H2O2 H₂O₂ MAPK MAPK Pathways (ERK, JNK, p38) H2O2->MAPK PI3K_Akt PI3K/Akt Pathway H2O2->PI3K_Akt NF_kB NF-κB Pathway H2O2->NF_kB Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest PI3K_Akt->Apoptosis Antioxidant_Response Antioxidant Response PI3K_Akt->Antioxidant_Response NF_kB->Apoptosis Inflammation Inflammation NF_kB->Inflammation

References

Technical Support Center: D-Homocysteine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Homocysteine sample preparation and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during mass spectrometry-based quantification of total homocysteine (tHcy).

Frequently Asked Questions (FAQs)

Q1: Why is sample preparation critical for homocysteine analysis?

A1: In biological matrices like plasma or serum, only a small fraction (about 1-2%) of homocysteine exists in its free, reduced form.[1][2] The majority is oxidized, forming disulfide bonds with itself to create homocystine, or with other thiols like cysteine, or is bound to proteins.[1][2] To accurately quantify total homocysteine (tHcy), a reduction step is mandatory to cleave these disulfide bonds and convert all forms into free homocysteine for detection by mass spectrometry.[1][2][3]

Q2: What is the best anticoagulant for blood collection for homocysteine testing?

A2: EDTA is a commonly used and acceptable anticoagulant for homocysteine analysis.[4][5] Lithium heparin is also an acceptable alternative.[5][6] It is crucial to ensure the collection tube is at least half full, as smaller volumes can lead to a negative bias in results.[4][5]

Q3: How should I handle and store blood samples immediately after collection?

A3: Proper post-collection handling is critical to prevent falsely elevated homocysteine levels. Homocysteine is released from red blood cells, increasing the concentration in the sample by approximately 1 µmol/L per hour at room temperature.[5] To mitigate this, place the blood collection tubes on ice immediately after drawing the sample.[4][7] The plasma or serum should be separated from the cells by centrifugation within one hour of collection if possible.[5] If immediate centrifugation is not possible, storing the whole blood sample on ice can maintain stability for up to 6 hours.[4][7]

Q4: What are the recommended storage conditions for separated plasma or serum?

A4: Once separated, plasma or serum samples are relatively stable. For short-term storage, refrigeration at 2-8°C is adequate for up to 10-14 days.[5][6] For long-term storage, samples should be frozen at -80°C, where they can be stable for months.[8] It is advisable to avoid multiple freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Homocysteine Signal Incomplete Reduction: The reducing agent (e.g., DTT, TCEP) was not added, was insufficient, or the incubation time was too short.Ensure the correct concentration of the reducing agent is used and that the incubation is carried out for the specified time (e.g., 30 minutes at room temperature for DTT).[9]
Sample Degradation: Improper sample handling (e.g., prolonged storage at room temperature before separation) can lead to variable results.Follow strict sample collection and handling protocols. Place tubes on ice immediately and separate plasma/serum within the recommended timeframe.[5][7]
Instrumental Issues: The mass spectrometer may be out of tune, or there could be an issue with the ion source or detector.Perform a system check, tune, and calibrate the mass spectrometer according to the manufacturer's guidelines.[10] Check for leaks in the system.[11]
High Variability Between Replicates Inconsistent Sample Preparation: Pipetting errors or inconsistent incubation times during the reduction or protein precipitation steps.Use calibrated pipettes and ensure consistent timing for each step of the sample preparation protocol for all samples.
Matrix Effects: Ion suppression or enhancement from other components in the plasma/serum can affect signal intensity.[12]Use a stable isotope-labeled internal standard (e.g., d4-homocysteine or d8-homocystine) to compensate for matrix effects.[1][13] Ensure efficient protein precipitation.
Carryover: Residual sample from a previous injection is interfering with the current analysis.Optimize the LC gradient and wash steps between injections to minimize carryover.[9]
Peak Tailing or Broad Peaks Chromatography Issues: The analytical column may be degraded, or the mobile phase composition may be suboptimal.Equilibrate the column properly before injection.[14] Check the mobile phase pH and composition.[15] If the problem persists, replace the analytical column.
Contamination: Buildup of contaminants on the column or in the ion source.Clean the ion source. Use a guard column to protect the analytical column.[16]
Unexpected Peaks in Chromatogram Interfering Substances: Certain drugs (e.g., methotrexate) or endogenous compounds (e.g., cystathionine) can interfere with the assay.[5]Review the patient's medication history. If interference is suspected, chromatographic separation should be optimized to resolve the interfering peak from the analyte peak.
Derivatization Artifacts: If a derivatization step is used, byproducts of the reaction can appear as extra peaks.[17]Optimize the derivatization reaction conditions (reagent concentration, pH, temperature) to minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Sample Preparation using Dithiothreitol (DTT) Reduction

This protocol is a common method for preparing plasma or serum samples for total homocysteine analysis.

  • Sample Aliquoting: Pipette 100 µL of plasma/serum into a microcentrifuge tube.[9]

  • Internal Standard Spiking: Add 5 µL of the internal standard solution (e.g., DL-homocysteine-d4).[9]

  • Reduction Step: Add 20 µL of 0.5M DTT solution to the sample. Vortex for 10 seconds.[9]

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark to reduce all disulfide bonds.[9]

  • Protein Precipitation: Add 300 µL of methanol (B129727) to precipitate proteins. Vortex for another 10 seconds.[9]

  • Centrifugation: Centrifuge the tubes at 4,000 rpm for 10 minutes.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Protocol 2: Sample Preparation using Tris-(2-carboxyethyl) phosphine (B1218219) (TCEP) Reduction

TCEP is another effective reducing agent that can be used as an alternative to DTT.

  • Sample Aliquoting: Pipette 20 µL of human serum, calibrators, or quality controls into a microcentrifuge tube.[8]

  • Reagent Addition: Add the internal standard (e.g., HCY-d4) and TCEP as the reducing agent.[8]

  • Protein Precipitation: Precipitate proteins using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Dilution and Transfer: Dilute the resulting supernatant and inject it into the LC-MS/MS system.[8]

Quantitative Data Summary

Table 1: Sample Stability

Condition Analyte Matrix Stability Change in Concentration
Room TemperatureTotal HomocysteineEDTA Whole BloodUnstableIncreases by ~0.7-1.0 µmol/L per hour.[5][7]
On IceTotal HomocysteineEDTA Whole BloodStable for at least 3-6 hours.[4][7]No significant change.[7]
Refrigerated (2-8°C)Total HomocysteineSeparated Serum/PlasmaStable for up to 14 days.[6]-
Frozen (-80°C)Total HomocysteineSeparated Serum/PlasmaStable for at least 27 days.[8]-

Table 2: Method Precision

Method Mean Concentration Intra-assay CV (%) Inter-assay CV (%)
LC-MS/MS3.9, 22.7, 52.8 µM2.9 - 5.93.6 - 5.3
LC-MS/MS14.6 µM<25
LC-MS/MS37.7 µM<28

CV: Coefficient of Variation

Visualized Workflows

D_Homocysteine_Workflow General Workflow for Total Homocysteine Analysis by LC-MS/MS cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Blood Collection (EDTA or Heparin tube) Ice 2. Place on Ice Immediately Collect->Ice Centrifuge 3. Centrifuge within 1-6 hours Ice->Centrifuge Separate 4. Separate Plasma/Serum Centrifuge->Separate Store 5. Store at 2-8°C (short-term) or -80°C (long-term) Separate->Store Aliquot 6. Aliquot Plasma/Serum Store->Aliquot Add_IS 7. Add Internal Standard (e.g., d4-Hcy) Aliquot->Add_IS Reduce 8. Add Reducing Agent (e.g., DTT or TCEP) Add_IS->Reduce Incubate 9. Incubate Reduce->Incubate Precipitate 10. Protein Precipitation (e.g., Methanol) Incubate->Precipitate Centrifuge2 11. Centrifuge Precipitate->Centrifuge2 Transfer 12. Transfer Supernatant Centrifuge2->Transfer Inject 13. Inject into LC-MS/MS Transfer->Inject Separate_LC 14. Chromatographic Separation Inject->Separate_LC Detect_MS 15. Mass Spectrometric Detection (MRM Mode) Separate_LC->Detect_MS Quantify 16. Data Quantification Detect_MS->Quantify

Caption: Workflow for tHcy sample preparation and analysis.

Troubleshooting_Logic Troubleshooting Logic for Low Signal Intensity Start Problem: Low or No Signal Check_Reduction Was the reduction step performed correctly? Start->Check_Reduction Check_IS Is the Internal Standard signal visible? Check_Reduction->Check_IS Yes Solution_Reduction Solution: Verify reducing agent concentration and incubation time. Check_Reduction->Solution_Reduction No Check_Sample_Handling Was the sample handled and stored properly? Check_IS->Check_Sample_Handling Yes Check_Instrument Is the MS instrument tuned and calibrated? Check_IS->Check_Instrument No Check_Sample_Handling->Check_Instrument Yes Solution_Sample_Handling Solution: Review collection/storage procedures. Use new aliquot. Check_Sample_Handling->Solution_Sample_Handling No Solution_Instrument Solution: Perform instrument tuning, calibration, and check for leaks. Check_Instrument->Solution_Instrument No Complex_Issue Investigate Matrix Effects or Sample Degradation Check_Instrument->Complex_Issue Yes

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: D-Homocysteine Immunoassay Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer on the Measurement of D-Homocysteine by Immunoassay

Currently, the vast majority of commercially available immunoassays for homocysteine are designed to measure total L-homocysteine or total homocysteine (the sum of all forms, which is predominantly L-homocysteine in biological samples). Specific immunoassays for the quantitative measurement of this compound are not widely available, and literature on the topic is scarce.

The information provided in this technical support center is based on the established principles of immunoassays for total homocysteine. Researchers specifically interested in quantifying this compound should exercise caution and critically evaluate the cross-reactivity of their assay's antibody with D- and L-homocysteine. It is highly recommended to validate the specificity of the antibody and calibrators for this compound before proceeding with experimental measurements.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a competitive immunoassay for homocysteine?

A1: In a typical competitive enzyme-linked immunosorbent assay (ELISA) for homocysteine, a known amount of labeled homocysteine (e.g., conjugated to an enzyme like HRP) competes with the homocysteine in your sample for a limited number of binding sites on a specific anti-homocysteine antibody that is coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled homocysteine to produce a colored product. The intensity of the color is inversely proportional to the concentration of homocysteine in the sample.[1][2]

Q2: How should I prepare my samples for a this compound immunoassay?

A2: Proper sample preparation is crucial for accurate results. Here are some general guidelines based on total homocysteine assays:

  • Sample Types: Serum, plasma (EDTA or heparin), cell culture supernatants, and tissue homogenates can be used.[1][2]

  • Collection: For blood samples, it is important to separate the plasma or serum from the cells promptly to prevent the release of homocysteine from red blood cells.[3]

  • Reduction of Disulfides: Total homocysteine measurement requires the reduction of oxidized homocysteine and homocysteine bound to proteins. This is typically achieved by treating the sample with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4]

  • Storage: Samples should be assayed immediately or stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[5][6]

Q3: What are the critical aspects of calibrating a this compound immunoassay?

A3: Accurate calibration is fundamental for obtaining reliable quantitative data. Key considerations include:

  • Calibrator Specificity: For this compound measurement, it is essential to use this compound as the standard for the calibration curve. Using DL-homocysteine or L-homocysteine calibrators will lead to inaccurate quantification of the D-isomer.[7]

  • Calibration Curve: A standard curve should be generated for each assay run using a series of known concentrations of the this compound standard. A typical range might be from 0 to 50 µmol/L.[4][7] The curve is plotted as the signal (e.g., absorbance) versus the concentration of the standard.

  • Quality Controls: Include at least two levels of quality control samples (low and high concentrations) in each assay run to monitor the validity of the calibration and the overall assay performance.[3][4]

Q4: What are common substances that can interfere with a homocysteine immunoassay?

A4: Several substances can interfere with homocysteine immunoassays, leading to inaccurate results. These include:

  • Structurally similar molecules: Cysteine and glutathione (B108866) are structurally similar to homocysteine and can cross-react with the antibody, potentially leading to overestimated results.[8]

  • Hemolysis: Hemolyzed samples can give falsely low results in some assays.[9]

  • Lipemia and Icterus: While many modern assays have minimized these interferences, highly lipemic or icteric (high bilirubin) samples can still affect the results.[9]

  • Drugs: Certain medications can affect homocysteine metabolism and, consequently, its measured levels. These include methotrexate, carbamazepine, phenytoin, and nitrous oxide.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal Insufficient washingIncrease the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step.
Non-specific binding of antibodiesIncrease the concentration of the blocking agent or the blocking incubation time.
Contaminated reagents or bufferPrepare fresh reagents and buffers. Use high-purity water.
Low Signal or No Signal Inactive enzyme conjugateEnsure the enzyme conjugate is stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Incorrect wavelength readingCheck the filter or wavelength setting on the microplate reader.
Problems with the substrateEnsure the substrate is stored correctly (often protected from light) and has not expired.
Poor Precision (High CV%) Pipetting errorsUse calibrated pipettes and ensure proper pipetting technique.
Inconsistent incubation times or temperaturesEnsure all wells are incubated for the same duration and at the specified temperature.
Incomplete mixing of reagentsGently mix the plate after adding reagents.
Inaccurate Results Improper calibration curvePrepare fresh standards and ensure the correct standard (this compound) is used. Check for errors in dilution calculations.
Sample matrix effectsDilute the sample in the assay buffer to minimize matrix interference.
Cross-reactivity of the antibodyVerify the specificity of the antibody for this compound. Consider performing a spike and recovery experiment to assess accuracy.[8]

Quantitative Data Summary

Table 1: Performance Characteristics of Homocysteine Immunoassays

ParameterFluorescence Polarization Immunoassay (FPIA)Chemiluminescent Microparticle Immunoassay (CMIA)Enzyme Immunoassay (EIA)
Linearity Range 0.24 to 50 µmol/L[9]0.0 - 50.0 μmol/L[4]Varies by kit
Intra-assay CV <5%[9]1.8 to 8.0%[8]<10%[10]
Inter-assay CV <5%[9]1.8 to 6.4%[8]<15%[10]
Recovery 99.3% ± 1.5%[9]97.1 to 99.9%[8]85%-115%[10]

Note: These values are for total homocysteine assays and may not be representative of a this compound specific assay.

Table 2: Common Interferences in Homocysteine Assays

Interfering SubstanceEffectNotes
Cysteine Potential for falsely elevated resultsDue to structural similarity and high physiological concentrations, cross-reactivity is a concern.[8]
Glutathione Potential for falsely elevated resultsAnother thiol-containing molecule that can cross-react with some antibodies.[8]
Hemolysis Falsely low resultsCan be a significant issue in some immunoassay formats.[9]
S-adenosyl-methionine Falsely elevated levelsCan interfere in assays that convert homocysteine to S-adenosyl-homocysteine (SAH).[4]

Experimental Protocols

Protocol: General Competitive ELISA for Total Homocysteine

This protocol provides a general workflow for a competitive ELISA. For a this compound specific assay, ensure the use of this compound standards and an antibody validated for this compound specificity.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards (using this compound for a specific assay), and samples according to the kit manufacturer's instructions.

  • Sample Pre-treatment (Reduction):

    • To a 100 µL plasma sample, add 10 µL of a reducing agent solution (e.g., 100 mM DTT).

    • Incubate at room temperature for 30 minutes to reduce disulfide bonds.

  • Assay Procedure:

    • Add 50 µL of the pre-treated sample or standard to the appropriate wells of the anti-homocysteine antibody-coated microplate.

    • Add 50 µL of HRP-conjugated homocysteine to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of homocysteine in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_Immunoassay_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding Antibody Anti-Homocysteine Antibody Bound_Sample Antibody-Sample Complex Antibody->Bound_Sample Bound_Labeled Antibody-Labeled Complex Antibody->Bound_Labeled Sample_HC This compound (Sample) Sample_HC->Antibody Competes Labeled_HC Labeled Homocysteine (Conjugate) Labeled_HC->Antibody Competes

Caption: Principle of a competitive immunoassay for this compound.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep reduction Reduce Samples with DTT prep->reduction add_sample Add Samples/Standards to Coated Plate reduction->add_sample add_conjugate Add HRP-Conjugated Homocysteine add_sample->add_conjugate incubate1 Incubate (e.g., 60 min, 37°C) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (e.g., 15 min, RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data (Standard Curve) read->analyze end End analyze->end

Caption: General experimental workflow for a competitive ELISA.

References

Technical Support Center: Refinement of Protocols for Studying Protein Homocysteinylation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the term "D-homocysteinylation" is used, the scientific literature predominantly refers to the modification of proteins by homocysteine as N-homocysteinylation (covalent attachment to the ε-amino group of lysine (B10760008) residues via an amide bond) or S-homocysteinylation (formation of a disulfide bond with cysteine residues). This guide will use the more common scientific terms, N- and S-homocysteinylation, to ensure alignment with established research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of homocysteinylated proteins.

Western Blotting for N-Homocysteinylated Proteins
Problem Possible Cause(s) Recommended Solution(s)
No or Weak Signal Low Abundance of N-homocysteinylated Protein: This is a common challenge as N-homocysteinylation can be a low-stoichiometry modification.- Increase the amount of protein loaded onto the gel. - Use a biotinylated aldehyde followed by a streptavidin-HRP conjugate for signal amplification. - Consider an affinity enrichment step for N-homocysteinylated proteins or peptides prior to Western blotting.
Inefficient Antibody Binding: The primary antibody may not be optimal, or the blocking buffer could be masking the epitope.- Optimize the primary antibody concentration by testing a range of dilutions. - Try a different blocking buffer. For example, if using non-fat milk, switch to bovine serum albumin (BSA), as milk contains phosphoproteins that can interfere with the detection of some modifications.
Poor Transfer: The transfer of high or low molecular weight proteins might be inefficient.- For larger proteins (>80 kDa), consider adding 0.1% SDS to the transfer buffer to improve transfer efficiency. - For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent "blow-through".
High Background Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.- Increase the number and/or duration of the washing steps. - Increase the detergent concentration (e.g., Tween-20) in the wash buffer. - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Inadequate Blocking: The blocking agent may not be effectively preventing non-specific binding.- Increase the blocking time (e.g., overnight at 4°C). - Test different blocking agents (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers).
Multiple Bands or Smears Protein Degradation: The protein sample may have been degraded during preparation.- Add protease inhibitors to your lysis buffer and keep samples on ice at all times.
Antibody Cross-reactivity: The antibody may be recognizing other proteins with similar epitopes.- Use a more specific antibody, if available. - Perform a literature search to see if the antibody is known to have off-target effects.
Sample Overload: Loading too much protein can lead to smearing.- Reduce the amount of protein loaded per lane. 30 µg of total protein is a good starting point for many samples.
Mass Spectrometry for S- and N-Homocysteinylated Proteins
Problem Possible Cause(s) Recommended Solution(s)
Difficulty Identifying Homocysteinylated Peptides Low Abundance of the Modification: The modified peptides may be present at very low levels, making them difficult to detect.- Implement an enrichment strategy for homocysteinylated peptides prior to MS analysis. This can be achieved using affinity resins that specifically capture the modified peptides.
Neutral Loss During Fragmentation: N-homocysteinylated peptides can exhibit a characteristic neutral loss in MS/MS spectra, which can sometimes dominate the spectrum and lead to poor fragmentation efficiency.- Use alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) which may provide more complete fragmentation and better identification.
Inaccurate Quantification Ion Suppression Effects: The presence of other highly abundant peptides in the sample can suppress the ionization of the target homocysteinylated peptides.- Use stable isotope-labeled internal standards for the specific peptides of interest to normalize for variations in ionization efficiency. - Employ matrix-matched standards to compensate for ion suppression in complex samples like plasma.
Sample Preparation Variability: Inconsistent reduction and alkylation can lead to variability in quantification.- Ensure complete reduction of disulfide bonds by using a sufficient concentration and incubation time with a reducing agent like DTT or TCEP. - Optimize the alkylation step to prevent re-oxidation and ensure consistent modification of free thiols.
Ambiguous Identification of Modification Site Isomeric Modifications: Other modifications with a similar mass shift can be mistaken for homocysteinylation.- Perform high-resolution mass spectrometry to obtain accurate mass measurements and reduce ambiguity. - Use control experiments, such as treating the sample with a reducing agent like DTT, to confirm the presence of a disulfide-linked modification (for S-homocysteinylation).

Frequently Asked Questions (FAQs)

Q1: What is the difference between S-homocysteinylation and N-homocysteinylation?

A1: S-homocysteinylation is the formation of a mixed disulfide bond between the thiol group of a cysteine residue in a protein and a molecule of homocysteine. N-homocysteinylation is the formation of a stable amide bond between the ε-amino group of a lysine residue and the carboxyl group of homocysteine thiolactone, a reactive metabolite of homocysteine.

Q2: What is the biological significance of protein homocysteinylation?

A2: Protein homocysteinylation can alter the structure and function of proteins. This modification has been implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases. Homocysteinylated proteins can lose their biological activity and gain cytotoxic properties.

Q3: How can I prepare N-homocysteinylated proteins in vitro for use as a positive control?

A3: You can prepare N-homocysteinylated proteins by incubating the purified protein with homocysteine thiolactone (HTL) at a slightly alkaline pH (e.g., pH 7.4-8.0) overnight at 37°C. The modified protein can then be dialyzed to remove unreacted HTL.

Q4: What are the main challenges in studying protein homocysteinylation?

A4: The main challenges include the low abundance of this modification, its heterogeneity (multiple potential sites on a single protein), and the potential for sample preparation artifacts. Distinguishing between S- and N-homocysteinylation and identifying the specific sites of modification also requires specialized techniques.

Q5: Are there specific signaling pathways known to be affected by protein homocysteinylation?

A5: Yes, studies have shown that homocysteinylated proteins can activate specific signaling pathways. For example, homocysteinylated albumin has been shown to induce the phosphorylation of Erk and Akt in neutrophils. Hyperhomocysteinemia can also lead to changes in gene expression related to chromatin organization, lipid metabolism, and blood coagulation.

Experimental Protocols

Protocol 1: Detection of N-Homocysteinylation by Western Blotting with Chemiluminescence

This protocol is adapted from a method for detecting N-homocysteinylation in biological samples using a biotinylated aldehyde tag.

Materials:

  • Protein samples (e.g., cell lysates, plasma)

  • Biotinylated aldehyde

  • Citric acid buffer (50 mM, pH 3) containing 2 mM TCEP

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Labeling of N-homocysteinylated proteins:

    • Incubate your protein sample (e.g., 93 µM hemoglobin) with 250 µM biotinylated aldehyde in 50 mM citric acid buffer (pH 3) with 2 mM TCEP.

    • Incubate in the dark at 25°C for 8 hours.

  • SDS-PAGE and Western Blotting:

    • Mix 10 µL of the labeled sample with 10 µL of 2x SDS loading buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at 150 volts.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a suitable dilution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Detect the signal using a western blot imaging system.

Protocol 2: Identification of N-Homocysteinylation Sites in Plasma Proteins by Mass Spectrometry

This protocol provides a workflow for identifying N-homocysteinylation sites in plasma proteins like albumin and fibrinogen.

Materials:

  • Human plasma

  • Reagents for protein reduction (DTT) and alkylation (iodoacetamide - IAA)

  • Trypsin

  • C4 ZipTips for protein cleanup

  • LC-MS/MS system

Procedure:

  • Sample Preparation (for Albumin):

    • Dilute human plasma 1:10 with deionized water.

    • Take 10 µL of diluted plasma and add 2 µL of 0.1 M DTT and 23 µL of 50 mM ammonium (B1175870) bicarbonate.

    • Incubate at 95°C for 5 minutes for reduction.

    • Add 8 µL of 1 M IAA and incubate for 30 minutes at 37°C in the dark for alkylation.

  • Tryptic Digestion:

    • Add 2 µL of 0.2 µg/µL trypsin to each sample and incubate at 37°C overnight.

  • Peptide Cleanup (Optional but Recommended):

    • Use C4 ZipTips to desalt and concentrate the peptides according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the tryptic peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database (e.g., Swissprot) using a search engine like Mascot.

    • Define a variable modification for N-homocysteinylation on lysine residues (mass shift of +117.032 Da for the homocysteine thiolactone modification, or a different mass if a derivatization agent is used).

Quantitative Data Summary

Table 1: Extent of N-Homocysteinylation in Different Hemoglobin Samples

Protein SourcePercentage of N-HomocysteinylationReference
Human Hemoglobin1.4%
Rat Hemoglobin8.2%

Visualizations

Signaling Pathway

Homocysteinylation_Signaling Hcy_Alb Homocysteinylated Albumin Neutrophil Neutrophil Hcy_Alb->Neutrophil Binds to Erk Erk Neutrophil->Erk Akt Akt Neutrophil->Akt pErk p-Erk Erk->pErk Phosphorylation Cellular_Response Cellular Response (e.g., NETosis) pErk->Cellular_Response pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Cellular_Response

Caption: Signaling induced by homocysteinylated albumin in neutrophils.

Experimental Workflow

Western_Blot_Workflow Start Protein Sample (e.g., Cell Lysate) Labeling Labeling with Biotinylated Aldehyde Start->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Strep_HRP Incubation with Streptavidin-HRP Blocking->Strep_HRP Detection Chemiluminescent Detection Strep_HRP->Detection End Signal Analysis Detection->End

Caption: Workflow for detecting N-homocysteinylated proteins by Western blot.

Validation & Comparative

A Comparative Analysis of the Neurotoxic Effects of D-Homocysteine versus L-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of D-Homocysteine and L-Homocysteine, isomers of the sulfur-containing amino acid. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for a variety of neurodegenerative diseases. A nuanced understanding of the specific neurotoxic contributions of each isomer is critical for the development of targeted therapeutic interventions. This document synthesizes experimental data to delineate their respective impacts on neuronal viability and function, details the methodologies of key experimental assays, and illustrates the implicated signaling pathways.

While direct comparative studies evaluating the neurotoxic potency of this compound versus L-Homocysteine under identical experimental conditions are limited, the existing body of research overwhelmingly points to the L-isomer as the primary bioactive and neurotoxic agent.[1] The D-isomer is largely considered to be biologically inert.[1] Therefore, the neurotoxic effects observed with the DL-racemic mixture are predominantly attributed to the activity of L-Homocysteine.[1] The primary mechanisms of L-homocysteine-induced neurotoxicity involve excitotoxicity, oxidative stress, DNA damage, and apoptosis.[2]

Quantitative Analysis of Neurotoxic Effects

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of L-Homocysteine and its racemic mixture, DL-Homocysteine.

Table 1: In Vitro Neurotoxicity of Homocysteine

NeurotoxinCell TypeConcentrationExposure Duration% Decrease in ViabilityCitation
DL-HomocysteineRat primary mesencephalic culture0-5 mMNot SpecifiedDose-dependent decrease[3]
DL-HomocysteineNeuronal-like differentiated SH-SY5Y cells~20 µM5 days35%
DL-HomocysteineCerebrocortical culturesAs low as 10 µM (in the presence of ≥50 µM glycine)6 daysDose-dependent neurotoxicity[4]
L-HomocysteineHippocampal neurons250 µM24 hoursSignificant apoptosis[5]

Table 2: Effects of Homocysteine on Oxidative Stress

NeurotoxinModelMarkerObservationCitation
L-HomocysteineMice hippocampal slicesReactive Oxygen Species (ROS)Increased generation at 30 µM and 100 µM[6][7]
L-HomocysteineMice hippocampal slicesN-tyrosine (protein oxidation)Increased at 30 µM and 100 µM[6][7]
DL-HomocysteineN27 cellsReactive Oxygen Species (ROS)Increased production[3]
DL-HomocysteineNeuronal-like differentiated SH-SY5Y cellsReactive Oxygen Species (ROS)Four-fold increase at ~20 µM after 5 days[8]

Table 3: In Vivo Effects of Homocysteine on Dopaminergic System

NeurotoxinAnimal ModelDose and RouteDuration% Decrease in Striatal DopamineCitation
DL-HomocysteineMice250 mg/kg i.p.60 days~21%[3]

Key Signaling Pathways in L-Homocysteine Neurotoxicity

L-Homocysteine-induced neurotoxicity is a multifaceted process primarily driven by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and a cascade of downstream detrimental effects.

NMDA Receptor-Mediated Excitotoxicity

L-Homocysteine acts as an agonist at the glutamate-binding site of the NMDA receptor.[1] This binding, particularly in the presence of the co-agonist glycine, leads to a prolonged influx of Ca2+ into the neuron.[9][10] This excessive intracellular calcium concentration triggers a cascade of neurotoxic events, including the activation of proteases and kinases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1]

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Hcy L-Homocysteine NMDA_R NMDA Receptor L-Hcy->NMDA_R Agonist Glycine Glycine Glycine->NMDA_R Co-agonist Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Neurotoxic_Cascade Downstream Neurotoxic Cascade (Protease activation, Mitochondrial dysfunction, ROS generation) Ca_influx->Neurotoxic_Cascade Triggers Apoptosis_Pathway L_Hcy L-Homocysteine NMDA_R_Activation NMDA Receptor Activation L_Hcy->NMDA_R_Activation Ca_Overload Ca²⁺ Overload NMDA_R_Activation->Ca_Overload Mito_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mito_Dysfunction ROS_Production ROS Production Mito_Dysfunction->ROS_Production Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis Experimental_Workflow cluster_assays Neurotoxicity Assays Start Start: Prepare Neuronal Cultures Treatment Treat with D-Hcy, L-Hcy, or DL-Hcy Start->Treatment Viability Cell Viability Assay (e.g., LDH) Treatment->Viability ROS ROS Measurement (e.g., H2DCFDA) Treatment->ROS Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Data_Analysis Data Analysis and Comparison Viability->Data_Analysis ROS->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

D-Homocysteine as a Biomarker for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable, accessible, and cost-effective biomarkers for neurodegenerative diseases is a paramount challenge in modern medicine. Early and accurate diagnosis is critical for patient management and the development of effective therapeutic interventions. While established biomarkers such as amyloid-beta (Aβ) and tau for Alzheimer's disease (AD), and α-synuclein for Parkinson's disease (PD), have proven utility, they often require invasive cerebrospinal fluid (CSF) sampling or expensive imaging techniques. This has spurred the investigation of alternative, blood-based biomarkers. Among these, D-homocysteine (hereafter referred to as homocysteine or Hcy) has emerged as a significant candidate. This guide provides a comprehensive comparison of homocysteine with established biomarkers for neurodegenerative diseases, supported by experimental data and detailed methodologies.

Homocysteine and its Link to Neurodegeneration

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia (HHcy), have been identified as an independent risk factor for several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1][2] HHcy is considered a neurotoxic agent, and its pathological effects are multifaceted, involving oxidative stress, excitotoxicity, inflammation, and apoptosis.[2][3]

Comparative Analysis of Biomarker Performance

While extensive research has established homocysteine as a risk factor, its direct comparative performance as a diagnostic biomarker against the "gold standard" markers is still an area of active investigation. The following tables summarize available quantitative data.

Table 1: this compound as a Biomarker for Alzheimer's Disease

BiomarkerSample TypeKey FindingsQuantitative DataCitation
Homocysteine Plasma/SerumElevated levels are associated with an increased risk of developing AD. A model including one-carbon metabolites improved diagnostic accuracy for cognitive impairment.- An increase of 5 µmol/L in Hcy is associated with a 50% increased risk of dementia.[4]- A plasma level >14 µmol/L nearly doubled the risk of AD.[5]- For MCI diagnosis: AUC = 83.1%, Sensitivity = 84.87%, Specificity = 83.59%.[4][5]
Amyloid-beta 42 (Aβ42) CSFDecreased levels are a core biomarker for AD, reflecting amyloid plaque deposition in the brain.Diagnostic accuracy is high, often with AUC > 0.85-0.90 when combined with tau.[6]
Total Tau (t-tau) CSFIncreased levels indicate neuronal injury and degeneration.High diagnostic accuracy in combination with Aβ42.[6]
Phosphorylated Tau (p-tau) CSFIncreased levels are specific to the hyperphosphorylation of tau and the formation of neurofibrillary tangles in AD.Highly specific for AD, with high diagnostic accuracy. CSF SAH and 5-MTHF were associated with CSF p-tau181.[6][7][6][7]

Table 2: this compound as a Biomarker for Parkinson's Disease

BiomarkerSample TypeKey FindingsQuantitative DataCitation
Homocysteine Plasma/SerumElevated levels are observed in PD patients and are associated with cognitive decline.- PD patients with cognitive impairment had significantly higher Hcy levels (mean difference: 3.11 µmol/L).[8]- ROC analysis for predicting cognitive impairment in PD: AUC data available for combined markers.[9][10]- Serum Hcy >20 µmol/L was associated with an 8.64-fold increased chance of having PD.[11][8][9][10][11]
Alpha-synuclein (α-syn) CSFAltered levels (total and aggregated forms) are a core feature of PD pathology.Variable results across studies, but seed amplification assays show high sensitivity and specificity for detecting pathological α-synuclein.[12]

Signaling Pathways and Experimental Workflows

To understand the role of homocysteine in neurodegeneration and the methods used to validate it as a biomarker, the following diagrams illustrate key signaling pathways and experimental workflows.

cluster_0 Homocysteine-Induced Neurotoxicity Hcy Elevated Homocysteine NMDA NMDA Receptor Hcy->NMDA Agonist aSyn_Agg ↑ α-synuclein Aggregation Hcy->aSyn_Agg Covalent Modification Ca_influx ↑ Ca²⁺ Influx NMDA->Ca_influx Oxidative_Stress Oxidative Stress (↑ ROS) Ca_influx->Oxidative_Stress ERK_MAPK ERK-MAP Kinase Activation Ca_influx->ERK_MAPK Neuronal_Death Neuronal Apoptosis Oxidative_Stress->Neuronal_Death Tau_Phos ↑ Tau Hyperphosphorylation ERK_MAPK->Tau_Phos Tau_Phos->Neuronal_Death aSyn_Agg->Neuronal_Death

Caption: Signaling pathways of homocysteine-induced neurotoxicity.

cluster_1 Biomarker Validation Workflow Patient_Cohort Patient Cohort (AD, PD, Controls) Sample_Collection Blood Sample Collection (Plasma/Serum) Patient_Cohort->Sample_Collection Hcy_Measurement Homocysteine Measurement (HPLC or ELISA) Sample_Collection->Hcy_Measurement Data_Analysis Statistical Analysis (ROC curves, etc.) Hcy_Measurement->Data_Analysis Comparison Comparison with Established Biomarkers (CSF/Imaging) Data_Analysis->Comparison

Caption: General experimental workflow for biomarker validation.

Experimental Protocols

Accurate and reproducible measurement of homocysteine is crucial for its validation as a biomarker. Below are detailed methodologies for two common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Total Homocysteine in Plasma

This method is considered a gold standard for its accuracy and sensitivity.

1. Sample Preparation:

  • Collect venous blood in EDTA-containing tubes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.

  • Store plasma at -20°C or lower until analysis.

2. Reduction of Disulfide Bonds:

3. Protein Precipitation:

  • Add 100 µL of 10% trichloroacetic acid (TCA) containing 1mM EDTA to precipitate proteins.

  • Vortex and then centrifuge at 10,000 x g for 10 minutes.

4. Derivatization:

  • Transfer the supernatant to a new tube.

  • Add a derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), to make the homocysteine fluorescent.

  • The mixture is typically buffered to an alkaline pH (e.g., pH 9.5 with borate (B1201080) buffer) and incubated at 60°C for 60 minutes in the dark.

5. HPLC Analysis:

  • Acidify the sample before injection.

  • Inject the derivatized sample into a reverse-phase HPLC system equipped with a fluorescence detector.

  • The separation is typically achieved using a C18 column with an isocratic mobile phase (e.g., a phosphate (B84403) buffer with acetonitrile).

  • Quantify the homocysteine concentration by comparing the peak area to a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Homocysteine in Serum/Plasma

ELISA offers a high-throughput and less technically demanding alternative to HPLC.

1. Sample Preparation:

  • Collect blood and prepare serum or plasma as described for the HPLC method.

  • Samples may require dilution with the assay buffer provided in the kit.

2. Assay Procedure (based on a competitive ELISA format):

  • Add standards and samples to a microplate pre-coated with a homocysteine antigen.

  • Add a biotinylated anti-homocysteine antibody to each well. During incubation, the antibody will bind to either the homocysteine in the sample or the homocysteine coated on the plate.

  • Wash the plate to remove unbound antibody.

  • Add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated antibody.

  • Wash the plate again to remove unbound conjugate.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of homocysteine in the sample.

  • Calculate the homocysteine concentration based on a standard curve.

Conclusion and Future Directions

The evidence strongly supports elevated homocysteine as a significant, modifiable risk factor for neurodegenerative diseases, particularly Alzheimer's disease.[1][4] Its measurement in blood is relatively simple and cost-effective compared to CSF analysis or neuroimaging. However, as a standalone diagnostic biomarker, its specificity may be limited as hyperhomocysteinemia is associated with other conditions.

The true potential of this compound may lie in its use as part of a biomarker panel. Combining homocysteine levels with other blood-based markers could significantly improve the accuracy of early screening and diagnosis of neurodegenerative diseases. Further head-to-head comparative studies with large, well-characterized patient cohorts are necessary to definitively establish the diagnostic and prognostic utility of this compound in relation to the current gold-standard biomarkers. These studies should focus on establishing clear cutoff values and evaluating its performance in different stages of disease.

References

A Researcher's Guide to Methylation Studies: S-Adenosylmethionine (SAMe) vs. D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular regulation, methylation stands out as a critical epigenetic mechanism, influencing everything from gene expression to protein function. At the heart of this process are key molecules that can initiate or modulate the transfer of a simple methyl group. For researchers in drug development and life sciences, understanding the tools available to study these pathways is paramount. This guide provides an objective comparison between S-adenosylmethionine (SAMe), the universal methyl donor, and D-Homocysteine, an isomer of a key metabolic intermediate, supported by experimental insights and protocols.

At a Glance: Core Functional Differences

The primary distinction between S-adenosylmethionine (SAMe) and this compound lies in their fundamentally different roles within cellular biochemistry. SAMe is the active protagonist in methylation, directly providing the methyl group for enzymatic reactions.[1][2][3] In contrast, the homocysteine molecule, particularly the biologically active L-isomer, acts as a modulator. Elevated levels of L-Homocysteine can disrupt the methylation cycle, leading to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes.[4][5] The D-isomer of homocysteine is largely considered to be biologically inert, making it a useful, albeit often overlooked, control in specific experimental contexts.[6]

FeatureS-adenosylmethionine (SAMe)This compoundL-Homocysteine (for context)
Primary Role Universal Methyl Group Donor[1][2][7]Generally considered biologically inert[6]Precursor to SAH accumulation; inhibitor of methylation at high concentrations[4]
Mechanism Substrate for methyltransferase enzymes[7][8]Does not directly participate in methylationHigh levels reverse the SAH hydrolase reaction, increasing SAH[4]
Effect on Methylation Promotes methylationNegligibleInhibits methylation (Hypomethylation)[4][9][10]
Common Use In vitro & in vivo methyl donor for assays and studies[11][12]Potential use as an inert controlStudied as a model for hyperhomocysteinemia-related pathologies[9]
Metabolic Pathway Methionine Cycle, Transsulfuration, Aminopropylation[1][2]Not a primary metabolite in major pathwaysMethionine Cycle, Transsulfuration Pathway[13][14]

Biochemical Pathways and Regulatory Roles

The interplay between SAMe and homocysteine is best understood through the Methionine Cycle. This fundamental biochemical pathway, present in all eukaryotic cells, is responsible for regenerating the amino acid methionine and producing SAMe.[8][13]

SAMe is synthesized from methionine and ATP.[8] It then donates its activated methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids, a process catalyzed by methyltransferase enzymes.[2][3] Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).[3][15] SAH is subsequently hydrolyzed to homocysteine and adenosine.[15]

This is where the regulatory role of homocysteine becomes critical. Under normal conditions, homocysteine is either remethylated back to methionine to continue the cycle or converted to cysteine via the transsulfuration pathway.[13][14] However, when homocysteine levels rise—a condition known as hyperhomocysteinemia—the hydrolysis of SAH can be reversed, leading to the accumulation of SAH.[4] As a potent product inhibitor of most methyltransferases, elevated SAH effectively shuts down cellular methylation.[4][16]

Methionine_Cycle cluster_cycle The Methionine Cycle cluster_inputs Inputs / Outputs Met Methionine SAMe S-adenosylmethionine (SAMe) Met->SAMe MAT SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (+ Substrate) Sub_Me Methylated Substrate SAMe->Sub_Me SAH->SAMe Inhibition Hcy L-Homocysteine SAH->Hcy SAH Hydrolase (Reversible) Hcy->Met Methionine Synthase Cys Transsulfuration Pathway (Cysteine) Hcy->Cys ATP ATP ATP->SAMe DHcy This compound (Biologically Inert) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Culture 1. Cell Culture (e.g., Endothelial Cells) Control Vehicle Control Culture->Control 2. Treat Cells SAMe_Treat Positive Control (SAMe Supplement) Culture->SAMe_Treat 2. Treat Cells L_Hcy L-Homocysteine Culture->L_Hcy 2. Treat Cells D_Hcy This compound (Inert Control) Culture->D_Hcy 2. Treat Cells Extract 3. DNA/RNA/Protein Extraction Control->Extract SAMe_Treat->Extract L_Hcy->Extract D_Hcy->Extract Methyl_Assay 4. Methylation Quantification (e.g., Global DNA Methylation ELISA) Extract->Methyl_Assay Data 5. Data Analysis & Interpretation Methyl_Assay->Data

References

A Comparative Analysis of D- and L-homocysteine Thiolactone Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of D- and L-homocysteine (B555025) thiolactone, summarizing key experimental findings to assist in research and drug development. Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, is implicated in various pathological conditions. Understanding the differential toxicity of its stereoisomers is crucial for elucidating its mechanisms of action and developing potential therapeutic interventions.

At a Glance: Key Differences and Commonalities

While L-homocysteine is the biologically active precursor for L-homocysteine thiolactone due to the stereoselectivity of methionyl-tRNA synthetase, evidence suggests that once formed, both D- and L-homocysteine thiolactone may exhibit comparable toxicity. The primary mechanisms of HTL-induced toxicity for both isomers involve protein N-homocysteinylation, induction of oxidative stress, and apoptosis.

Quantitative Analysis of Toxic Effects

Direct comparative studies detailing distinct quantitative toxicity values (e.g., IC50, LD50) for D- and L-homocysteine thiolactone are limited in the available scientific literature. However, existing data from studies on the L-isomer and D,L-mixtures, along with a key study on rat embryos, provide valuable insights.

ParameterD-Homocysteine ThiolactoneL-Homocysteine ThiolactoneCell/Animal ModelKey Findings & Citations
Embryotoxicity Embryotoxic at an AUC of 72 mm/hr.[1]Embryotoxic at an AUC of 72 mm/hr.[1]Post-implantation rat embryosBoth stereoisomers demonstrated embryotoxic effects at the same exposure level.[1] L-homocysteine was found to be stereospecifically embryotoxic, while this compound was not.[1]
LD50 (Intravenous) Data not available297 mg/kgC3H miceProvides a measure of acute toxicity for the L-isomer.[2]
LD50 (Intravenous) Data not available389 mg/kgF344 ratsIndicates species-specific differences in acute toxicity of the L-isomer.[2]
Apoptosis Induction Data not available for D-isomer aloneInduces apoptosis in a concentration-dependent manner (50-200 µM).Vascular Endothelial CellsL-HTL was shown to induce apoptosis, while other thiol derivatives tested did not.[3]
Neurotoxicity D,L-mixture induces seizures.[4][[“]]Induces seizures; neurotoxicity is enhanced in the absence of the detoxifying enzyme PON1.[6]RodentsD,L-HTL is neurotoxic, and L-HTL's neurotoxicity is confirmed in vivo.[4][[“]][6]

Mechanisms of Toxicity

The toxicity of homocysteine thiolactone is multifaceted, primarily revolving around three interconnected mechanisms:

  • Protein N-homocysteinylation: Both D- and L-HTL can react with the epsilon-amino group of lysine (B10760008) residues in proteins, a process called N-homocysteinylation.[7] This modification can alter protein structure and function, leading to cellular damage and autoimmune responses.[8][9]

  • Oxidative Stress: HTL induces the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[10]

  • Apoptosis: HTL is a potent inducer of programmed cell death (apoptosis) in various cell types. This can occur through both caspase-dependent and caspase-independent pathways.

Signaling Pathways in Homocysteine Thiolactone-Induced Toxicity

The following diagram illustrates the key signaling pathways implicated in the toxic effects of homocysteine thiolactone.

Homocysteine_Thiolactone_Toxicity_Pathways Signaling Pathways of Homocysteine Thiolactone Toxicity HTL D/L-Homocysteine Thiolactone Protein Cellular Proteins (e.g., enzymes, structural proteins) HTL->Protein N-homocysteinylation ROS Increased Reactive Oxygen Species (ROS) HTL->ROS N_Hcy_Protein N-Homocysteinylated Proteins Protein->N_Hcy_Protein Protein_Dysfunction Protein Dysfunction & Aggregation N_Hcy_Protein->Protein_Dysfunction Autoimmunity Autoimmune Response N_Hcy_Protein->Autoimmunity Cell_Death Cell Death Protein_Dysfunction->Cell_Death Oxidative_Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Oxidative_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Oxidative_Damage->Apoptosis Mitochondria->Apoptosis Caspase_Dep Caspase-Dependent Pathway Apoptosis->Caspase_Dep Caspase_Indep Caspase-Independent Pathway Apoptosis->Caspase_Indep Caspase_Dep->Cell_Death Caspase_Indep->Cell_Death Experimental_Workflow General Experimental Workflow for Toxicity Assessment start Start cell_culture Cell Culture (e.g., Endothelial cells, Neurons) start->cell_culture treatment Treatment with D- or L-Homocysteine Thiolactone (Dose- and Time-response) cell_culture->treatment assays Perform Toxicity Assays treatment->assays viability Cell Viability (MTT, LDH) assays->viability apoptosis Apoptosis (Annexin V, Caspase activity) assays->apoptosis oxidative_stress Oxidative Stress (ROS, Lipid Peroxidation) assays->oxidative_stress protein_mod Protein Modification (Western Blot for N-Hcy-Protein) assays->protein_mod data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis protein_mod->data_analysis conclusion Conclusion on Comparative Toxicity data_analysis->conclusion

References

Cross-Validation of Analytical Methods for D-Homocysteine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analytical Methodologies

The accurate quantification of D-homocysteine, the non-proteinogenic enantiomer of L-homocysteine, is of growing interest in biomedical research due to the distinct biological roles of D-amino acids. This guide provides a comparative overview of different analytical methods for the determination of this compound, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs. While methods for total L-homocysteine are well-established, techniques for chiral separation are essential for specifically quantifying the D-isomer.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, available instrumentation, and desired throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for chiral separation of amino acids.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC with Chiral Stationary Phase (CSP) Direct enantiomeric separation on a chiral column (e.g., Chirobiotic TAG) following an initial separation from other amino acids.[1]Not specified0.05 - 0.50 µg/mL[1]0.17 - 1.67 µg/mL[1]Direct method, avoids derivatization artifacts.May require a two-dimensional HPLC system for complex samples.[1]
HPLC with Chiral Derivatization (Marfey's Reagent) Pre-column derivatization with a chiral reagent (FDAA) to form diastereomers, which are then separated on a standard achiral HPLC column.[1]Not specifiedNot specifiedNot specifiedUtilizes standard HPLC columns, high sensitivity.Indirect method, potential for derivatization-related errors.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization to form volatile compounds, followed by separation on a chiral capillary column (e.g., Chirasil-L-Val) and mass spectrometric detection.[2][3][4]Method dependentMethod dependentMethod dependentHigh resolution and sensitivity, provides structural information.Requires derivatization, potentially complex sample preparation.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the discussed methods.

Method 1: HPLC with Chiral Stationary Phase (Two-Dimensional HPLC)

This method utilizes a two-dimensional HPLC system for the analysis of homocysteine enantiomers in biological fluids like human serum.[1]

1. Sample Preparation:

  • Reduce disulfide bonds in the sample to free the homocysteine. A common reducing agent is dithiothreitol (B142953) (DTT).[5]

  • Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid.[5]

  • Centrifuge the sample to remove precipitated proteins and collect the supernatant.

  • The supernatant is then ready for injection into the HPLC system.

2. HPLC Conditions:

  • First Dimension (Achiral Separation):

    • Column: Purospher RP-18 endcapped (250–4 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: Isocratic or gradient elution suitable for separating homocysteine from other amino acids.

    • Flow Rate: Typical for analytical HPLC (e.g., 1 mL/min).

  • Second Dimension (Chiral Separation):

    • The fraction containing homocysteine from the first dimension is automatically transferred to the second dimension.

    • Column: Chirobiotic TAG (250–4.6 mm, 5 µm).[1]

    • Mobile Phase: Optimized for enantiomeric separation on the specific chiral stationary phase.

    • Detection: Electrochemical detection is a sensitive option for thiols like homocysteine.[1]

Method 2: HPLC with Chiral Derivatization (Marfey's Reagent)

This method involves the creation of diastereomers that can be separated on a standard reversed-phase column.[1]

1. Derivatization:

  • To 100 µL of the sample (or standard solution), add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.[1]

  • Initiate the reaction by adding 40 µL of 1.0 M sodium bicarbonate.[1]

  • Heat the mixture at 40°C for 1 hour.[1]

  • After cooling to room temperature, stop the reaction by adding 20 µL of 2 M HCl.[1]

  • The sample is then degassed and ready for HPLC analysis.[1]

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength suitable for the FDAA derivatives (e.g., 340 nm).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general approach for chiral amino acid analysis that can be adapted for this compound.[2][3][4]

1. Sample Preparation and Derivatization:

  • Reduce the sample as described in the HPLC method to obtain free homocysteine.

  • Perform a two-step derivatization:

    • Esterification: React the carboxyl group with an alcohol (e.g., isopropanol) in an acidic solution.

    • Acylation: React the amino and thiol groups with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) or heptafluorobutyric anhydride) to increase volatility.

  • The derivatized sample is then extracted into an organic solvent (e.g., hexane).[2]

2. GC-MS Conditions:

  • Column: A chiral capillary column, such as Chirasil-L-Val.[2][3]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific fragment ions of the derivatized homocysteine.[2]

Visualizing Workflows and Pathways

To further clarify the analytical process and the biological context of homocysteine, the following diagrams are provided.

G General Experimental Workflow for Chromatographic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Reduction Reduction of Disulfides (e.g., with DTT) Sample->Reduction Deproteinization Protein Precipitation (e.g., with TCA) Reduction->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (if required, e.g., FDAA for HPLC, or for GC-MS) Supernatant->Derivatization Injection Injection into Chromatograph Supernatant->Injection Direct Analysis Derivatization->Injection Separation Chromatographic Separation (Chiral Column or Derivatized Diastereomers) Injection->Separation Detection Detection (e.g., MS, UV, Electrochemical) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result: this compound Concentration Quantification->Result

Caption: General workflow for this compound analysis.

G Simplified Homocysteine Metabolic Pathways cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation reactions) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF B12 Vitamin B12 B12->Homocysteine B6 Vitamin B6 B6->Homocysteine B9 Folate (Vitamin B9) B9->MTHF

Caption: Key metabolic pathways involving homocysteine.

References

A Comparative Analysis of D-Homocysteine and Other NMDA Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of D-Homocysteine on the N-methyl-D-aspartate (NMDA) receptor against other key agonists, including the endogenous neurotransmitter glutamate (B1630785), the synthetic agonist NMDA, and the co-agonists D-serine and glycine (B1666218). This document summarizes quantitative data, presents detailed experimental protocols for assessing agonist activity, and visualizes key pathways and workflows to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Introduction to NMDA Receptor Agonists

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both a primary agonist, such as glutamate, and a co-agonist, like D-serine or glycine.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a critical target for therapeutic development. This compound, a sulfur-containing amino acid, has emerged as a compound of interest due to its complex interactions with the NMDA receptor, exhibiting both agonistic and antagonistic properties that contribute to its neurotoxic potential.

Quantitative Comparison of Agonist Potency and Affinity

The following table summarizes the half-maximal effective concentrations (EC₅₀) and inhibition constants (Kᵢ) for this compound and other NMDA receptor agonists. These values are critical for understanding the potency and binding affinity of each compound. It is important to note that the activity of this compound is highly dependent on the concentration of the co-agonist glycine.

AgonistReceptor SubunitEC₅₀KᵢExperimental Condition/Notes
This compound Native~150 µM (L-isomer)-In the presence of 50 µM glycine. The maximal effect increases with higher glycine concentrations.[2]
Glutamate GluN1/GluN2A2.3 µM[3]-In the presence of 3 µM glycine.[3]
GluN1/GluN2B~2.9 µM[4]-Subunit-dependent variations in potency exist.[4][5]
GluN1/GluN2C~1.7 µM[4]-
GluN1/GluN2D~0.5 µM[4]-
NMDA Native36 µM[6]-In the presence of a saturating co-agonist.[6]
D-Serine GluN1--Potent co-agonist, often more so than glycine.[7] Can be inhibitory at high concentrations by competing with glutamate at the GluN2A subunit.[8]
Glycine GluN1/GluN2A~1-3 µM[9]2.4 µM[9]Acts as a co-agonist, its presence is required for channel activation by glutamate or NMDA.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the assessment of NMDA receptor agonists.

Whole-Cell Patch-Clamp Electrophysiology for EC₅₀ Determination

This protocol is designed to measure agonist-evoked currents in cultured neurons or transfected cell lines expressing NMDA receptors.

Materials:

  • Cells: Cultured primary neurons or HEK293 cells transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine. Adjust pH to 7.2 with NaOH.[10]

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]

  • Agonists: this compound, Glutamate, NMDA, D-Serine, Glycine.

  • Equipment: Patch-clamp amplifier, micromanipulator, data acquisition system, perfusion system.

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Achieving Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Apply a saturating concentration of the co-agonist (glycine or D-serine) throughout the experiment.

    • Apply increasing concentrations of the primary agonist (this compound, Glutamate, or NMDA) via the perfusion system.

    • Record the inward currents evoked by each agonist concentration.

  • Data Analysis:

    • Measure the peak amplitude of the current at each agonist concentration.

    • Normalize the responses to the maximal current.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the EC₅₀ value.

Radioligand Binding Assay for Kᵢ Determination

This competitive binding assay measures the affinity of an unlabeled agonist by its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Membrane Preparation: Homogenized rat brain cortical membranes, a rich source of NMDA receptors.[11]

  • Assay Buffer (in mM): 50 Tris-HCl, pH 7.4.[11]

  • Radioligand: [³H]CGP 39653 (for the glutamate binding site).[12]

  • Unlabeled Ligands: this compound, Glutamate, NMDA.

  • Equipment: Scintillation counter, filter harvester, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat cerebral cortices in ice-cold buffer.

    • Centrifuge to pellet the membranes and wash multiple times.

    • Resuspend the final pellet and determine the protein concentration. Store at -80°C.[11]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test agonist.[11]

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[11]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[11]

    • Wash the filters with ice-cold buffer.[11]

    • Measure the radioactivity on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Determine the concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Fura-2 Calcium Imaging for Functional Assessment

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation by different agonists.

Materials:

  • Cells: Cultured primary neurons or a suitable cell line expressing NMDA receptors.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fura-2 AM: A ratiometric calcium indicator.

  • Agonists: this compound, Glutamate, NMDA.

  • Equipment: Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at 510 nm.

Procedure:

  • Cell Loading:

    • Incubate cells with Fura-2 AM in loading buffer for 30-60 minutes at 37°C.[13]

    • Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.[14]

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage and perfuse with buffer.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

  • Agonist Application:

    • Apply different concentrations of the test agonists to the cells via a perfusion system.

    • Continuously record the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the change in the F340/F380 ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling cascade and a typical experimental workflow for comparing agonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Co_agonist Glycine / D-Serine Co_agonist->NMDA_Receptor Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activation CaMKII CaMKII Calmodulin->CaMKII Activation ERK ERK/MAPK Pathway CaMKII->ERK CREB CREB Activation ERK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow start Start: Select NMDA Receptor Agonists for Comparison exp_design Experimental Design: - Cell line/primary neurons - Agonist concentrations - Co-agonist conditions start->exp_design patch_clamp Whole-Cell Patch-Clamp (Determine EC₅₀) exp_design->patch_clamp binding_assay Radioligand Binding Assay (Determine Kᵢ) exp_design->binding_assay calcium_imaging Calcium Imaging (Functional Response) exp_design->calcium_imaging data_analysis Data Analysis: - Dose-response curves - Statistical comparison patch_clamp->data_analysis binding_assay->data_analysis calcium_imaging->data_analysis comparison Comparative Analysis of: - Potency (EC₅₀) - Affinity (Kᵢ) - Efficacy data_analysis->comparison conclusion Conclusion: Characterize Pharmacological Profile comparison->conclusion

Caption: Experimental Workflow for Agonist Comparison.

Discussion of this compound's Unique Effects

This compound exhibits a dual action at the NMDA receptor, acting as an agonist at the glutamate binding site on the GluN2 subunit and as a partial antagonist at the glycine co-agonist site on the GluN1 subunit.[2] This complex pharmacology means that its net effect is highly dependent on the local concentration of glycine.

At low glycine concentrations, the antagonistic effect of this compound at the glycine site can predominate, leading to a reduction in NMDA receptor activity.[2] However, in the presence of elevated glycine levels, the agonistic activity at the glutamate site becomes more prominent, leading to increased receptor activation and subsequent Ca²⁺ influx.[2] This excessive calcium entry can trigger excitotoxic cascades, contributing to neuronal damage. This context-dependent activity is a critical consideration in understanding the neurotoxic potential of this compound, particularly in pathological conditions where glycine levels may be elevated.

In contrast, classical agonists like glutamate and NMDA primarily act at the glutamate binding site, and their potency is modulated by the presence of a co-agonist. D-serine and glycine are essential co-agonists, and their availability can regulate the overall level of NMDA receptor activation.[9] The unique dual-action of this compound sets it apart from these other agonists and highlights the complexity of its interaction with the NMDA receptor.

Conclusion

This guide provides a comparative overview of this compound and other key NMDA receptor agonists. The quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers in neuroscience and drug development. The distinct, glycine-dependent dual action of this compound underscores the intricate nature of NMDA receptor pharmacology and provides a basis for further investigation into its physiological and pathological roles. A thorough understanding of these differences is crucial for the development of novel therapeutic strategies targeting the NMDA receptor.

References

A Comparative Guide to D-Homocysteine-Induced Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Homocysteine-induced oxidative stress models with other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the selection of appropriate models for in vitro and in vivo research.

Introduction to this compound and Oxidative Stress

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a variety of pathologies, including cardiovascular and neurodegenerative diseases.[1] A primary mechanism underlying the detrimental effects of high homocysteine levels is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[1][2] DL-Homocysteine, a stable and readily available form, is widely used in research to mimic hyperhomocysteinemia and study its cellular consequences.[1]

Mechanism of this compound-Induced Oxidative Stress

This compound induces oxidative stress through a multifaceted mechanism that disrupts cellular redox homeostasis. Key events include:

  • Generation of Reactive Oxygen Species (ROS): The auto-oxidation of the thiol group in homocysteine leads to the production of superoxide (B77818) radicals and hydrogen peroxide.[1][3]

  • Enzymatic ROS Production: Homocysteine stimulates the activity of NADPH oxidase, a major cellular source of ROS.[1][2]

  • Impairment of Antioxidant Defenses: It can lead to a decrease in the expression and activity of antioxidant enzymes such as thioredoxin and superoxide dismutase-1 (SOD1).[1][2]

  • Endothelial Nitric Oxide Synthase (eNOS) Uncoupling: Homocysteine can uncouple eNOS, causing it to produce superoxide instead of nitric oxide (NO), further contributing to oxidative stress.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: Homocysteine can induce ER stress, leading to the upregulation of stress-response genes.[1]

  • Inhibition of Nitric Oxide Bioavailability: Homocysteine can lead to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1][2]

Comparison of Oxidative Stress Induction Models

The choice of an oxidative stress inducer depends on the specific research question, the cell or animal model used, and the desired mechanism of action. The following table compares this compound with other commonly used inducers.

InducerMechanism of ActionTypical Concentration/DoseAdvantagesDisadvantages
D,L-Homocysteine Induces ROS production, impairs antioxidant enzymes, uncouples eNOS, induces ER stress.[1][2]20 µM - 80 µM (in vitro)[4]; 100 µM (in vitro)[2]Mimics a clinically relevant condition (hyperhomocysteinemia).[1] Induces a complex and multi-faceted oxidative stress response.Effects can be cell-type specific and require longer incubation times (e.g., 5 days for significant ROS increase in some cells).[4] The D-isomer is not naturally occurring.
Hydrogen Peroxide (H₂O₂) Directly introduces ROS into the system.[1]>200 µM can be cytotoxic (in vitro).[5]Simple and direct method to increase ROS levels.[1]Can be rapidly degraded by cellular antioxidant systems. Does not fully replicate the complexity of endogenous oxidative stress.
tert-Butyl Hydroperoxide (TBHP) A stable organic peroxide that induces lipid peroxidation.[1]Varies depending on cell type and experimental goals.More stable than H₂O₂. Induces lipid peroxidation, a key feature of oxidative damage.Can have off-target effects and its metabolism can vary between cell types.
Carbon Tetrachloride (CCl₄) Metabolized by cytochrome P450 to form the trichloromethyl radical, which initiates lipid peroxidation.[6]Single intraperitoneal injection (in vivo).[6][7]Well-established model for inducing liver injury and oxidative stress in vivo.[6]Primarily targets the liver.[6] Highly toxic and requires careful handling.
Menadione Redox cycling compound that generates superoxide anions.[5]>50 µM can be cytotoxic (in vitro).[5]Induces formation of ROS at multiple cellular compartments, simulating a more physiological source of ROS.[5]Can have notable systemic effects in cells.[5]

Experimental Protocols

D,L-Homocysteine-Induced Oxidative Stress in Cell Culture

This protocol describes the basic procedure for treating cultured cells with D,L-Homocysteine to induce oxidative stress.

Materials:

  • Cultured cells of choice

  • Complete cell culture medium

  • D,L-Homocysteine (Sigma-Aldrich, Cat. No. H4628 or equivalent)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Homocysteine Solution: Prepare a stock solution of D,L-Homocysteine in sterile PBS or serum-free medium. The final concentration of the solvent should be non-toxic to the cells.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of D,L-Homocysteine (e.g., 100 µM). A vehicle control (medium with solvent only) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours). The optimal incubation time will depend on the cell type and the endpoint being measured.

  • Downstream Analysis: After incubation, the cells can be harvested for various assays to measure oxidative stress markers.

Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

This protocol describes a common method for measuring intracellular ROS levels.

Materials:

  • Treated and control cells

  • 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation: After treatment with the oxidative stress inducer, remove the treatment medium and wash the cells once with warm PBS.

  • DCFH-DA Loading: Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze cells by flow cytometry.[1]

Signaling Pathways and Workflows

This compound-Induced Oxidative Stress Signaling Pathway

D_Homocysteine_Pathway Hcy This compound AutoOx Auto-oxidation Hcy->AutoOx NADPH_Ox NADPH Oxidase Hcy->NADPH_Ox eNOS eNOS Uncoupling Hcy->eNOS ER_Stress ER Stress Hcy->ER_Stress Antioxidant_Enzymes Antioxidant Enzymes (Thioredoxin, SOD1) Hcy->Antioxidant_Enzymes inhibits ADMA ADMA Accumulation Hcy->ADMA ROS ROS (O₂⁻, H₂O₂) AutoOx->ROS NADPH_Ox->ROS eNOS->ROS ER_Stress->ROS Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces ADMA->Oxidative_Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Endothelial cells) Treatment 2. Treatment (D-Hcy or Alternative) Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Harvesting 4. Cell Harvesting / Lysing Incubation->Harvesting Assays 5. Oxidative Stress Assays Harvesting->Assays ROS_Assay ROS Measurement (e.g., DCFH-DA) Assays->ROS_Assay Enzyme_Activity Antioxidant Enzyme Activity (e.g., SOD, GPx) Assays->Enzyme_Activity Lipid_Peroxidation Lipid Peroxidation (e.g., MDA) Assays->Lipid_Peroxidation Data_Analysis 6. Data Analysis & Comparison ROS_Assay->Data_Analysis Enzyme_Activity->Data_Analysis Lipid_Peroxidation->Data_Analysis Inducer_Comparison Inducers Oxidative Stress Inducers This compound H₂O₂ TBHP CCl₄ Mechanisms Mechanism of Action Mimics hyperhomocysteinemia Direct ROS donor Induces lipid peroxidation Forms free radicals Inducers:hcy->Mechanisms:hcy_m Inducers:h2o2->Mechanisms:h2o2_m Inducers:tbhp->Mechanisms:tbhp_m Inducers:ccl4->Mechanisms:ccl4_m Applications Primary Applications Cardiovascular & Neurodegenerative Disease Models General ROS studies Lipid damage studies In vivo liver injury Mechanisms:hcy_m->Applications:hcy_a Mechanisms:h2o2_m->Applications:h2o2_a Mechanisms:tbhp_m->Applications:tbhp_a Mechanisms:ccl4_m->Applications:ccl4_a

References

A Comparative Analysis of the In Vivo Effects of D-Homocysteine and its Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of D-Homocysteine and its reactive intramolecular thioester, this compound thiolactone. The information presented is based on available experimental data to assist researchers in understanding the distinct biological activities of these two related compounds.

Executive Summary

While both this compound and its thiolactone are metabolites of interest in the study of hyperhomocysteinemia-related pathologies, they exhibit significantly different in vivo effects. This compound's effects are primarily associated with its role as a precursor in metabolic pathways and its excitatory amino acid properties. In contrast, this compound thiolactone is a more chemically reactive molecule that readily modifies proteins through N-homocysteinylation, leading to a distinct and often more severe toxicological profile. This guide will delve into the specific in vivo impacts of each compound on key physiological systems, present available quantitative data, and provide insights into their underlying mechanisms of action.

Comparative Data on In Vivo Effects

The following table summarizes the key in vivo effects of D,L-Homocysteine (as a proxy for this compound due to limited data on the isolated D-isomer) and D,L-Homocysteine thiolactone based on studies in rodent models.

FeatureD,L-HomocysteineD,L-Homocysteine Thiolactone
Primary Mechanism of Action Agonist at NMDA receptors; precursor in methylation and transsulfuration pathways.N-homocysteinylation of proteins, leading to protein damage and aggregation.[1]
Neurotoxicity Excitotoxic, contributing to neuronal damage at high concentrations.[2][3][4][5]Potent neurotoxin, induces seizures and neuronal cell death.[6]
Cardiovascular Effects Associated with endothelial dysfunction, increased oxidative stress, and cardiac remodeling in chronic hyperhomocysteinemia.[7][8][9][10]Induces arteriosclerotic plaque formation and can decrease cardiac contractility.[11][12]
Enzyme Inhibition Moderately inhibits Na+/K+-ATPase activity in the hippocampus.Strongly inhibits Na+/K+-ATPase activity in the cortex, hippocampus, and brain stem.
Effect on Hemostasis Can stimulate fibrinogen polymerization.[13]Stimulates fibrinogen polymerization and reduces fibrinolysis.[13]

Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of this compound and its thiolactone can be attributed to their different roles in cellular signaling and metabolic pathways.

Comparative Mechanisms of Action cluster_0 This compound cluster_1 This compound Thiolactone D-Hcy D-Hcy NMDA Receptor NMDA Receptor D-Hcy->NMDA Receptor Activates Metabolic Pathways Metabolic Pathways D-Hcy->Metabolic Pathways Participates in Excitotoxicity Excitotoxicity NMDA Receptor->Excitotoxicity D-Hcy Thiolactone D-Hcy Thiolactone Protein Lysine Residues Protein Lysine Residues D-Hcy Thiolactone->Protein Lysine Residues Reacts with Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition D-Hcy Thiolactone->Na+/K+-ATPase Inhibition Causes N-Homocysteinylation N-Homocysteinylation Protein Lysine Residues->N-Homocysteinylation Protein Damage & Aggregation Protein Damage & Aggregation N-Homocysteinylation->Protein Damage & Aggregation

Caption: Mechanisms of this compound and its Thiolactone.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of experimental protocols used in key in vivo studies.

Induction of Hyperhomocysteinemia with D,L-Homocysteine

This protocol is designed to elevate plasma homocysteine levels in animal models to study the chronic effects of hyperhomocysteinemia.

Protocol for Inducing Hyperhomocysteinemia Start Start Animal Model Use Sprague-Dawley rats. Start->Animal Model Diet Prep Prepare standard chow enriched with 1.5% (w/w) Methionine. Diet Admin Provide enriched diet ad libitum for 1-2 days to peak tHcys levels. Diet Prep->Diet Admin Animal Model->Diet Prep Maintenance Continue diet to maintain stabilized elevated tHcys levels. Diet Admin->Maintenance Blood Collection Collect blood samples via jugular vein cannulation. Maintenance->Blood Collection Analysis Analyze plasma for total homocysteine (tHcys) levels. Blood Collection->Analysis End End Analysis->End

Caption: Workflow for Hyperhomocysteinemia Induction.[14]

In Vivo Administration of D,L-Homocysteine Thiolactone for Neurotoxicity Studies

This protocol details the administration of D,L-Homocysteine thiolactone to assess its acute neurotoxic effects, such as the induction of seizures.

  • Compound Preparation : Dissolve D,L-Homocysteine thiolactone hydrochloride in a suitable vehicle, such as saline.

  • Animal Model : Adult male rats are typically used.

  • Administration : Administer the solution via intraperitoneal (i.p.) injection. The dosage can vary depending on the study's endpoint, with doses around 8 mmol/kg being shown to induce convulsions.

  • Behavioral Observation : Continuously monitor the animals for the onset, duration, and severity of seizures.

  • Endpoint Analysis : Following the behavioral assessment, tissues such as the brain can be collected for biochemical analyses, including the measurement of enzyme activities or protein modifications.

Concluding Remarks

The available evidence strongly suggests that this compound thiolactone possesses a higher and more distinct in vivo toxicity profile compared to this compound. This is primarily attributed to its ability to covalently modify proteins, leading to widespread cellular dysfunction. While high levels of this compound are associated with neurotoxicity through mechanisms like NMDA receptor overactivation, the effects of its thiolactone are more direct and severe.

For researchers in drug development, this distinction is critical. The formation of homocysteine thiolactone from homocysteine is a key event that may exacerbate the pathological consequences of hyperhomocysteinemia. Therefore, therapeutic strategies aimed at not only lowering total homocysteine levels but also inhibiting the formation or promoting the detoxification of homocysteine thiolactone may offer enhanced clinical benefits. Further research focusing on the specific in vivo effects of the D-isomers is warranted to fully elucidate their roles in health and disease.

References

L-Homocysteine's Pro-Oxidant Assault on Endothelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the molecular mechanisms, comparative effects, and experimental validation of L-homocysteine-induced oxidative stress in the vascular endothelium.

Elevated levels of the sulfur-containing amino acid L-homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), are recognized as an independent risk factor for cardiovascular diseases, including atherosclerosis.[1][2] The vascular endothelium, a critical regulator of vascular homeostasis, is a primary target of Hcy-induced damage.[1][3] A key mechanism underlying this damage is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. This guide provides a comparative analysis of the pro-oxidant effects of L-homocysteine on endothelial cells, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanisms of L-Homocysteine-Induced Pro-Oxidant Effects

L-homocysteine promotes oxidative stress in endothelial cells through a multi-pronged attack that involves both the overproduction of ROS and the impairment of antioxidant defenses.[3] The primary sources of ROS in this context include NADPH oxidases, uncoupled endothelial nitric oxide synthase (eNOS), and the mitochondrial electron transport chain.[1][3]

1. Activation of NADPH Oxidase (NOX): Homocysteine has been shown to upregulate the expression and activity of NADPH oxidase, a key enzymatic source of superoxide (B77818) anions (O₂⁻) in vascular cells.[4][5] Studies have demonstrated that Hcy increases the expression of NOX subunits, such as p22phox, leading to a marked increase in superoxide production.[4][5] This effect is a direct link between elevated Hcy and a pro-oxidant state in the endothelium.

2. Uncoupling of Endothelial Nitric Oxide Synthase (eNOS): In a healthy endothelium, eNOS produces nitric oxide (NO), a crucial vasodilator and anti-inflammatory molecule. However, Hcy can induce a state of "eNOS uncoupling."[6][7] This occurs primarily through the reduction of intracellular tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS.[6] When BH4 availability is limited, eNOS switches from producing NO to generating superoxide, transforming a protective enzyme into a source of oxidative stress.[6][7] This not only increases ROS levels but also decreases the bioavailability of vasoprotective NO.[8]

3. Mitochondrial Dysfunction: The mitochondria are another significant target of Hcy. Homocysteine can induce mitochondrial ROS production, leading to mitochondrial membrane depolarization and damage to mitochondrial DNA.[9][10][11] This process can initiate a vicious cycle, where mitochondrial dysfunction leads to more ROS production, which in turn exacerbates endothelial damage.[9] Ultimately, this can trigger the intrinsic apoptotic pathway, leading to endothelial cell death through the release of cytochrome-c and activation of caspases.[10]

4. Endoplasmic Reticulum (ER) Stress: Homocysteine can induce ER stress, a condition caused by the accumulation of unfolded or misfolded proteins.[1] ER stress and oxidative stress are mutually reinforcing; Hcy-induced ER stress can lead to ROS accumulation, which in turn worsens ER homeostasis.[1]

Comparative Analysis: L-Homocysteine vs. L-Cysteine

While both are sulfur-containing amino acids, L-homocysteine and L-cysteine exhibit distinct effects on endothelial redox balance. Cysteine is a precursor to the major intracellular antioxidant glutathione (B108866) (GSH) and generally exhibits antioxidant properties.[12][13] In contrast, L-homocysteine is primarily considered a pro-oxidant in the context of endothelial dysfunction.

Studies directly comparing the two have shown that L-homocysteine is more potent at inducing oxidative stress. For instance, long-term (24-hour) exposure of human umbilical vein endothelial cells (HUVECs) to Hcy leads to a significant increase in ROS production, whereas cysteine tends to decrease ROS levels over the same period.[13][14] While both thiols can undergo metal-catalyzed autooxidation, the pathological pro-oxidant effects within endothelial cells appear specific to homocysteine, suggesting mechanisms beyond simple thiol chemistry.[2][15] One study found that while Hcy significantly increased malondialdehyde (MDA) content (a marker of lipid peroxidation), the effect of cysteine was much weaker.[16]

ParameterL-Homocysteine EffectL-Cysteine EffectAlternative Pro-oxidants (e.g., oxLDL, AGEs)
Cellular ROS Production Biphasic: Short-term inhibition, long-term stimulation[13][14]General decrease[13][14]Significant increase[17][18]
Mitochondrial ROS Significant increase[19]Not typically reported as an inducerCan induce mitochondrial stress
Nitric Oxide (NO) Bioavailability Decreased via eNOS uncoupling[6][7][8]Increased[13]Decreased due to quenching by superoxide
Lipid Peroxidation (MDA) Significant increase[16]Weaker increase[16]Significant increase[17]
Antioxidant Role Pro-oxidant in endothelial pathology[1][3]Antioxidant (GSH precursor)[12][20]Pro-oxidant[17]
Primary Mechanism NOX activation, eNOS uncoupling, mitochondrial dysfunction[1][4][6][10]Serves as precursor for glutathione synthesis[12]Receptor-mediated activation of inflammatory and oxidative pathways[17]

Table 1: Comparative Pro-oxidant Effects on Endothelial Cells.

Key Signaling Pathways in Hcy-Induced Oxidative Stress

PathwayKey MediatorsDownstream Effect
NADPH Oxidase Activation p22phox, other NOX subunitsIncreased superoxide (O₂⁻) production[4][5]
eNOS Uncoupling Tetrahydrobiopterin (BH4) depletionShift from NO to O₂⁻ production; decreased NO bioavailability[6][7]
Mitochondrial Apoptosis ROS, Cytochrome-c, Caspase-9, Caspase-3Mitochondrial membrane depolarization, DNA damage, apoptosis[10]
ER Stress Ero-1α, GPX7Accumulation of unfolded proteins, ROS production[1]
Inflammation NF-κB, COX-2Expression of adhesion molecules (VCAM-1, ICAM-1) and cytokines[9][15][21]
VEGF/Akt/eNOS Signaling VEGF, Akt, eNOS (Ser1177)Impaired phosphorylation of Akt and eNOS, leading to reduced NO production[8]

Table 2: Summary of Signaling Pathways Activated by L-Homocysteine in Endothelial Cells.

Visualizing the Mechanisms and Workflows

Hcy_ROS_Pathway cluster_sources Primary ROS Sources cluster_effects Downstream Consequences Hcy L-Homocysteine NOX NADPH Oxidase (NOX) Hcy->NOX Activates Mito Mitochondria Hcy->Mito Induces Stress BH4 BH4 Depletion Hcy->BH4 Causes ROS ↑ ROS (Superoxide, O₂⁻) NOX->ROS eNOS_uncoupled Uncoupled eNOS eNOS_uncoupled->ROS Mito->ROS BH4->eNOS_uncoupled eNOS eNOS BH4->eNOS Required for coupling eNOS->eNOS_uncoupled Uncoupling NO Nitric Oxide (NO) ↓ eNOS->NO Normal Function Dysfunction Endothelial Dysfunction NO->Dysfunction OxStress Oxidative Stress ROS->OxStress Inflammation Inflammation (NF-κB) OxStress->Inflammation Apoptosis Apoptosis OxStress->Apoptosis Inflammation->Dysfunction Apoptosis->Dysfunction

Caption: L-Homocysteine-induced ROS production pathways.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_ros ROS Measurement cluster_no NO Measurement cluster_protein Protein Analysis start Culture Endothelial Cells (e.g., HUVECs) treatment Treat cells with L-Hcy vs. Control / L-Cysteine start->treatment ros_probe Incubate with ROS probe (e.g., DCFH-DA, MitoSOX) treatment->ros_probe no_sample Collect Culture Medium treatment->no_sample protein_extract Cell Lysis & Protein Extraction treatment->protein_extract ros_detect Flow Cytometry or Confocal Microscopy ros_probe->ros_detect end_node Data Comparison & Conclusion ros_detect->end_node no_detect Chemiluminescence or Griess Assay no_sample->no_detect no_detect->end_node protein_detect Western Blot for key proteins (eNOS, NOX, Caspases) protein_extract->protein_detect protein_detect->end_node

Caption: Experimental workflow for assessing oxidative stress.

Hcy_vs_Cys Hcy L-Homocysteine Hcy_Effect Primarily Pro-oxidant in Endothelium Hcy->Hcy_Effect Cys L-Cysteine Cys_Effect Primarily Antioxidant Cys->Cys_Effect Hcy_Mech ↑ NOX Activity eNOS Uncoupling Mitochondrial Stress Hcy_Effect->Hcy_Mech Cys_Mech Precursor to Antioxidant Glutathione (GSH) Cys_Effect->Cys_Mech

Caption: Logical comparison of Hcy and Cys effects.

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[19][21] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂ and are typically used for experiments between passages 3 and 7.[19] For experiments, cells are seeded to reach 80-90% confluency before treatment with various concentrations of L-homocysteine.[19][21]

Measurement of Cellular Reactive Oxygen Species (ROS)
  • Seeding: Seed 1 x 10⁴ HUVECs per well in a black, clear-bottom 96-well plate.[22]

  • Treatment: After 24 hours, treat cells with the desired concentration of L-homocysteine (e.g., 100 µM to 2 mM) for the specified duration (e.g., 24 hours).[19][22]

  • Probing:

    • Total Cellular ROS: Remove the treatment medium, wash cells with serum-free medium, and add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (CM-H2DCFDA) at a final concentration of 10-25 µM.[19][22] Incubate for 20-30 minutes at 37°C in the dark.[19]

    • Mitochondrial Superoxide: Use MitoSOX™ Red Mitochondrial Superoxide Indicator at a final concentration of 5 µM and incubate for 10 minutes at 37°C.[19]

  • Washing: Gently wash the cells three times with pre-warmed serum-free medium or PBS to remove excess probe.[19]

  • Detection: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or visualize using a confocal microscope.[23][24]

Measurement of Nitric Oxide (NO)
  • Sample Collection: Following treatment of HUVECs in culture plates, collect the culture medium.[8]

  • Assay: Measure the concentration of nitrite/nitrate (stable metabolites of NO) in the medium using a chemiluminescence NO analyzer or a colorimetric Griess assay kit according to the manufacturer's instructions.[8][13] The results are often normalized to the total protein content of the cells from which the medium was collected.

Western Blot Analysis
  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-eNOS, eNOS, p22phox, Caspase-3, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][21]

Endothelium-Dependent Relaxation (EDR)
  • Tissue Preparation: Isolate the thoracic aorta from an animal model of hyperhomocysteinemia (e.g., rats fed a high-methionine diet).[4][8] Cut the aorta into rings (2-3 mm).

  • Mounting: Mount the aortic rings in a wire myograph containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Contraction: Pre-contract the rings with phenylephrine (B352888) or KCl.

  • Relaxation: Once a stable contraction is achieved, induce relaxation by adding cumulative concentrations of an endothelium-dependent vasodilator, such as acetylcholine.[8]

  • Data Analysis: Record the tension and express the relaxation response as a percentage of the pre-contraction. Compare the dose-response curves between control and Hcy-treated groups.[4][8]

References

D-Homocysteine vs. Glutamate: A Comparative Guide to their Roles in Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the excitotoxic mechanisms of D-homocysteine and the principal excitatory neurotransmitter, glutamate (B1630785). By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to elucidate the distinct and overlapping neurotoxic profiles of these compounds, thereby informing future research and therapeutic development in neurodegenerative and cerebrovascular diseases.

At a Glance: Key Comparisons

FeatureThis compoundGlutamate
Primary Receptor Target NMDA ReceptorNMDA, AMPA, Kainate, and metabotropic glutamate receptors
Mechanism of Action Acts as an agonist at the glutamate binding site of the NMDA receptor. Also exhibits a complex dual role as a partial antagonist at the glycine (B1666218) co-agonist site, with its excitotoxic potential being highly dependent on ambient glycine concentrations.[1][2]The primary endogenous agonist for all ionotropic and metabotropic glutamate receptors. Over-activates these receptors, leading to excessive ion influx.
Excitotoxic Potency Generally considered a less potent excitotoxin than glutamate at physiological glycine levels. However, its neurotoxicity is significantly enhanced in the presence of elevated glycine, a condition associated with pathological states like stroke.[1]A potent excitotoxin, with synaptic concentrations reaching up to 100 µM during excitotoxic events, leading to neuronal damage.[3]
Pathophysiological Relevance Elevated levels (hyperhomocysteinemia) are a recognized risk factor for cardiovascular diseases, stroke, and neurodegenerative disorders like Alzheimer's disease.[4]Plays a central role in the pathophysiology of acute brain injuries such as stroke and trauma, as well as chronic neurodegenerative diseases.[3]

Quantitative Analysis of Neurotoxic Effects

The following tables summarize quantitative data from various studies investigating the excitotoxic effects of this compound and glutamate. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models, cell types, and conditions across different studies.

Table 1: Dose-Dependent Neurotoxicity

CompoundConcentrationCell TypeExposure DurationObserved EffectReference
D,L-Homocysteine10 µM - 1 mMRat Cerebrocortical Cultures6 daysDose-dependent neuronal cell death.[1][1]
D,L-Homocysteine1 mM (500 µM L-isomer)Rat Cerebrocortical Cultures20 hours~25% neuronal death (in the presence of ~1 µM glycine).[1][1]
D,L-Homocysteine0 - 5 mMRat Primary Mesencephalic CultureNot SpecifiedDose-dependent decrease in dopaminergic neurons.[5][5]
Glutamate100 µMNot SpecifiedNot SpecifiedInduces excitotoxicity.[3][3]

Table 2: Receptor Activation and Ion Channel Properties

AgonistReceptor SubtypeEC50 for Receptor ActivationExperimental ConditionsReference
L-HomocysteineNMDA ReceptorNot explicitly provided for neuronal death, but 100 µM evoked measurable currents in the presence of elevated glycine and bicarbonate.[1]Whole-cell patch-clamp on rat cortical neurons.[1][1]
L-GlutamateNMDA ReceptorNot explicitly provided for neuronal death in direct comparison.--
D,L-HomocysteineNMDA ReceptorMaximal effect increased by 181% in the presence of 50 µM glycine compared to 1 µM glycine.[1]Digital calcium imaging in rat cortical neurons.[1][1]

Signaling Pathways in Excitotoxicity

The excitotoxic cascades initiated by both this compound and glutamate converge on the overstimulation of NMDA receptors, leading to a pathological increase in intracellular calcium concentration. This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptosis.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Agonist Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Glycine Glycine Glycine->NMDA_Receptor Co-agonist (Potentiates D-Hcy effect) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, NOS, etc.) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Enzyme_Activation->Apoptosis ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis

Caption: Signaling pathway of this compound and Glutamate excitotoxicity.

Experimental Protocols

This section details the methodologies for key experiments used to assess and compare the excitotoxicity of this compound and glutamate.

Primary Neuronal Cell Culture for Excitotoxicity Assays

Objective: To establish a primary neuronal cell culture system for studying excitotoxicity.

Protocol:

  • Tissue Dissociation:

    • Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat or mouse fetuses in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in a solution of trypsin and DNase I at 37°C for 15-20 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Centrifuge the cell suspension and resuspend the pellet in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).

    • Plate the cells onto poly-D-lysine-coated culture plates or coverslips at a desired density.

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform partial media changes every 3-4 days.

    • Cultures are typically ready for excitotoxicity experiments after 7-14 days in vitro (DIV).

Assessment of Neuronal Viability (LDH Assay)

Objective: To quantify neuronal cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

Protocol:

  • Treatment:

    • Expose mature primary neuronal cultures to varying concentrations of this compound or glutamate for a predetermined duration (e.g., 24 hours). Include a vehicle control and a positive control for maximal LDH release (e.g., cell lysis buffer).

  • Sample Collection:

    • Carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction:

    • In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

    • Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).

Start Start Neuronal_Culture Primary Neuronal Culture Start->Neuronal_Culture Treatment Treat with this compound or Glutamate Neuronal_Culture->Treatment Collect_Supernatant Collect Culture Supernatant Treatment->Collect_Supernatant LDH_Assay Perform LDH Assay Collect_Supernatant->LDH_Assay Measure_Absorbance Measure Absorbance LDH_Assay->Measure_Absorbance Analyze_Data Analyze Cytotoxicity Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the LDH cytotoxicity assay.
Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound or glutamate application.

Protocol:

  • Cell Preparation:

    • Culture primary neurons on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a balanced salt solution.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with an excitation wavelength switcher and a sensitive camera).

  • Baseline Measurement:

    • Perfuse the cells with a control buffer and record baseline fluorescence intensity.

  • Agonist Application:

    • Switch the perfusion to a buffer containing the desired concentration of this compound or glutamate.

    • Continuously record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to baseline (for single-wavelength dyes like Fluo-4) to determine the relative changes in [Ca2+]i.

Conclusion

Both this compound and glutamate are significant players in the induction of excitotoxic neuronal death, primarily through the over-activation of NMDA receptors. While glutamate is the more potent and ubiquitous excitotoxin under physiological conditions, the neurotoxicity of this compound is of particular concern in pathological states characterized by elevated glycine levels, such as stroke and certain metabolic disorders.[1] The dual agonist/antagonist nature of this compound at the NMDA receptor adds a layer of complexity to its neurotoxic profile.[1]

This guide provides a foundational framework for researchers and drug development professionals to understand and investigate the distinct and shared mechanisms of this compound and glutamate-mediated excitotoxicity. The provided experimental protocols offer a starting point for designing robust in vitro studies to further dissect these pathways and to screen for potential neuroprotective agents. Future research should focus on direct, quantitative comparisons of these two excitotoxins under various physiological and pathological conditions to better inform the development of targeted therapeutic strategies for a range of neurological disorders.

References

D-Homocysteine's Role in Endothelial Dysfunction: An Independent Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Reveals Stereospecific Effects of Homocysteine Isomers on Endothelial Function

For researchers, scientists, and drug development professionals investigating the vascular effects of homocysteine, a critical understanding of the differential roles of its stereoisomers, D- and L-homocysteine, is paramount. This guide provides an objective comparison of their respective impacts on endothelial dysfunction, supported by experimental data. The evidence strongly indicates that the detrimental effects attributed to homocysteine are stereospecifically mediated by the L-isomer, while D-homocysteine appears to be largely inert in inducing key aspects of endothelial dysfunction.

Key Comparative Findings: D- vs. L-Homocysteine

Experimental evidence consistently demonstrates that L-homocysteine, and not its D-isomer, is responsible for triggering the pathological responses in endothelial cells that lead to dysfunction. This includes the generation of reactive oxygen species (ROS), increased expression of adhesion molecules, and subsequent inflammation.

Quantitative Data Summary

The following table summarizes the comparative effects of D- and L-homocysteine on key markers of endothelial dysfunction based on available in vitro studies.

ParameterL-Homocysteine EffectThis compound EffectAlternative/ControlReference Cell Type
Reactive Oxygen Species (ROS) Production Significant increase in ROS accumulation.[1]No significant effect on ROS accumulation.[1]L-Cysteine: No significant effect.[1]Human Endothelial Cells (EA.hy 926)
Lipid Peroxidation Stereospecifically increases lipid peroxidation.[2]No significant effect.Not specifiedCultured Endothelial Cells
Monocyte Adhesion Dose-dependent increase in monocyte adhesion (up to ~5-fold).[1]No significant effect on monocyte adhesion.[1]L-Cysteine: No significant effect.[1]Human Endothelial Cells (EA.hy 926), HUVECs
ICAM-1 Expression Significant increase in ICAM-1 mRNA (131±7% of control) and protein expression.[3]No significant effect on ICAM-1 expression.[3]L-Cysteine: No significant effect.[3]Human Endothelial Cells (EA.hy 926), HUVECs
VCAM-1 Expression Upregulates VCAM-1 mRNA and protein expression.[4][5]Not specifiedL-cysteine and L-methionine: No effect.[4]Human Aortic Endothelial Cells (HAECs)
NF-κB Activation Enhances NF-κB activation.[1]No significant effect on NF-κB activation.[1]Not specifiedHuman Endothelial Cells (EA.hy 926)
Chemokine Expression (MCP-1, IL-8) Induces expression and secretion.[4]No effect.[4]L-homocystine, L-cysteine, L-methionine: No effect.[4]Human Aortic Endothelial Cells (HAECs)

Signaling Pathways and Experimental Workflows

The differential effects of D- and L-homocysteine on endothelial cells are rooted in their distinct interactions with cellular signaling pathways. L-homocysteine actively participates in and disrupts key pathways, leading to a pro-inflammatory and pro-atherosclerotic state.

L-Homocysteine-Induced Endothelial Dysfunction Pathway

L_Hcy_Pathway L_Hcy L-Homocysteine eNOS eNOS L_Hcy->eNOS interacts with ROS ROS (Superoxide) eNOS->ROS uncoupling leads to NFkB NF-κB Activation ROS->NFkB Adhesion_Molecules ICAM-1, VCAM-1 Expression NFkB->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion Endo_Dysfunction Endothelial Dysfunction Monocyte_Adhesion->Endo_Dysfunction

Caption: Signaling cascade initiated by L-Homocysteine leading to endothelial dysfunction.

Comparative Experimental Workflow for Assessing Endothelial Dysfunction

Experimental_Workflow Start Culture Endothelial Cells (e.g., HUVECs) Treatment Incubate with: - this compound - L-Homocysteine - Control (e.g., L-Cysteine) Start->Treatment ROS_Assay ROS Production Assay (DCF Fluorescence) Treatment->ROS_Assay Adhesion_Assay Monocyte Adhesion Assay Treatment->Adhesion_Assay Gene_Expression Gene Expression Analysis (ICAM-1, VCAM-1) Treatment->Gene_Expression Data_Analysis Quantitative Comparison ROS_Assay->Data_Analysis Adhesion_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for comparing the effects of homocysteine isomers.

Detailed Experimental Protocols

To ensure the reproducibility and independent validation of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or the human endothelial cell line EA.hy 926 are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., EGM-2 for HUVECs) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Confluent endothelial cell monolayers are incubated with this compound, L-homocysteine, or L-cysteine (as a control) at concentrations typically ranging from 100 µM to 1 mM for specified durations (e.g., 6 to 24 hours), depending on the assay.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Endothelial cells are seeded in 96-well plates and allowed to adhere.

    • Cells are washed with a suitable buffer and then incubated with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C.

    • After incubation, the cells are washed to remove excess probe.

    • The cells are then treated with this compound, L-homocysteine, or control compounds.

    • Fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) using a fluorescence plate reader.

Monocyte Adhesion Assay
  • Principle: This assay quantifies the adhesion of monocytes to the endothelial cell monolayer, a critical step in the initiation of atherosclerosis.

  • Protocol:

    • Endothelial cells are grown to confluence in multi-well plates.

    • The cells are treated with this compound, L-homocysteine, or control for a specified period.

    • A suspension of monocytic cells (e.g., THP-1) labeled with a fluorescent dye (e.g., BCECF-AM) is added to the endothelial monolayer.

    • The co-culture is incubated for a defined time (e.g., 30-60 minutes) to allow for monocyte adhesion.

    • Non-adherent monocytes are removed by gentle washing.

    • The number of adherent monocytes is quantified by counting under a fluorescence microscope or by measuring the total fluorescence in a plate reader.

Gene Expression Analysis of Adhesion Molecules (ICAM-1 and VCAM-1)
  • Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of adhesion molecules, providing insight into the pro-inflammatory response of endothelial cells.

  • Protocol:

    • Endothelial cells are treated with the different homocysteine isomers and controls.

    • Total RNA is extracted from the cells using a suitable kit.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for ICAM-1, VCAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

References

A Comparative Guide to D-Homocysteine and Other Sulfur-Containing Amino Acids in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of D-Homocysteine and other key sulfur-containing amino acids—L-Homocysteine, L-Cysteine (B1669680), and Taurine—in various disease models. The focus is on presenting experimental data to delineate their distinct roles in pathological processes, particularly in the context of neurotoxicity and cardiovascular disease.

At a Glance: Key Differences and Commonalities

While L-Homocysteine is widely recognized as a neurotoxic and vasculotoxic agent, primarily through its action as an N-methyl-D-aspartate (NMDA) receptor agonist, information on the specific biological effects of this compound is limited.[1] The neurotoxic effects observed with the racemic mixture DL-Homocysteine are predominantly attributed to the L-isomer.[2] In contrast, L-Cysteine and Taurine are generally considered neuroprotective, primarily due to their antioxidant properties. The D-isomers of some amino acids, such as D-Cysteine (B559563), have been shown to have biological activity, though their effects can differ from their L-counterparts.[3][4]

Quantitative Analysis of Biological Effects

The following tables summarize quantitative data from various studies investigating the effects of these sulfur-containing amino acids in different disease models. It is important to note that direct comparative studies under identical experimental conditions are scarce, particularly for this compound.

Table 1: Neurotoxic Effects in Neuronal Cell Culture Models

Amino AcidConcentrationCell TypeDuration of ExposureObserved EffectCitation(s)
This compound Data not available--Largely considered biologically inert in the context of neurotoxicity.[2]
L-Homocysteine 0.5 µM - 20 mMHippocampal, Cortical, Cerebellar Granule Neurons30 min - 6 daysInduces apoptosis, DNA damage, and sensitizes neurons to excitotoxicity.[5][6][7][5][6][7]
50 µMRetinal Ganglion CellsNot specifiedInduces 59.67 ± 4.89% cell death.[8]
DL-Homocysteine 50 µMHuman Glioblastoma Cells3 daysInduces cell death.[9]
~20 µMDifferentiated SH-SY5Y cells5 days35% loss of cell viability and a four-fold increase in reactive oxygen species.[10]
L-Cysteine 5-10 mmol/LIntestinal Porcine Epithelial CellsNot specifiedReduced cell viability.[11]
Taurine 25 mMPrimary Cortical NeuronsNot specifiedProvides up to 75% protection against glutamate-induced excitotoxicity.[12]

Table 2: Effects on NMDA Receptor Activity

Amino AcidConcentrationPreparationObserved Effect on NMDA ReceptorCitation(s)
This compound Data not available-Data not available.
L-Homocysteine 100 µMWhole-cell patch clamp on cortical neuronsEvokes measurable NMDA receptor-mediated currents.[13]
50 µM (+ 100 µM glycine)Retinal Ganglion CellsStimulates NMDA receptor, leading to a ~7-fold increase in intracellular calcium.[8]
DL-Homocysteine 5 mM (+ 1 µM glycine)Rat Cortical NeuronsIncreases intracellular Ca2+ by 97 ± 13 nM.[13]

Signaling Pathways and Experimental Workflows

L-Homocysteine-Induced Neurotoxicity Signaling Pathway

Elevated levels of L-Homocysteine contribute to neuronal damage primarily through the overactivation of NMDA receptors. This leads to excessive calcium influx, triggering a cascade of detrimental downstream events, including oxidative stress and apoptosis.

L_Homocysteine_Neurotoxicity L_Hcy L-Homocysteine NMDAR NMDA Receptor L_Hcy->NMDAR Agonist Ca_influx ↑ Intracellular Ca²⁺ (Excitotoxicity) NMDAR->Ca_influx Opens Channel ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys DNA_damage DNA Damage ROS->DNA_damage Mito_dys->ROS Apoptosis Apoptosis (Neuronal Cell Death) Mito_dys->Apoptosis DNA_damage->Apoptosis

Caption: L-Homocysteine-induced neurotoxicity pathway.

Experimental Workflow for Assessing Neurotoxicity

A typical workflow to investigate the neurotoxic effects of these amino acids involves cell culture, exposure to the compound, and subsequent assessment of cell viability and other pathological markers.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., primary cortical neurons) treatment Treatment with: - this compound - L-Homocysteine - L-Cysteine - Taurine start->treatment incubation Incubation (Specified duration) treatment->incubation assessment Assessment of Effects incubation->assessment viability Cell Viability Assays (MTT, LDH) assessment->viability ros Oxidative Stress Measurement (e.g., DCFH-DA assay) assessment->ros nmda NMDA Receptor Activity (e.g., Calcium imaging, Patch-clamp) assessment->nmda

Caption: General experimental workflow for studying neurotoxicity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Prepare a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7).

  • Procedure:

    • Plate neuronal cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the sulfur-containing amino acids and incubate for the desired period (e.g., 24-72 hours).

    • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.[14]

Assessment of Neuronal Injury: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium.

  • Procedure:

    • Culture and treat neuronal cells in a 96-well plate as described for the MTT assay.

    • After the incubation period, carefully collect a sample of the culture medium from each well.

    • Prepare an LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

    • Add the reaction mixture to the collected medium samples in a new 96-well plate.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at a wavelength of 490 nm. The amount of LDH released is proportional to the number of damaged cells.[1][5]

Measurement of Oxidative Stress: Dichlorofluorescin Diacetate (DCFH-DA) Assay

This assay measures the intracellular production of reactive oxygen species (ROS).

  • Procedure:

    • Culture and treat neuronal cells as previously described.

    • Wash the cells with PBS and then incubate them with a solution of DCFH-DA (typically 10 µM) in serum-free medium for 30-60 minutes at 37°C.

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.

Evaluation of NMDA Receptor-Mediated Neurotoxicity

This protocol assesses neuronal cell death specifically caused by the overactivation of NMDA receptors.

  • Cell Culture and Treatment:

    • Culture primary neurons (e.g., cortical or hippocampal) for at least 7 days in vitro.

    • Expose the neurons to the sulfur-containing amino acid of interest (e.g., L-Homocysteine) in the presence of a co-agonist like glycine.

    • In parallel, treat a set of cultures with the amino acid in combination with a specific NMDA receptor antagonist (e.g., MK-801 or AP5).

  • Assessment of Neurotoxicity:

    • After the treatment period (e.g., 24 hours), assess cell death using the LDH assay or by staining with a fluorescent viability dye like propidium (B1200493) iodide (which only enters cells with compromised membranes).

    • A significant reduction in cell death in the presence of the NMDA receptor antagonist indicates that the neurotoxicity is mediated by NMDA receptors.[6]

Conclusion

The available evidence strongly indicates that L-Homocysteine is a significant neurotoxic agent among the sulfur-containing amino acids, primarily through its excitotoxic actions at the NMDA receptor. In contrast, L-Cysteine and Taurine generally exhibit neuroprotective properties, largely attributed to their antioxidant capacities. There is a notable lack of experimental data on the specific biological effects of this compound in disease models, and it is often presumed to be biologically inert. Further research is warranted to fully elucidate the potential roles of D-isomers of sulfur-containing amino acids in health and disease. This guide highlights the current understanding and provides a framework for future comparative studies in this critical area of research.

References

Safety Operating Guide

Proper Disposal Procedures for D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals like D-Homocysteine are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides a detailed, step-by-step approach to the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound may cause eye, skin, and respiratory tract irritation and can be harmful if inhaled, swallowed, or absorbed through the skin[1].

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or eyeglasses with side shields[2].

  • Hand Protection: Appropriate protective gloves, such as nitrile gloves[1][2].

  • Body Protection: A laboratory coat should be worn to prevent skin exposure[1][2].

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to keep airborne concentrations low[2][3].

Waste Disposal Summary

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through an institution's hazardous waste management program[2][4]. Do not dispose of this compound or its solutions by pouring them down the drain or placing them in regular trash[2][5].

Waste TypeContainment ProcedureDisposal Method
Solid this compound Collect in a clearly labeled, sealed, and compatible container.Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office.[2]
Liquid this compound Collect in a designated, labeled, and leak-proof waste container.Dispose of via your institution's hazardous waste management program.[2]
Contaminated Materials Place in a sealed bag or container, clearly labeled as chemical waste.Dispose of as chemical waste in accordance with institutional and local regulations.[2]

Detailed Disposal Protocols

The following protocols provide a procedural, step-by-step guide for the safe disposal of different forms of this compound waste.

Protocol 1: Disposal of Solid this compound Waste

This protocol details the procedure for disposing of excess or expired solid this compound.

Methodology:

  • Preparation: Ensure all required PPE is worn before handling the chemical.

  • Collection: Carefully collect all solid this compound waste using a clean scoop or spatula. Minimize the generation of dust[3].

  • Containment: Place the collected solid waste into a primary container that is compatible with the chemical. The original container is often a suitable choice if it is in good condition[6].

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's waste management program.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is at or near the point of generation[6][7]. Ensure it is stored separately from incompatible materials, such as strong oxidizing agents[8].

  • Pickup: Arrange for the disposal of the container through your institution's hazardous waste collection program.

Protocol 2: Disposal of Liquid this compound Waste

This protocol outlines the steps for disposing of solutions containing this compound.

Methodology:

  • Preparation: Wear all necessary PPE, including eye protection, gloves, and a lab coat.

  • Collection: Pour all solutions containing this compound into a designated hazardous waste container. This container should be made of a compatible material (plastic is often preferred) and have a secure, leak-proof cap[7][9].

  • Prohibition: Do not pour this compound solutions down the sink or any other drain[2].

  • Labeling: Label the liquid waste container clearly with "Hazardous Waste," the contents ("this compound solutions" and approximate concentration), and any other required identifiers.

  • Storage: Keep the waste container securely closed except when adding waste[4][6]. Store it in the designated satellite accumulation area.

  • Disposal: Once the container is full or ready for disposal, contact your institution's hazardous waste management service for pickup.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

D_Homocysteine_Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, etc.) waste_type->contaminated_items Contaminated Labware collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a designated, leak-proof waste container. liquid_waste->collect_liquid collect_items Place in a sealed bag or container. contaminated_items->collect_items store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste no_drain Do NOT pour down the drain. collect_liquid->no_drain collect_items->store_waste no_drain->store_waste contact_ehs Contact Institutional EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Homocysteine, including detailed operational procedures and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid/Powder Form Chemical safety goggles or eyeglasses with side shields.[1]Appropriate protective gloves (e.g., nitrile).[1][2]Laboratory coat.[1][2]A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[1][2]
Preparing Solutions (Dissolving) Chemical safety goggles.[1]Appropriate protective gloves (e.g., nitrile).[1]Laboratory coat.[1]Work in a chemical fume hood or a well-ventilated area.[1]
Handling Solutions Chemical safety goggles or eyeglasses with side shields.Appropriate protective gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area.[1]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C4H9NO2S[3]
Molecular Weight 135.19 g/mol [3]
Appearance White crystalline powder.
Melting Point 232-233°C (decomposes).[4]
Solubility Soluble in water.
Storage Temperature Recommended at -20°C.[4]

Note: The safety data for this compound is often presented for the DL-Homocysteine mixture. The safety precautions are considered applicable.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize risks associated with handling this compound.

Preparation
  • Don Appropriate PPE: Before handling this compound, ensure all personnel are wearing the appropriate PPE as outlined in the table above.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[1] Ensure the work area is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, beakers, and solvents, before beginning the handling process.

Handling
  • Weighing: When weighing solid this compound, minimize the creation of dust. Use a draft shield on the balance if necessary.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Use in Experiments: Handle solutions with care to prevent spills and aerosols.

Cleanup and Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Solid Waste:

    • Collect excess solid this compound in a clearly labeled, sealed container.

    • Dispose of the container as chemical waste in accordance with institutional, local, and national regulations.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated and labeled waste container.[1]

    • Do not pour this compound solutions down the drain. [1]

    • Dispose of the liquid waste container through your institution's hazardous waste management program.[1]

  • Contaminated Materials:

    • Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.[1]

  • Decontamination:

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution after handling is complete.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use PPE as chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Ventilated Area Don_PPE->Prepare_Workspace Weigh_Solid Weigh Solid this compound Prepare_Workspace->Weigh_Solid Dissolve Dissolve in Solvent Weigh_Solid->Dissolve Use_Solution Use Solution in Experiment Dissolve->Use_Solution Decontaminate Decontaminate Work Area Use_Solution->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Standard operating procedure for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homocysteine
Reactant of Route 2
D-Homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.